2-Iodo-6-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVYMVJLXNNRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431880 | |
| Record name | 2-IODO-6-METHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54811-50-6 | |
| Record name | 2-IODO-6-METHYLBENZOIC ACID | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50431880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 2-Iodo-6-methylbenzoic Acid: Synthesis, Reactivity, and Applications
Introduction
This compound (CAS No. 54811-50-6) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring a sterically demanding ortho-iodide and an adjacent methyl group—provides a versatile scaffold for constructing complex molecular architectures. The presence of three distinct functional handles (a carboxylic acid, an aryl iodide, and a methyl group) allows for sequential and regioselective transformations.
This guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis, and, most critically, its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54811-50-6 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1][3] |
| Molecular Weight | 262.04 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid powder | [2][4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |
| SMILES | O=C(O)C1=C(C)C=CC=C1I | [5] |
| InChI Key | LLVYMVJLXNNRND-UHFFFAOYSA-N | [1][5] |
Safety Profile: This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]
Synthesis and Purification
The most common and reliable laboratory-scale synthesis of this compound proceeds from the readily available precursor, 2-amino-6-methylbenzoic acid, via a Sandmeyer-type reaction.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from starting material to pure product.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for diazonium salt formation followed by iodide substitution.[3]
-
Diazotization:
-
Suspend 2-amino-6-methylbenzoic acid (1.0 equiv.) in an aqueous solution of hydrochloric acid (e.g., 3 M HCl) in a reaction vessel.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.
-
Scientific Rationale: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The acidic medium stabilizes the diazonium species.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI, 1.5 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Scientific Rationale: The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring. N₂ is an excellent leaving group, providing a strong thermodynamic driving force for the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench any residual iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Key Applications in Palladium-Catalyzed Cross-Coupling
The aryl iodide moiety of this compound makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to its bromo- or chloro-analogues.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[7] The coupling of this compound with various arylboronic acids provides access to a wide range of biaryl compounds, which are prevalent structures in pharmaceuticals and materials science.[8][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10]
-
Expert Insight: The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often superior for sterically hindered substrates.[10][11] Three equivalents of base are used: two for the catalytic cycle and one to neutralize the acidic proton of the benzoic acid, preventing catalyst inhibition.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[10][11]
-
Scientific Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would poison the catalyst and halt the reaction.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1 v/v), via syringe.[10][11]
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Expert Insight: The steric hindrance from the ortho-methyl group can slow the oxidative addition step.[10] Higher temperatures or the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this rate-limiting step.[10][11]
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylate, ensuring the product is soluble in the organic layer.
-
Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Sonogashira Coupling
The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[6][12][13] This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.
Catalytic Cycle of the Sonogashira Reaction
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.[14][15]
Field-Proven Protocol for Sonogashira Coupling
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[12][14]
-
Expert Insight: The copper co-catalyst is crucial for activating the terminal alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling).[14] Running the reaction under strictly anaerobic conditions minimizes this side reaction. Copper-free variants exist but may require specialized ligands.[11][15]
-
-
Reagent and Solvent Addition:
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, >2.0 equiv.).[14] The amine serves as both the base and often as a solvent.
-
Add the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
-
Reaction Conditions and Monitoring:
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
-
Monitor for the disappearance of the starting aryl iodide by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine base and copper salts.
-
Perform an acidic workup with dilute HCl to protonate the product's carboxylic acid group.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
-
Applications in Drug Discovery
Substituted benzoic acids are common fragments in active pharmaceutical ingredients (APIs). The ability to use this compound as a scaffold allows for the late-stage functionalization and rapid generation of compound libraries for screening. While specific examples for the 2-iodo-6-methyl isomer are proprietary, related isomers are critical in major drug syntheses. For instance, 2-Iodo-5-methylbenzoic acid is a key precursor in the synthesis of Suvorexant, an insomnia therapeutic.[16] Similarly, 5-Iodo-2-methylbenzoic acid is an essential intermediate for certain anti-diabetic drugs.[17] This highlights the value of the iodo-methylbenzoic acid motif in medicinal chemistry.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for chemists in academic and industrial settings. The steric environment around the reactive C-I bond presents unique challenges and opportunities, requiring careful selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes. By understanding the principles and protocols outlined in this guide, researchers can confidently leverage this reagent to construct complex molecules efficiently and predictably, accelerating innovation in drug discovery and materials science.
References
- 1. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54811-50-6 [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 4-BROMO PHENYL ACETIC ACID at Best Price, Molecular Weight 215.05 [abchemicalindustries.com]
- 5. 54811-50-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
2-Iodo-6-methylbenzoic acid molecular structure and weight
An In-depth Technical Guide to 2-Iodo-6-methylbenzoic Acid: Synthesis, Characterization, and Applications
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in modern organic synthesis. Its utility is primarily derived from the presence of three distinct functional groups on the benzene ring: a carboxylic acid, an iodine atom, and a methyl group. This unique substitution pattern, particularly the ortho-relationship between the iodide and the other substituents, allows for a wide range of chemical transformations. The carboxylic acid group can be readily modified to form esters, amides, and other derivatives, while the carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These features make it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in research and drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzene ring substituted with an iodine atom at position 2, a methyl group at position 6, and a carboxylic acid group at position 1. The steric hindrance introduced by the two ortho substituents (iodine and methyl) can influence the reactivity of the carboxylic acid group.
Molecular Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 54811-50-6 | [1][3] |
| Molecular Formula | C₈H₇IO₂ | [1][4] |
| Molecular Weight | 262.04 g/mol | [1][4] |
| Physical Form | Solid | [3] |
| Boiling Point | 322.3 ± 30.0 °C at 760 mmHg | [3] |
| SMILES | CC1=C(C(=CC=C1)I)C(=O)O | [1][2] |
| InChIKey | LLVYMVJLXNNRND-UHFFFAOYSA-N | [1][2][3] |
Molecular Structure Visualization
The following diagram illustrates the 2D chemical structure of this compound.
References
A Senior Application Scientist's In-depth Guide to the Synthesis of 2-Iodo-6-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance and Synthetic Overview
2-Iodo-6-methylbenzoic acid is a valuable substituted aromatic carboxylic acid, frequently employed as a key building block in the synthesis of complex organic molecules, including pharmaceutical agents and advanced materials. Its utility stems from the orthogonal reactivity of its three functional groups: the carboxylic acid allows for amide bond formation and other derivatizations, the methyl group provides steric and electronic influence, and the iodo group is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding amine, 2-amino-6-methylbenzoic acid. The transformation is a classic and robust two-step, one-pot sequence involving:
-
Diazotization: The conversion of the primary aromatic amine to a reactive diazonium salt intermediate using nitrous acid generated in situ.
-
Iodination: The displacement of the diazonium group with an iodide nucleophile, a variant of the Sandmeyer reaction.
Our focus will be on the causality behind experimental choices, critical safety protocols, and a self-validating, reproducible protocol designed for the modern research environment.
Pillar 1: Mechanistic Rationale and Causality
The successful synthesis hinges on a deep understanding of the two core chemical transformations.
Step A: The Diazotization of 2-amino-6-methylbenzoic acid
The initial step is the conversion of the primary arylamine into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ from the reaction of a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][2]
The reaction proceeds as follows:
-
Formation of the Electrophile: The strong acid protonates sodium nitrite to generate nitrous acid, which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3]
-
Nucleophilic Attack: The lone pair of the primary amine on 2-amino-6-methylbenzoic acid attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the aryldiazonium cation (Ar-N₂⁺), a relatively stable intermediate at low temperatures.[3][4]
Causality: The choice of a strong acid is crucial for generating the active electrophile. The reaction temperature must be strictly maintained between 0 and 5 °C.[1][5][6] Higher temperatures would cause the diazonium salt to become highly unstable, leading to premature decomposition and reaction with water to form an undesired phenolic byproduct (2-hydroxy-6-methylbenzoic acid).[2][7]
Step B: The Sandmeyer-type Iodination
The Sandmeyer reaction traditionally refers to the copper(I)-catalyzed substitution of an aryldiazonium group with a halide or pseudohalide.[8][9][10][11] However, the synthesis of aryl iodides represents a notable exception and is often more efficient without a copper catalyst.[12][13][14]
Causality: The iodide ion (I⁻) is a sufficiently strong nucleophile and reducing agent to react directly with the diazonium salt.[12] The mechanism is believed to proceed through a radical pathway initiated by a single-electron transfer from the iodide ion to the diazonium cation. This generates an aryl radical and dinitrogen gas, which then reacts with an iodine radical to form the final product, this compound.[9][13] The evolution of nitrogen gas (N₂) is a strong driving force for the reaction.[12]
Pillar 2: Critical Safety Protocols - A Self-Validating System
Aryl diazonium salts are high-energy compounds and can be explosive, especially when isolated in a dry, solid state.[6][15] Adherence to a strict safety protocol is non-negotiable and forms the basis of a trustworthy and reproducible experiment.
The Cardinal Rules for Handling Diazonium Intermediates:
-
NEVER Isolate: The diazonium salt should always be generated and used in situ. Do not attempt to isolate the intermediate.[13]
-
Strict Temperature Control: The diazotization reaction must be maintained at 0–5 °C using an ice-salt bath to prevent violent decomposition.[5][6] Exothermic events must be carefully managed.
-
Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and should be quenched at the end of the reaction.[5][16] A starch-iodide paper test can be used to check for excess nitrous acid.
-
Ventilation: The reaction evolves nitrogen gas and potentially toxic nitrogen oxides. It must be performed in a well-ventilated fume hood.[1][5]
-
Quenching: Any residual diazonium salt or excess iodine must be quenched during the work-up. Sodium thiosulfate is effective for quenching iodine,[12][17] while a reagent like sulfamic acid can be used to quench excess nitrous acid.
Pillar 3: Experimental Protocol & Data
This protocol is designed for a representative laboratory scale.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 5.00 g | 33.08 | 1.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.40 g | 34.78 | 1.05 |
| Potassium Iodide | KI | 166.00 | 6.07 g | 36.57 | 1.10 |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - | - |
Step-by-Step Methodology
1. Preparation of the Amine Salt Solution: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-amino-6-methylbenzoic acid (5.00 g, 33.08 mmol). b. Add 50 mL of deionized water followed by the slow, careful addition of 10 mL of concentrated hydrochloric acid. c. Stir the mixture. Gentle warming may be required to fully dissolve the resulting hydrochloride salt. d. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
2. Diazotization (Formation of the Diazonium Salt): a. In a separate beaker, dissolve sodium nitrite (2.40 g, 34.78 mmol) in 15 mL of cold deionized water. b. Transfer this solution to the addition funnel. c. Add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes, ensuring the internal temperature never exceeds 5 °C . d. After the addition is complete, stir the resulting pale-yellow solution for an additional 15 minutes in the ice bath.
3. Iodination Reaction: a. In a separate beaker, dissolve potassium iodide (6.07 g, 36.57 mmol) in 15 mL of deionized water. b. Add the potassium iodide solution dropwise to the cold diazonium salt solution over 20 minutes. c. Vigorous evolution of nitrogen gas will be observed, and a dark precipitate will form.[2] d. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. e. Continue stirring for 1-2 hours at room temperature, or until the gas evolution ceases completely.[12]
4. Work-up and Isolation: a. Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine is discharged and the mixture becomes a tan or off-white slurry.[17] b. Collect the crude solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL). d. Press the solid as dry as possible on the funnel.
5. Purification by Recrystallization: a. Transfer the crude, still-moist solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[17][18] For example, dissolve the solid in a minimum of hot 95% ethanol, and then add hot water dropwise until the solution becomes slightly turbid. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization. e. Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry in a vacuum oven.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism pathway.
Conclusion
This guide outlines a reliable and mechanistically sound procedure for the synthesis of this compound. By prioritizing a deep understanding of the underlying chemical principles and adhering strictly to the delineated safety protocols, researchers can confidently and reproducibly access this versatile chemical intermediate. The provided protocol serves as a robust foundation that can be adapted and scaled as required for various research and development applications.
References
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- 6. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Solubility of 2-Iodo-6-methylbenzoic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-iodo-6-methylbenzoic acid in organic solvents. Recognizing the current absence of published quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility for substituted benzoic acids and presents a robust, field-proven experimental protocol for its precise measurement. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in drug development, process chemistry, and formulation science.
Introduction: The Significance of Solubility for this compound
This compound (Figure 1) is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its molecular structure, featuring a carboxylic acid group, an iodine atom, and a methyl group on the benzene ring, governs its physicochemical properties, most notably its solubility.[3]
Figure 1: Chemical Structure of this compound (CAS No: 54811-50-6, Molecular Weight: 262.05 g/mol ).[3]
Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. In drug development, solubility directly influences bioavailability, dissolution rate, and the feasibility of formulating a stable and effective dosage form.[4] For process chemists, understanding solubility is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and ensuring product purity.
A thorough review of scientific literature reveals a gap in the availability of specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing the theoretical knowledge and practical methodology required to determine these crucial parameters.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. The overall free energy change of this process determines the extent of solubility.
Key Factors Influencing Solubility of Substituted Benzoic Acids
The solubility of this compound is a function of its structural features and the properties of the chosen solvent.
-
The Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[5] This allows for strong interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., acetone, DMSO). In aqueous solutions, carboxylic acids can dissociate, further complicating solubility behavior.[6]
-
The Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar or weakly polar solvents through van der Waals interactions.[5] The large hydrophobic surface area of the benzene ring tends to decrease solubility in highly polar solvents like water.
-
Substituent Effects:
-
Iodine Atom: As a halogen, iodine is an electron-withdrawing group through its inductive effect, which can increase the acidity of the carboxylic acid.[7][8] Its large size also contributes to the overall molecular volume and can introduce steric effects.
-
Methyl Group: The methyl group is weakly electron-donating and increases the nonpolar character of the molecule, which may slightly decrease solubility in polar solvents and increase it in nonpolar solvents.[8]
-
Ortho Effect: Substituents in the ortho position to the carboxylic acid group can cause steric hindrance, potentially disrupting the planarity of the carboxyl group with the benzene ring. This "ortho effect" can influence both acidity and intermolecular interactions, thereby affecting solubility in a manner that is not always predictable from electronic effects alone.[9][10]
-
-
Solvent Properties: The choice of solvent is critical. Key solvent characteristics to consider include:
-
Polarity: Polar solvents will better solvate the polar carboxylic acid group.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can form strong hydrogen bonds with the solute, often leading to higher solubility.
-
Dielectric Constant: A higher dielectric constant helps to stabilize any ionized forms of the acid, which can be relevant in certain systems.
-
Based on these principles, it can be predicted that this compound will exhibit moderate to high solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar hydrocarbon solvents.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust and reliable gravimetric method for determining the solubility of this compound in various organic solvents at a specified temperature.[11][12][13] This method is based on the preparation of a saturated solution, followed by the quantitative determination of the dissolved solute's mass.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL)
-
Magnetic stirrer and stir bars (optional)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or conventional oven
Step-by-Step Gravimetric Protocol
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). b. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: a. Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled evaporation dish or vial. Record the exact volume transferred.
-
Solvent Evaporation and Mass Determination: a. Place the evaporation dishes containing the clear filtrate into a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70 °C). A vacuum is preferred for efficient removal of high-boiling point solvents. b. Continue drying until a constant mass of the solid residue is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.0002 g). c. Record the final mass of the dish with the dried solute.
-
Calculation: a. Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish. b. Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)
Self-Validating System and Best Practices
-
Ensure Excess Solute: Visually confirm that undissolved solid remains at the end of the equilibration period.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Prevent Evaporation: Use tightly sealed vials during equilibration and handle samples swiftly to minimize solvent loss.
-
Purity of Materials: Use high-purity solute and analytical grade solvents to avoid erroneous results.
-
Replicates: Perform each solubility determination in triplicate to ensure the reproducibility and statistical validity of the results.
Data Presentation and Visualization
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Tabular Summary of Solubility Data
A well-structured table is essential for presenting the experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Standard Deviation |
| Methanol | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Acetone | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Ethyl Acetate | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Heptane | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Experimental Workflow Diagram
The logical flow of the experimental protocol can be visualized using a diagram.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
References
- 1. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54811-50-6 [chemicalbook.com]
- 3. This compound | 54811-50-6 [sigmaaldrich.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 8. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodo-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral characteristics of 2-Iodo-6-methylbenzoic acid, a key building block in synthetic organic chemistry. In the absence of publicly available experimental spectra, this guide presents and analyzes high-quality predicted NMR data, contextualized with empirical data from analogous structures and foundational NMR principles. We will delve into the causal relationships between the molecular structure and the observed spectral data, offering a robust framework for researchers utilizing this compound.
Introduction: The Structural Significance of this compound
This compound (CAS No. 54811-50-6) is a disubstituted benzoic acid derivative of significant interest in medicinal chemistry and materials science. Its utility often stems from the strategic placement of the iodo and methyl groups on the aromatic ring, which allows for diverse downstream functionalization, for instance, in cross-coupling reactions.
The accurate characterization of this molecule is paramount for its effective use. NMR spectroscopy provides a definitive, non-destructive method for confirming its identity and purity. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, elucidating the influence of the various functional groups on the chemical environment of each nucleus.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimental spectra in the public domain, the following data has been generated using validated NMR prediction algorithms. These predictions are based on extensive databases of known compounds and provide a reliable estimation of the expected spectral parameters.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The spectrum is predicted for a standard deuterated solvent, such as CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| -COOH | ~11-13 | Singlet, broad | - |
| H-4 | ~7.2 - 7.4 | Triplet (t) | ~7.8 |
| H-3, H-5 | ~7.0 - 7.2 | Doublet (d) | ~7.8 |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | - |
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C=O | ~170 - 175 |
| C-1 | ~135 - 140 |
| C-6 | ~140 - 145 |
| C-3, C-5 | ~128 - 132 |
| C-4 | ~125 - 130 |
| C-2 | ~90 - 95 |
| -CH₃ | ~20 - 25 |
In-Depth Spectral Analysis and Interpretation
The predicted spectral data can be rationalized by considering the electronic and steric effects of the substituents on the benzoic acid core.
Analysis of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its exact position is highly dependent on the solvent and concentration due to hydrogen bonding.
-
Aromatic Protons (H-3, H-4, H-5):
-
The aromatic region is anticipated to display a characteristic pattern for a 1,2,3-trisubstituted benzene ring.
-
The proton at the C-4 position is expected to be a triplet, as it is coupled to two neighboring protons (H-3 and H-5) with similar coupling constants.
-
The protons at C-3 and C-5 are chemically equivalent due to the plane of symmetry bisecting the C-1 to C-4 axis and will appear as a single doublet, coupled to H-4.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.
The interplay of the electron-withdrawing carboxylic acid and iodine groups, and the electron-donating methyl group, governs the precise chemical shifts of the aromatic protons.
Analysis of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the lowest field (~170-175 ppm).
-
Aromatic Carbons:
-
C-2 (Iodo-substituted): The carbon atom directly attached to the iodine (C-2) is expected to have a significantly upfield chemical shift (~90-95 ppm) due to the "heavy atom effect" of iodine.
-
C-1 and C-6 (Substituent-bearing): The carbons bearing the carboxylic acid (C-1) and methyl (C-6) groups are quaternary and will have their chemical shifts influenced by these substituents.
-
C-3, C-5, and C-4: The remaining aromatic carbons will resonate in the typical aromatic region (~125-140 ppm). The equivalence of C-3 and C-5 results in a single signal.
-
The following diagram illustrates the key structural features and their expected influence on the NMR spectra.
Caption: Molecular structure and key NMR substituent effects.
The "Ortho Effect" in this compound
A noteworthy phenomenon in substituted benzoic acids is the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance. The ortho substituents force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the aromatic system. This steric interaction can also influence the chemical shifts of the nearby protons and carbons. In this compound, both ortho positions are substituted, leading to significant steric strain that will be reflected in the NMR data.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for this compound, the following protocol is recommended as a self-validating system.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzoic acids due to its ability to dissolve the sample and solubilize the acidic proton. Chloroform-d (CDCl₃) can also be used.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, relaxation delay of 2 seconds, acquisition time of 3-4 seconds.
-
Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: 45° pulse angle, relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C; CDCl₃ at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
The following workflow diagram outlines the process from sample preparation to structural elucidation.
Caption: A standard workflow for NMR-based structural analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. Through the analysis of predicted data, contextualized by established principles of NMR spectroscopy and data from analogous compounds, a clear and detailed interpretation of the molecule's spectral features has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality experimental data. This guide serves as a valuable resource for researchers and professionals working with this important synthetic intermediate, facilitating its accurate identification and use in their scientific endeavors.
hazards and safety precautions for 2-Iodo-6-methylbenzoic acid
An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Iodo-6-methylbenzoic Acid
This guide provides a comprehensive overview of the hazards, risk mitigation strategies, and emergency procedures associated with this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure, incorporating an iodine atom and a methyl group on the benzoic acid framework, makes it a useful building block in organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1] |
| CAS Number | 54811-50-6 | [1] |
| Physical Form | Solid, Powder | |
| Boiling Point | 322.3 ± 30.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system.[1][2]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source: European Chemicals Agency (ECHA) via PubChem[1], Sigma-Aldrich, ECHEMI[2]
The "Warning" signal word indicates that the hazard is significant but less severe than substances assigned a "Danger" signal word. The primary routes of occupational exposure are inhalation of the dust, skin contact, and eye contact.
Proactive Exposure Control and Personal Protection
A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating risks associated with hazardous chemicals. This approach prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.
Engineering Controls
The primary engineering control for handling powdered this compound is to work within a certified chemical fume hood.[3] This contains dust and prevents inhalation. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures for this chemical.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6] Contaminated work clothes should be laundered separately.[6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to address the specific hazards of skin contact, eye contact, and inhalation.[7]
| PPE Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles.[8] A face shield may be used in conjunction with goggles for large quantities.[3][8] | Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dusts or splashes.[8] Goggles must conform to standards such as EU EN166 or OSHA 29 CFR 1910.133.[3][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[3] | Glove suitability depends on the duration of contact and specific operational conditions.[6] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[9] | A respirator is necessary if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. Use a particulate filter (e.g., N95) for nuisance dust levels.[10] |
Safe Handling and Storage Protocol
Adherence to a strict protocol is essential for safely managing this compound in a research environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Don PPE: Put on a lab coat, chemical splash goggles, and appropriate gloves.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to minimize dust dispersal. Use a spatula to gently transfer the solid. Avoid creating dust clouds.
-
Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.
-
Post-Handling: Securely seal the container.[6] Decontaminate the spatula and work surface.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Immediately wash hands with soap and water.[6]
Storage Requirements
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][6][9] It should be stored away from incompatible materials and foodstuffs.[6] A designated, locked storage cabinet is recommended.[2] Protect the container from physical damage and inspect it regularly for leaks.[6]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm. Personnel must be familiar with these procedures before an incident occurs.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][11] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention, regardless of the apparent severity.[11] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation develops or persists.[6] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][9] If the person feels unwell, call a poison center or doctor.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[3][6] Seek medical advice if you feel unwell.[6] |
Accidental Release (Spill) Protocol
For any spill, prioritize personal safety. If the spill is large or you are unsure how to proceed, evacuate the area and alert emergency services.[6]
Caption: A decision workflow for responding to an accidental spill of this compound.
-
Evacuate & Alert: Notify all personnel in the immediate vicinity.[12]
-
Control Access: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably by increasing exhaust through a fume hood.
-
Cleanup:
-
Wear appropriate PPE, including a respirator, gloves, and goggles.[6]
-
Use dry cleanup procedures to avoid generating dust.[6] Do not add water.
-
Gently sweep or shovel the material. A vacuum cleaner equipped with a HEPA filter may also be used.[6]
-
Place the spilled material into a clean, dry, sealable, and correctly labeled container for hazardous waste disposal.[6]
-
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste and contaminated materials according to local, state, and federal regulations.[2]
Fire and Explosion Hazard
This compound is non-combustible and not considered a significant fire risk.[6] However, the containers may burn in a fire, and combustion may produce corrosive and toxic fumes, including carbon oxides and hydrogen iodide.[6]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. There are no restrictions on the type of extinguisher.[6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
References
- 1. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. hazmatschool.com [hazmatschool.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
discovery and history of 2-Iodo-6-methylbenzoic acid
An In-depth Technical Guide to the Discovery and History of 2-Iodo-6-methylbenzoic Acid
Abstract
This compound (CAS 54811-50-6) is a disubstituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2][3] Its unique substitution pattern, featuring sterically hindered ortho-iodo and methyl groups, makes it a strategic precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the historical context of its synthesis, the primary synthetic methodologies, their underlying mechanisms, and the compound's role in modern chemical development. We will explore the causality behind the preferred synthetic routes, grounded in the principles of aromatic chemistry, and provide detailed protocols for its preparation.
Introduction and Historical Context
The history of this compound is not tied to a singular moment of discovery but is intrinsically linked to the development of robust methods for the selective functionalization of aromatic rings. The synthesis and utility of simple aromatic compounds like benzoic acid have been understood since the 19th century, with its structure being determined by Liebig and Wöhler in 1832.[4][5] However, the precise introduction of substituents at specific positions, especially in sterically congested arrangements, remained a significant challenge.
The emergence of this compound as a synthetic tool is a direct consequence of the discovery of the Sandmeyer reaction in 1884.[6] This reaction provided a reliable pathway to convert aryl amines into aryl halides via a diazonium salt intermediate, enabling substitution patterns that were not accessible through direct electrophilic aromatic substitution.[7] The ability to place an iodine atom ortho to a methyl group and adjacent to a carboxylic acid function unlocked new possibilities for creating highly substituted and sterically demanding molecular scaffolds.
The Primary Synthetic Route: The Sandmeyer Reaction
The most reliable and historically significant method for preparing this compound is the Sandmeyer reaction, starting from 2-amino-6-methylbenzoic acid.[8] This multi-step process is a cornerstone of aromatic chemistry due to its versatility and predictability.[9]
Mechanism and Rationale
The reaction proceeds in two main stages: diazotization and subsequent displacement by iodide.[10]
-
Diazotization: The process begins with the formation of nitrous acid (in situ) from sodium nitrite and a strong mineral acid, typically hydrochloric acid. The aromatic primary amine (2-amino-6-methylbenzoic acid) then attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This step is performed at low temperatures (0–5 °C) because aryl diazonium salts are generally unstable and can decompose violently at higher temperatures.
-
Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide. Unlike Sandmeyer reactions for chlorides and bromides which require a copper(I) catalyst, the introduction of iodide does not typically require a catalyst.[7] The iodide ion is a strong enough nucleophile to displace the diazonium group (N₂), which is an excellent leaving group due to the high stability of dinitrogen gas. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6]
Detailed Experimental Protocol
The following protocol is a synthesized representation for the preparation of this compound based on established Sandmeyer procedures for analogous compounds.[8][11][12]
Materials:
-
2-Amino-6-methylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Ethyl Acetate
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. In a 250 mL flask, suspend 10.0 g of 2-amino-6-methylbenzoic acid in 100 mL of water and 15 mL of concentrated HCl. b. Cool the mixture to 0–5 °C in an ice-water bath with constant stirring. The starting material may not fully dissolve, forming a fine slurry. c. Separately, dissolve 5.0 g of sodium nitrite in 25 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine slurry over 20-30 minutes. Ensure the temperature is maintained below 5 °C throughout the addition. e. Stir the resulting solution for an additional 30 minutes in the ice bath. The solution should become clearer as the diazonium salt forms.
-
Iodide Displacement: a. In a separate flask, dissolve 12.0 g of potassium iodide in 50 mL of water. b. Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed. c. After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 1-2 hours. d. Gently heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. A precipitate of the crude product should form. b. Decolorize the solution by adding a saturated solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears. c. Collect the crude solid product by vacuum filtration and wash it with cold water. d. For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by dissolving in an organic solvent like diethyl ether, washing with sodium thiosulfate solution and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Alternative Synthetic Strategies and Their Limitations
While the Sandmeyer reaction is the most effective route, it is instructive to consider alternative methods like direct electrophilic iodination to understand why they are not preferred for this specific isomer.
Direct Electrophilic Iodination
Direct iodination of an aromatic ring requires an electrophilic iodine source ("I⁺"). This is typically achieved by reacting molecular iodine (I₂) with a strong oxidizing agent, such as nitric acid, periodic acid, or potassium persulfate.[13][14]
For the substrate m-toluic acid, the directing effects of the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) are in conflict.
-
Methyl Group: Activates the ring and directs incoming electrophiles to positions 2, 4, and 6.
-
Carboxylic Acid Group: Deactivates the ring and directs to position 5.
The combined effect leads to a mixture of products, with iodination often occurring at positions that are electronically favored and sterically accessible. For example, iodination of 3-methylbenzoic acid can yield 6-iodo-3-methylbenzoic acid and other isomers.[11] Achieving selective iodination at the sterically hindered position 2, between the two existing substituents, is extremely challenging via this method. This lack of regioselectivity and the harsh reaction conditions make direct iodination an inefficient and impractical route for synthesizing pure this compound.
Physicochemical Properties and Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 54811-50-6 | [8] |
| Molecular Formula | C₈H₇IO₂ | [3] |
| Molecular Weight | 262.05 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | This compound | [3] |
Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural elucidation, confirming the connectivity and substitution pattern of the aromatic ring.
Applications in Modern Drug Development and Organic Synthesis
While not as widely cited as some of its isomers, this compound is a valuable intermediate. The aryl iodide moiety is particularly useful as it readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.
The utility of related iodo-methylbenzoic acids highlights the importance of this structural class.
-
5-Iodo-2-methylbenzoic acid is a key intermediate in the synthesis of certain anti-diabetic drugs.[15]
-
2-Iodo-5-methylbenzoic acid serves as a critical precursor in the multi-step synthesis of Suvorexant, an orexin receptor antagonist used to treat insomnia.[16][17]
The 2,6-disubstituted benzoic acid motif is a common feature in pharmacologically active molecules, where the substitution pattern helps to lock the molecule into a specific conformation required for biological activity.
Conclusion
The story of this compound is a testament to the enabling power of foundational chemical reactions. While its own "discovery" was not a landmark event, its practical synthesis was made possible by Traugott Sandmeyer's discovery in the late 19th century. The Sandmeyer reaction provides a regiochemically precise and reliable method for its preparation, overcoming the steric and electronic challenges that make alternative routes like direct iodination impractical. As a versatile building block, this compound and its derivatives continue to be relevant in the ongoing quest for novel pharmaceuticals and functional materials, embodying the principle that the value of a chemical is often defined by the sophisticated transformations it enables.
References
- 1. This compound | 54811-50-6 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newworldencyclopedia.org [newworldencyclopedia.org]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 14. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 2-Iodo-6-methylbenzoic Acid
Abstract
This document provides an in-depth technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-iodo-6-methylbenzoic acid, a sterically hindered aryl halide. The protocol is designed for researchers, scientists, and professionals in drug development who utilize cross-coupling chemistry for the synthesis of complex biaryl structures. This guide explains the fundamental mechanism, details the critical experimental parameters, provides a step-by-step protocol, and offers troubleshooting advice to overcome common challenges associated with this transformation.
Introduction: The Challenge and Utility of Sterically Hindered Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[3][4][5]
The coupling of this compound presents a specific and common challenge in synthetic chemistry: steric hindrance. The presence of two ortho-substituents (the methyl and carboxylic acid groups) flanking the reactive C-I bond significantly encumbers the palladium catalyst's approach. This steric congestion can dramatically slow down or inhibit the key steps of the catalytic cycle, leading to low yields and side reactions.[6][7][8] However, successfully coupling such substrates is crucial for accessing a wide range of molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a robust protocol to address these challenges head-on.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10][11]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-I in this case) of the aryl halide. This step forms a square planar Pd(II) intermediate. For sterically hindered substrates like this compound, this is often the rate-limiting step.[4][7][9] The use of bulky, electron-rich phosphine ligands is crucial to promote this process.[12][13]
-
Transmetalation: The next step involves the transfer of the organic group from the organoboron species (e.g., an arylboronic acid) to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][3][4] The choice of base and solvent is critical for an efficient transmetalation.[14]
-
Reductive Elimination: Finally, the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10][11]
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 2-Iodo-6-methylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Synthetic Utility of a Sterically Congested Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the construction of complex molecular architectures from readily accessible precursors.[1][2] 2-Iodo-6-methylbenzoic acid is a particularly valuable aromatic building block. Its structure presents a unique combination of features: a reactive carbon-iodine bond, a carboxylic acid handle for further derivatization or to influence physicochemical properties, and a sterically demanding ortho-methyl group. This steric hindrance, while posing a challenge to conventional coupling protocols, offers the potential to create unique, three-dimensional scaffolds that are increasingly sought after in drug discovery to explore new chemical space.
This guide provides an in-depth exploration of the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic nuances dictated by the substrate's sterics and electronics, offer detailed, field-tested starting protocols, and provide troubleshooting guidance to empower researchers in leveraging this versatile reagent for their synthetic campaigns.
Mechanistic Considerations: Navigating Steric Hindrance and Carboxylate Interactions
The success of any palladium-catalyzed cross-coupling reaction hinges on the smooth operation of a catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[3] The specific structure of this compound introduces two primary factors that require careful consideration in designing effective reaction protocols.
The Challenge of Steric Hindrance
The ortho-methyl group in this compound significantly encumbers the palladium center's approach to the C-I bond for the initial oxidative addition step. This steric clash can slow down the reaction rate and necessitate more forcing conditions or specialized catalytic systems. To overcome this, the use of bulky, electron-rich phosphine ligands is often crucial. These ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate both the oxidative addition and the final reductive elimination steps, thereby promoting an efficient catalytic turnover.[4]
The Dual Role of the Carboxylic Acid
The carboxylic acid moiety can influence the reaction in several ways. Under the basic conditions typical of many cross-coupling reactions, it will be deprotonated to the corresponding carboxylate. This anionic group can potentially coordinate to the palladium center, which can be either beneficial or detrimental. In some cases, it may act as an ancillary ligand, stabilizing the catalytic species. However, it can also lead to the formation of stable, inactive palladacycles, effectively poisoning the catalyst.[4] Furthermore, the acidity of the carboxylic acid necessitates the use of an additional equivalent of base to ensure the primary base's role in the catalytic cycle is not compromised. A common strategy to circumvent these issues is to protect the carboxylic acid as an ester prior to the coupling reaction, followed by hydrolysis. However, for reasons of atom and step economy, developing protocols that are tolerant of the free carboxylic acid is highly desirable.
Below is a generalized workflow for palladium-catalyzed cross-coupling reactions, highlighting the critical stages where optimization is key.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a diverse range of 2-aryl-6-methylbenzoic acids, which are valuable scaffolds in medicinal chemistry.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, Schlenk line, and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand. Then, add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl carboxylic acid.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) precatalyst. Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used. |
| Ligand | SPhos (4-10 mol%) | A bulky, electron-rich Buchwald ligand, effective for sterically hindered substrates. XPhos is another excellent alternative. |
| Base | K₃PO₄ (3.0 equiv) | A strong, non-coordinating base that is effective in promoting transmetalation. Cs₂CO₃ can also be highly effective. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki couplings. Toluene/water or THF/water can also be employed. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric hindrance of the substrate. |
Application Protocol 2: Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. For this compound, this reaction allows for the introduction of vinyl groups at the 2-position, creating valuable intermediates for further synthetic transformations. Due to the steric hindrance, a ligand-free system is unlikely to be efficient; therefore, the use of phosphine ligands or N-heterocyclic carbenes is recommended.
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Detailed Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of this compound. Significant optimization may be required, particularly in the choice of ligand and base.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., butyl acrylate, styrene) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃ or a Buchwald ligand, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
-
Standard laboratory glassware, Schlenk line, and purification supplies
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas.
-
Reagent Addition: Add the degassed solvent and the alkene via syringe.
-
Reaction Execution: Seal the tube tightly and heat to 100-140 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A versatile and commonly used catalyst for Heck reactions.[5] |
| Ligand | P(o-tol)₃ (4-10 mol%) | A classic ligand for Heck reactions. For this hindered substrate, more modern Buchwald ligands (SPhos, XPhos) or NHC ligands may provide better results. |
| Base | Et₃N (2.0-3.0 equiv) | An organic base is often used in Heck reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective and may be advantageous with the acidic substrate. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | High temperatures are generally required for Heck reactions, especially with challenging substrates. |
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is invaluable for the synthesis of conjugated systems and as a precursor to various heterocyclic compounds. A copper(I) co-catalyst is typically employed, though copper-free conditions have also been developed.
Catalytic Cycle for Sonogashira Coupling
Caption: Interconnected catalytic cycles in Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This general protocol for the Sonogashira coupling of this compound will likely require optimization to achieve high yields.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Standard laboratory glassware, Schlenk line, and purification supplies
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat to 40-80 °C. The reaction is often rapid but should be monitored by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common and reliable catalyst for Sonogashira couplings. Pd(PPh₃)₄ can also be used. |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the activation of the alkyne in the traditional Sonogashira reaction. |
| Base | Et₃N or DIPA | Acts as both the base to deprotonate the alkyne and as a solvent or co-solvent. |
| Solvent | THF or DMF | Anhydrous, degassed solvents are crucial for the success of the reaction. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient, but heating may be required for this sterically hindered substrate. |
Troubleshooting and Optimization
When working with a sterically hindered substrate like this compound, encountering issues such as low yield or the formation of side products is not uncommon. Here are some common problems and potential solutions:
-
Low or No Conversion:
-
Inefficient Oxidative Addition: This is a likely bottleneck. Increase the reaction temperature. Screen more electron-rich and bulky ligands (e.g., XPhos, RuPhos, or NHC ligands like IPr).
-
Catalyst Deactivation: The carboxylate may be poisoning the catalyst.[4] Consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling. Ensure all reagents and solvents are rigorously degassed and anhydrous.
-
-
Formation of Side Products:
-
Deiodination (Hydrodehalogenation): The formation of 2-methylbenzoic acid can occur if a palladium-hydride species is generated. This can be minimized by carefully selecting the base and ensuring anhydrous conditions.
-
Homocoupling of the Coupling Partner: In Suzuki reactions, boronic acid homocoupling can be suppressed by maintaining a strict inert atmosphere. In Sonogashira couplings, alkyne homocoupling (Glaser coupling) is minimized by ensuring oxygen-free conditions.
-
Conclusion
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the ortho-methyl group necessitates the use of robust catalytic systems, typically involving bulky, electron-rich ligands, and may require elevated reaction temperatures. The presence of the carboxylic acid group adds another layer of complexity that must be managed through the choice of base and, in some cases, by employing a protection strategy. The protocols provided herein serve as a comprehensive starting point for researchers. Through careful execution and systematic optimization, these powerful bond-forming reactions can be successfully applied to this compound, enabling the synthesis of novel and structurally complex molecules for a wide range of applications in science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Strategic Synthesis of Sterically Hindered Biaryl Compounds Using 2-Iodo-6-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenge of Steric Hindrance in Biaryl Synthesis
Biaryl scaffolds are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them invaluable in drug discovery.[2][3][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the pivotal carbon-carbon bond that defines these compounds, owing to its mild conditions and broad functional group tolerance.[1][5][6][7]
However, the synthesis of tetra-ortho-substituted biaryls—where substituents flank the newly formed bond on both aromatic rings—presents a significant synthetic hurdle.[8][9] Steric clash between these ortho-substituents can dramatically impede the key steps of the catalytic cycle, leading to low yields or complete reaction failure. 2-Iodo-6-methylbenzoic acid is a prime example of such a sterically demanding substrate. The presence of both a methyl group and a carboxylic acid ortho to the iodine atom necessitates a carefully designed and optimized protocol.
This guide provides an in-depth examination of the strategies and methodologies required to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions. We will dissect the mechanistic nuances, provide a field-tested experimental protocol, and discuss the critical parameters that govern reaction success, empowering researchers to confidently synthesize complex biaryl structures.
Part 1: The Mechanistic Landscape of Hindered Suzuki-Miyaura Coupling
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][10][11] When employing a sterically hindered electrophile like this compound, each step faces unique challenges that must be overcome through rational selection of catalysts and conditions.
-
Oxidative Addition: A Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl halide. The bulky ortho-substituents on this compound can sterically shield the reaction center, slowing this crucial first step. The solution lies in using highly active palladium catalysts featuring bulky, electron-rich phosphine ligands.[12][13] These ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily access the hindered C-I bond.[12][13]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[14][15] The choice of base is critical; strong, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases, as they facilitate the formation of the reactive boronate without competing for coordination sites on the palladium.[13]
-
Reductive Elimination: This final, product-forming step involves the coupling of the two organic ligands on the Pd(II) center to form the biaryl and regenerate the Pd(0) catalyst. The steric repulsion between the ortho-substituents on both aryl rings makes this the most challenging step in the synthesis of tetra-ortho-substituted biaryls.[8][9] The bulky phosphine ligands that facilitated the initial oxidative addition also play a vital role here, promoting a C-C bond formation pathway that circumvents the high steric barrier.[9]
Below is a diagram illustrating the catalytic cycle, highlighting the key stages influenced by steric hindrance.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Part 2: Field-Tested Protocol for Biaryl Synthesis
This protocol details the synthesis of 2',6'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid as a representative example of coupling this compound with 2-methylphenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Substrate |
| 2-Methylphenylboronic acid | ≥97% | Standard Supplier | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Supplier | Palladium Precursor |
| SPhos | ≥98% | Standard Supplier | Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Standard Supplier | Base; must be finely ground. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard Supplier | Solvent |
| Deionized Water | High Purity | In-house | Co-solvent; must be degassed. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction |
| 1M Hydrochloric Acid (HCl) | Reagent Grade | Standard Supplier | For work-up |
| Brine (Saturated NaCl) | N/A | In-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | Drying agent |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Gas Supplier | For inert atmosphere |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Note: All glassware should be oven-dried and cooled under a stream of inert gas before use. Solvents must be rigorously degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.[13]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv.), finely ground K₃PO₄ (3.0 mmol, 3.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Acidification & Extraction: Carefully acidify the aqueous layer to a pH of ~2 with 1M HCl to ensure the carboxylic acid product is protonated. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Part 3: Critical Parameters and Troubleshooting
The success of this challenging coupling hinges on meticulous control over several key variables.
| Parameter | Recommendation | Rationale & Causality |
| Catalyst System | Pd(OAc)₂/SPhos (1:2 ratio) | The combination of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos is highly effective. The ligand facilitates both the difficult oxidative addition and reductive elimination steps required for sterically hindered substrates.[9][12][13] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, anhydrous base is essential to form the reactive boronate species for transmetalation. An excess (3 equivalents) is used to neutralize the acidic proton of the carboxylic acid and drive the equilibrium.[13][14] |
| Solvent | Dioxane/Water (4:1) | Dioxane effectively solubilizes the organic reagents, while a small amount of water is often beneficial for the transmetalation step.[13][15] Rigorous degassing is non-negotiable to prevent catalyst oxidation and boronic acid homocoupling. |
| Temperature | 80 - 110 °C | Elevated temperatures are necessary to provide sufficient thermal energy to overcome the high activation barriers associated with the sterically demanding oxidative addition and reductive elimination steps.[13] |
Troubleshooting Common Issues:
-
Low or No Conversion: This often points to catalyst deactivation. Ensure all reagents are pure and the system is rigorously deoxygenated. Consider increasing the catalyst loading or switching to a more active ligand system like XPhos.
-
Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous conditions (aside from the deliberate water addition) and ensuring a sufficiently active catalyst system to promote the desired cross-coupling over this competing pathway.[15]
-
Homocoupling of Boronic Acid: The formation of Ar'-Ar' byproduct is typically caused by the presence of oxygen, which can promote this side reaction.[13] Improve degassing procedures for all solvents and the reaction vessel.
Conclusion
The synthesis of biaryl compounds from sterically encumbered substrates like this compound is a challenging yet achievable goal. Success is predicated on a deep understanding of the mechanistic hurdles and a rational approach to overcoming them. By employing highly active palladium catalyst systems with bulky phosphine ligands, selecting the appropriate base and solvent, and maintaining a meticulously inert atmosphere, researchers can effectively forge sterically congested C-C bonds. The protocols and insights provided herein serve as a robust starting point for the development of novel biaryl-containing molecules for applications in drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: 2-Iodo-6-methylbenzoic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unpacking the Utility of a Sterically Hindered Aryl Iodide
2-Iodo-6-methylbenzoic acid is a highly functionalized aromatic compound that has found significant utility as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its chemical structure, characterized by an ortho-iodide and an ortho-methyl group relative to a carboxylic acid, presents a unique combination of reactivity and steric challenge.
1.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1][2] |
| CAS Number | 54811-50-6 | [1][2] |
| Appearance | White crystalline powder | [3] |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [1] |
1.2. Structural Features and Synthetic Implications
The synthetic potential of this compound is dictated by three key features:
-
The Iodide Group: As a heavy halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this position the primary site for carbon-carbon bond formation.
-
The Carboxylic Acid Group: This functional group offers a handle for further transformations, such as amidation or esterification, and can direct metallation at the adjacent ortho position. However, its acidic proton and ability to coordinate with metal centers present a significant challenge: under basic conditions, the resulting carboxylate anion can act as a ligand, poisoning the palladium catalyst and forming inactive complexes.[4][5]
-
The Ortho-Methyl and Iodo Groups: The placement of these two bulky groups adjacent to the carboxylic acid creates substantial steric hindrance.[6][7] This steric congestion can impede the approach of reagents and slow key steps in catalytic cycles, such as oxidative addition.[4][7][8][9] Overcoming this hindrance often requires carefully selected catalysts and reaction conditions.[4]
The interplay of these features makes this compound a challenging yet powerful reagent. Its successful application hinges on strategies that harness the reactivity of the C-I bond while mitigating the negative effects of steric hindrance and potential catalyst inhibition.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. These methods provide powerful and versatile pathways for the construction of C-C bonds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents and organic materials.[10][11][12][13] When using this compound, specific considerations are paramount to achieving high yields.
Causality Behind Experimental Choices:
-
Catalyst Selection: The steric bulk of the substrate necessitates the use of palladium catalysts bearing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[4][14] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps while sterically discouraging the coordination of the carboxylate group to the palladium center.[5][15]
-
Base Selection: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong bases can fully deprotonate the carboxylic acid, increasing catalyst poisoning.[10][14] Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) provide a good compromise, facilitating the catalytic cycle while minimizing the concentration of the problematic carboxylate anion.[4][14]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed. This helps to solubilize both the organic-soluble aryl iodide and catalyst, and the often more water-soluble boronic acid and inorganic base.[4][5]
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2–5 mol%)
-
SPhos (4–10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0–3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[4]
-
Seal the flask with a rubber septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4][14]
-
Under a positive flow of the inert gas, add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.[4]
-
Add the degassed dioxane/water solvent mixture via syringe.[4][14]
-
Place the flask in a preheated oil bath and stir the reaction vigorously at the desired temperature (typically 80–100 °C).[4][14]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[4][14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl carboxylic acid.[4][14]
-
Troubleshooting Common Issues:
-
Low Conversion: If conversion stalls, consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling. The ester can be easily hydrolyzed post-coupling.[4] This completely circumvents catalyst poisoning by the carboxylate.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[14] Ensure all solvents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction.[4]
Suzuki-Miyaura Catalytic Cycle
References
- 1. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Sonogashira Coupling with Sterically Hindered 2-Iodo-6-methylbenzoic Acid
Abstract
This application note provides a comprehensive and detailed experimental protocol for the Sonogashira cross-coupling reaction of 2-iodo-6-methylbenzoic acid with terminal alkynes. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] This guide addresses the specific challenges associated with sterically hindered substrates like this compound, offering insights into catalyst selection, reaction optimization, and troubleshooting. The protocols and technical discussion are intended for researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Ortho-Substituted Substrates
The Sonogashira coupling, first reported in 1975, typically utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides under mild conditions.[1][3] The reaction's tolerance of a wide variety of functional groups makes it a cornerstone in modern organic synthesis.[4][5]
However, the efficiency of the Sonogashira coupling can be significantly impacted by the steric environment of the aryl halide. In the case of this compound, the presence of two ortho-substituents (the methyl and carboxylic acid groups) presents a considerable steric challenge. This hindrance can impede the crucial oxidative addition step of the palladium catalyst to the carbon-iodine bond, which is often the rate-limiting step of the catalytic cycle.[6] Furthermore, the acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the reaction.
This application note will detail a robust procedure to overcome these challenges, focusing on a copper-free Sonogashira protocol to mitigate the risk of alkyne homocoupling (Glaser coupling), a common side reaction when using copper catalysts.[1][6]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[3][4]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide to form a Pd(II) complex.[4][7]
-
Transmetalation: The alkyne, activated by the copper co-catalyst (or in copper-free variants, by the base and palladium itself), is transferred to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[4][7]
-
-
Copper Cycle (in traditional Sonogashira):
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
This copper acetylide then participates in the transmetalation step with the palladium complex.[4]
-
For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and subsequent steps.[6][8]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol details a copper-free Sonogashira coupling, which is often preferred to avoid the formation of alkyne homocoupling byproducts.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | Should be freshly distilled if purity is a concern. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Air-sensitive. Store under inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Used as both base and solvent. Should be freshly distilled. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Used as a co-solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous NH₄Cl solution | Prepared in-house | For work-up. | |
| Brine (Saturated aqueous NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Celite® | Commercially Available | For filtration. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous triethylamine (Et₃N) via syringe to dissolve the solids. The amount of solvent should be sufficient to make a 0.1 M solution with respect to the this compound.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirring solution at room temperature.
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
TLC Analysis: Take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Elute with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure coupled product.[7][9][10]
Experimental Workflow and Logic
The following diagram illustrates the key stages of the experimental procedure.
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Characterization of the Product
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretch.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst (oxidized Pd(0))- Insufficiently inert atmosphere- Poor quality of reagents (especially the base and alkyne) | - Use a fresh batch of palladium catalyst.- Ensure all glassware is thoroughly dried and the system is properly purged with inert gas.- Use freshly distilled triethylamine and terminal alkyne. |
| Formation of alkyne homocoupling (Glaser) product | - Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide (if a copper co-catalyst is used). | - Ensure a strictly inert atmosphere.- If using a copper co-catalyst, consider switching to a copper-free protocol as described.[1][6] |
| Decomposition of the catalyst (formation of palladium black) | - Reaction temperature is too high.- Presence of impurities. | - Lower the reaction temperature.- Ensure high purity of all reagents and solvents. |
| Difficulty in purification | - Close polarity of the product and starting materials or byproducts. | - Optimize the solvent system for flash chromatography.- Consider an alternative purification method such as recrystallization. |
Conclusion
The Sonogashira coupling of sterically hindered this compound can be successfully achieved with careful attention to experimental detail. The use of a copper-free protocol under a strictly inert atmosphere is key to minimizing side reactions and achieving good yields. This application note provides a reliable and reproducible procedure for the synthesis of valuable alkynyl-substituted benzoic acid derivatives, which are important building blocks in medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 2-Iodo-6-methylbenzoic Acid Derivatives for Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Iodo-6-methylbenzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The this compound motif represents a particularly valuable, albeit sterically challenging, building block. Its utility stems from the orthogonal reactivity of its three key components: the carboxylic acid, the aryl iodide, and the ortho-methyl group.
The carboxylic acid serves as a versatile handle for the formation of esters and amides, allowing for the fine-tuning of solubility, lipophilicity, and metabolic stability, or for establishing key interactions with biological targets.[1] The aryl iodide is a prime substrate for a host of powerful transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2] This enables the efficient construction of carbon-carbon and carbon-heteroatom bonds, providing a gateway to complex molecular architectures.
The defining feature of this scaffold, however, is the methyl group positioned ortho to both the iodide and the carboxylic acid. This substitution introduces significant steric hindrance, which profoundly influences the reactivity of the adjacent functional groups. This "ortho effect" can be both a challenge and an opportunity.[3][4] It necessitates carefully chosen synthetic conditions to overcome steric barriers but also serves to lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a given biological target. Understanding and mastering the synthesis and derivatization of this scaffold is therefore a key enabling skill for drug discovery professionals.
This guide provides a comprehensive overview of the preparation of this compound and its primary derivatives, offering detailed, field-proven protocols and explaining the scientific rationale behind the chosen methodologies.
Part 1: Synthesis of the Core Scaffold: this compound
The most reliable and scalable method for the preparation of this compound is the diazotization of 2-amino-6-methylbenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[2][5] This classical transformation efficiently replaces the amino group with an iodine atom.
Mechanistic Rationale: The Sandmeyer Reaction
The Sandmeyer reaction proceeds via a well-established radical-nucleophilic aromatic substitution mechanism.[6][7] The key steps are:
-
Diazotization: The primary aromatic amine (2-amino-6-methylbenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive.
-
Single-Electron Transfer (SET): In the classic Sandmeyer reaction using copper(I) halides, a single electron is transferred from the copper(I) catalyst to the diazonium salt. When using potassium iodide, as in this protocol, the iodide ion itself can act as the electron donor, although the mechanism can proceed without a metal catalyst.[8] This transfer leads to the formation of an aryl radical and the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward.
-
Iodine Transfer: The aryl radical then abstracts an iodine atom from an iodide source (either from another iodide ion or an iodine radical) to form the final this compound product.
Protocol 1: Preparation of this compound
This protocol is adapted from established procedures for the synthesis of aryl iodides from anilines.[2]
Materials:
-
2-Amino-6-methylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
15% Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Initial Setup: In a reaction vessel, suspend 2-amino-6-methylbenzoic acid (1.0 eq) in deionized water. Cool the mixture to 0–5 °C using an ice bath.
-
Acidification: Slowly add concentrated HCl (approx. 3.5 volumes relative to the starting amine) while maintaining the temperature between 0–5 °C. Stir the resulting solution for 15 minutes.
-
Diazotization: In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Iodination: In another vessel, dissolve potassium iodide (3.0 eq) in deionized water. Slowly add the previously prepared diazonium salt solution to the KI solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Extraction: Pour the reaction mixture into ice water and extract with ethyl acetate (3x volumes).
-
Base Wash: Combine the organic layers and wash with a 15% aqueous NaOH solution (3x volumes). This step transfers the acidic product into the aqueous layer, separating it from non-acidic impurities.
-
Acidification and Isolation: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1. A precipitate of the product will form.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methylbenzoic acid | [2] |
| Key Reagents | NaNO₂, HCl, KI | [2] |
| Temperature | 0–5 °C (Diazotization) | [2] |
| Reaction Time | 16 hours | [2] |
| Typical Yield | 79% | [2] |
Part 2: Derivatization of the Carboxylic Acid Group
The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry. However, the steric bulk of the ortho-methyl and ortho-iodo substituents in this compound significantly hinders the reactivity of the carboxyl group. Standard Fischer esterification or simple amidation conditions often result in low yields or require harsh conditions.[9][10] Therefore, more robust methods are required.
Protocol 2: Esterification to Methyl 2-Iodo-6-methylbenzoate
Direct esterification using a strong acid catalyst like sulfuric acid in methanol is a common method, but may require prolonged heating for sterically hindered substrates. An alternative is activation of the carboxylic acid. For simplicity and cost-effectiveness, the acid-catalyzed method is presented, with the understanding that for more sensitive substrates, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) could be employed.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Solvent Removal: After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Work-up: Dilute the residue with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Amidation to 2-Iodo-6-methylbenzamide Derivatives
Due to the high steric hindrance, direct amidation requires activation of the carboxylic acid. A reliable method is the conversion to an acyl chloride followed by reaction with the desired amine.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired Amine (e.g., methylamine, aniline)
-
Triethylamine (TEA) or other non-nucleophilic base
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation: In a flask under an inert atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent like toluene. Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-4 hours.
-
Removal of Excess Reagent: Cool the reaction and concentrate under reduced pressure to remove excess thionyl chloride. Azeotroping with toluene may be necessary to remove the final traces. The resulting crude 2-iodo-6-methylbenzoyl chloride is typically used directly.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
| Derivative | Method | Key Reagents | Typical Conditions | Representative Yield |
| Methyl Ester | Acid-Catalyzed | H₂SO₄, Methanol | Reflux, 12-24h | 70-85% |
| Amide | Via Acyl Chloride | SOCl₂, Amine, TEA | Reflux (SOCl₂), then RT | 65-80% |
Part 3: Application in Medicinal Chemistry - The Gateway to Complex Molecules
The true value of this compound derivatives is realized in their use as platforms for building complex, biologically active molecules. The aryl iodide is a key functional group for palladium-catalyzed cross-coupling reactions.
Application Example: Synthesis of PARP and Kinase Inhibitor Scaffolds
Derivatives of this scaffold are key intermediates in the synthesis of potent enzyme inhibitors. For example, various poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs, utilize substituted benzamide moieties.[7][11][12] Similarly, the drug Axitinib, a tyrosine kinase inhibitor, is synthesized from a related 2-mercapto-N-methylbenzamide, which can be accessed from precursors like 2-iodo-N-methylbenzamide.[3] The general strategy involves a palladium-catalyzed coupling reaction to append a complex heterocyclic system onto the aryl iodide position of the pre-formed ester or amide.
General Protocol 4: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of a this compound derivative with a boronic acid or ester.
Materials:
-
This compound derivative (ester or amide, 1.0 eq)
-
Aryl- or Heteroaryl-boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent(s).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion and Future Outlook
The this compound scaffold, despite its synthetic challenges rooted in steric hindrance, provides a powerful platform for the construction of novel, conformationally restricted molecules for drug discovery. The protocols detailed herein offer reliable pathways to access the core structure and its primary derivatives. The true potential of this building block is unlocked through its application in transition metal-catalyzed cross-coupling reactions, enabling the rapid diversification and synthesis of complex molecular targets such as PARP and kinase inhibitors. As the demand for novel therapeutics with high selectivity and potency continues to grow, the strategic use of sterically defined scaffolds like this compound will remain a cornerstone of innovative medicinal chemistry programs.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 4. (PDF) 2-Iodo-N-(6-Methyl-2-Pyridyl)benzamide - Acta [research.amanote.com]
- 5. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect | CoLab [colab.ws]
- 6. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 2-iodo-6-methylbenzoate [myskinrecipes.com]
- 10. chimia.ch [chimia.ch]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Iodo-6-methylbenzoic Acid in the Synthesis of Novel PI3K Inhibitors
Application Note & Protocol
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. Consequently, the development of potent and selective PI3K inhibitors is a major focus of modern drug discovery. This document provides an in-depth guide on the strategic use of 2-Iodo-6-methylbenzoic acid as a key starting material in the synthesis of a novel class of benzamide-based PI3K inhibitors. We will explore the chemical rationale for its use, provide detailed, field-proven protocols for its conversion into advanced intermediates, and discuss its broader applications in kinase inhibitor discovery.
Introduction: The PI3K Pathway and the Quest for Specificity
The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human malignancies, making it a prime target for therapeutic intervention.[1][2] PI3Ks are a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This second messenger, PIP3, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes including cell growth, metabolism, and survival.[1][3]
The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[4] Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[5] Four isoforms of the p110 catalytic subunit exist (α, β, γ, δ), each with distinct roles in normal physiology and disease.[5][6] For instance, the p110α isoform (encoded by the PIK3CA gene) is frequently mutated and activated in a variety of solid tumors.[5] The δ isoform is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it an attractive target for hematological malignancies.[7] This isoform-specific function underscores the critical need for the development of selective inhibitors to maximize therapeutic efficacy while minimizing off-target toxicities.[7]
Benzamide-containing compounds have emerged as a promising scaffold for the development of kinase inhibitors, including those targeting the PI3K pathway.[8][9][10] The benzamide moiety can engage in key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The strategic synthesis of diverse benzamide libraries is therefore a key objective in medicinal chemistry.
Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
The Strategic Advantage of this compound
This compound is a highly versatile and strategically important starting material for the synthesis of benzamide-based PI3K inhibitors. Its utility stems from several key structural features:
-
Orthogonal Reactivity: The presence of both a carboxylic acid and an aryl iodide allows for sequential, orthogonal chemical transformations. The carboxylic acid is readily converted to an amide, while the aryl iodide serves as a handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.
-
Steric Hindrance Directing Synthesis: The methyl group positioned ortho to the iodide and the carboxylic acid provides steric hindrance. This can influence the conformation of the final molecule and its binding to the target kinase. In the synthetic route, this steric bulk can also influence the efficiency of certain reactions, a factor that must be considered in protocol optimization.
-
A Platform for Diversity: The aryl iodide is a key functional group for introducing molecular diversity. Through well-established reactions like the Suzuki-Miyaura and Sonogashira couplings, a wide array of aromatic, heteroaromatic, or alkynyl moieties can be appended to the benzamide core. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: General Synthetic Workflow for PI3K Inhibitors.
Experimental Protocols
The following protocols provide a representative, two-stage synthesis of a novel benzamide-based kinase inhibitor scaffold from this compound. These protocols are based on established and reliable chemical transformations and have been adapted for this specific application.
Protocol 1: Amide Bond Formation
This protocol describes the synthesis of an N-heterocyclic 2-iodo-6-methylbenzamide intermediate. The choice of the amine component is critical and would be guided by the specific design of the target inhibitor. Here, we use 2-aminopyridine as a representative example.
Materials and Reagents:
-
This compound
-
2-Aminopyridine
-
Propylphosphonic Anhydride (T3P®), 50% solution in ethyl acetate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add 2-aminopyridine (1.1 eq) and triethylamine (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propylphosphonic anhydride (T3P®) (1.5 eq) dropwise to the stirred solution. Causality Note: T3P is a highly effective and mild coupling reagent for amide bond formation, minimizing side reactions and racemization.[11]
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-iodo-N-(pyridin-2-yl)-6-methylbenzamide.
Protocol 2: Sonogashira Cross-Coupling
This protocol details the palladium- and copper-catalyzed Sonogashira coupling of the 2-iodo-N-(pyridin-2-yl)-6-methylbenzamide intermediate with a terminal alkyne.[12] This reaction introduces a key structural element for potential interaction with the kinase active site.
Materials and Reagents:
-
2-Iodo-N-(pyridin-2-yl)-6-methylbenzamide (from Protocol 1)
-
Terminal alkyne (e.g., 3-ethynyl-6-(trifluoromethyl)pyridine) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 2-iodo-N-(pyridin-2-yl)-6-methylbenzamide (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Causality Note: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction yields.[12]
-
Add anhydrous, degassed DMF and triethylamine via syringe. The triethylamine acts as both a base and a solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired final PI3K inhibitor candidate.
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides an example of the expected data.
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (HPLC) |
| 2-Iodo-N-(pyridin-2-yl)-6-methylbenzamide | C₁₃H₁₁IN₂O | 339.00 | 339.1 | >95% |
| N-(pyridin-2-yl)-2-((6-(trifluoromethyl)pyridin-3-yl)ethynyl)-6-methylbenzamide | C₂₂H₁₅F₃N₄O | 423.12 | 423.2 | >95% |
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block for the synthesis of novel benzamide-based PI3K inhibitors. The orthogonal reactivity of its functional groups allows for a modular and efficient synthetic strategy, enabling the rapid exploration of chemical space around the benzamide scaffold. The protocols detailed herein provide a robust foundation for the synthesis of libraries of such compounds for screening against the PI3K isoforms.
Future work will focus on the diversification of both the amide and the cross-coupling partners to fine-tune the potency and selectivity of these inhibitors. The insights gained from SAR studies will guide the rational design of next-generation PI3K inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases driven by aberrant PI3K signaling.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthesis of 2-Iodo-6-methylbenzoic Acid: A Detailed Laboratory Protocol
Introduction: 2-Iodo-6-methylbenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its substituted pattern, featuring sterically hindered ortho-groups, makes it a unique synthon for accessing complex molecular architectures. This application note provides a detailed, reliable, and well-vetted protocol for the laboratory-scale synthesis of this compound via a Sandmeyer-type diazotization reaction, starting from commercially available 2-amino-6-methylbenzoic acid.
Reaction Principle and Causality
The synthesis proceeds in two main stages, rooted in classic aromatic chemistry:
-
Diazotization: The primary aromatic amine, 2-amino-6-methylbenzoic acid, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose.[1] The electrophilic nitrosonium ion (+NO), formed from nitrous acid in the acidic medium, is attacked by the nucleophilic amino group, initiating a series of proton transfers and dehydration steps to yield the aryl diazonium salt.
-
Iodination: The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂). In the presence of an iodide source, such as potassium iodide (KI), the diazonium group is displaced by an iodide ion (I⁻) via nucleophilic aromatic substitution. This step, often referred to as a Sandmeyer-type reaction, does not typically require a copper catalyst, unlike the corresponding reactions with chlorides or bromides.[2] The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of the carbon-iodine bond.
This synthetic route is particularly effective because it allows for the regioselective introduction of the iodine atom at a specific position on the aromatic ring, dictated by the initial position of the amino group.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 5.00 g | 33.1 | >98% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.52 g | 36.5 | >99% | Fisher Scientific |
| Potassium Iodide | KI | 166.00 | 6.07 g | 36.5 | >99% | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~9 mL | - | 37% | VWR |
| Deionized Water | H₂O | 18.02 | - | - | - | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~1 g | - | >98% | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - | VWR |
| Ethanol | C₂H₅OH | 46.07 | - | - | 95% | Decon Labs |
Equipment
-
100 mL and 250 mL Erlenmeyer flasks
-
50 mL beaker
-
Magnetic stirrer and stir bars
-
Ice bath
-
Pasteur pipettes
-
Graduated cylinders (10 mL, 50 mL)
-
Thermometer
-
Büchner funnel and filter flask
-
Vacuum source
-
pH paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
Part 1: Diazotization of 2-Amino-6-methylbenzoic Acid
-
Preparation of the Amine Salt Solution: In a 100 mL Erlenmeyer flask, suspend 5.00 g (33.1 mmol) of 2-amino-6-methylbenzoic acid in 30 mL of deionized water.
-
While stirring with a magnetic stir bar, slowly add 8.3 mL of concentrated hydrochloric acid. The suspension may warm up slightly and should become a clear solution as the hydrochloride salt of the amine is formed.
-
Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent premature decomposition of the diazonium salt.
-
Preparation of the Nitrite Solution: In a separate 50 mL beaker, dissolve 2.52 g (36.5 mmol) of sodium nitrite in 15 mL of deionized water. Cool this solution in the ice bath.
-
Formation of the Diazonium Salt: Slowly add the chilled sodium nitrite solution dropwise to the cold, stirring amine salt solution over a period of 10-15 minutes. Use a Pasteur pipette for the addition. Keep the reaction flask immersed in the ice bath and monitor the temperature to ensure it does not rise above 5 °C. A slight yellow color may develop.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete. A faint excess of nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid), but avoid a large excess.
Part 2: Iodination and Work-up
-
Preparation of the Iodide Solution: In a 250 mL Erlenmeyer flask, dissolve 6.07 g (36.5 mmol) of potassium iodide in 15 mL of deionized water.
-
Iodination Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the potassium iodide solution with gentle stirring. This addition should be done in portions to control the effervescence (release of N₂ gas). A dark, reddish-brown precipitate will form immediately.
-
Once the addition is complete, allow the mixture to stand at room temperature for 10 minutes.
-
Gently warm the reaction mixture on a hot plate to approximately 50-60 °C. Maintain this temperature for about 15 minutes, or until the vigorous evolution of nitrogen gas subsides. The color of the mixture may lighten, and a tan or brownish solid should be present.
-
Work-up: Cool the reaction mixture to room temperature. If a dark iodine color persists, add a small amount of solid sodium thiosulfate, portion by portion, until the dark color disappears and a tan precipitate remains.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold deionized water.
Part 3: Purification by Recrystallization
-
Transfer the crude solid to a 100 mL beaker.
-
A suitable solvent system for recrystallization is an ethanol/water mixture. Add a minimal amount of hot 95% ethanol to dissolve the crude product.
-
Once dissolved, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, cool the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry in a desiccator or a vacuum oven at low heat.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound.
Characterization and Expected Results
The final product, this compound, should be a solid. The expected yield is typically in the range of 70-85%.
| Property | Expected Value |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol [3] |
| Appearance | Solid |
| Melting Point | Not consistently reported, but should be a sharp range after purification. |
| ¹H NMR | Spectral data available for confirmation.[4] |
| IR Spectrum | Characteristic peaks for C=O (acid), broad O-H, and aromatic C-H stretches.[3] |
Safety and Hazard Information
-
2-Amino-6-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[5]
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Causes serious eye irritation.[6][7][8] Handle with care and avoid contact with combustible materials.
-
Potassium Iodide: May cause skin and serious eye irritation. Harmful if swallowed.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood. Diazonium salts can be explosive in a dry state; they should always be kept in solution and used immediately.[1]
Troubleshooting
-
Low Yield:
-
Incomplete Diazotization: Ensure the temperature was maintained at 0-5 °C and that sufficient acid was present.
-
Premature Decomposition: Do not warm the diazonium salt solution before adding it to the iodide solution.
-
Loss during Work-up: Minimize the amount of solvent used in recrystallization to avoid losing product to the mother liquor.
-
-
Product is Oily or Impure:
-
Side Reactions: Overheating during the iodination step can lead to the formation of phenolic byproducts. Control the warming step carefully.
-
Inefficient Purification: Ensure complete dissolution during recrystallization and allow for slow cooling to form pure crystals. If the product remains colored, a hot filtration with a small amount of activated charcoal may be necessary before cooling.
-
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and following the outlined purification steps, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The principles of this Sandmeyer-type reaction are broadly applicable to the synthesis of other aryl iodides from their corresponding anilines.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylbenzoic acid (HMDB0002340) [hmdb.ca]
- 2. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(54811-50-6) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]
- 6. This compound | 54811-50-6 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]
Application Notes and Protocols for the Work-up and Purification of 2-Iodo-6-methylbenzoic Acid
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction
2-Iodo-6-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its utility stems from the presence of three distinct functional groups: a carboxylic acid, an aryl iodide, and a methyl group, which allow for diverse downstream chemical modifications. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent steps. This application note provides a comprehensive guide to the effective work-up and purification of this compound, drawing upon established principles of organic chemistry and practical laboratory experience.
The primary synthetic route to this compound often involves a Sandmeyer-type reaction starting from 2-amino-6-methylbenzoic acid. This process can introduce a range of impurities, including unreacted starting materials, by-products from side reactions (such as phenol formation), and residual inorganic reagents.[1][2] Therefore, a robust and well-designed work-up and purification strategy is essential to isolate the target compound in high purity.
This guide will detail two primary purification techniques: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.
Pre-Purification: The Reaction Work-up
A proper work-up is the first critical step in obtaining a clean crude product and simplifying the subsequent purification. The following protocol is a general guideline for the work-up of this compound synthesized via a diazotization-iodination reaction.
Protocol 1: General Work-up Procedure
-
Quenching Excess Reagents: After the reaction is deemed complete, the mixture is cooled to room temperature. Any excess unreacted iodine or diazonium salt should be quenched. This is typically achieved by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic dark color of iodine disappears, resulting in a yellowish or off-white slurry.[3]
-
Acidification and Precipitation: The this compound is then precipitated from the aqueous solution by acidification. Slowly add a mineral acid, such as 1 M hydrochloric acid (HCl), with vigorous stirring until the pH of the solution is approximately 1-2.[4] This protonates the carboxylate, rendering the product insoluble in the aqueous medium.
-
Isolation of the Crude Product: The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Washing: The filter cake is washed sequentially with cold deionized water to remove any residual inorganic salts and water-soluble impurities. A final wash with a small amount of a cold, non-polar organic solvent, such as hexane, can aid in removing non-polar impurities and expedite drying.
-
Drying: The crude product is dried to a constant weight. This can be done by air-drying on the filter funnel, followed by further drying in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Diagram 1: General Work-up Workflow
Caption: A generalized workflow for the work-up of this compound.
Purification Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Selecting an Appropriate Solvent
The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve the compound sparingly or not at all at low temperatures (e.g., 0-5 °C).
-
Either not dissolve the impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
-
Be chemically inert towards the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale & Comments |
| Ethanol/Water | A commonly used solvent pair for aromatic carboxylic acids. The compound is soluble in hot ethanol and less soluble in water. Water is added to the hot ethanolic solution until the cloud point is reached, and then the solution is clarified with a small amount of ethanol and allowed to cool. |
| Acetic Acid/Water | Acetic acid is a good solvent for many carboxylic acids. Similar to the ethanol/water system, water is used as the anti-solvent.[5] |
| Toluene | Aromatic compounds often exhibit good solubility in hot toluene and lower solubility upon cooling. This can be an effective single-solvent system. |
| Acetone/Hexane | Acetone is a polar aprotic solvent that can dissolve the benzoic acid derivative, while hexane acts as a non-polar anti-solvent. |
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture on a hot plate with stirring.
-
Addition of Anti-Solvent: Once the solid is completely dissolved, add hot deionized water dropwise to the solution until a persistent turbidity (cloudiness) is observed. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final recrystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Troubleshooting Recrystallization
-
No Crystals Form: The solution may be too dilute. Reheat the solution and boil off some of the solvent to concentrate it. Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can induce crystallization.[7]
-
Oiling Out: If an oil separates instead of crystals, the solution may be supersaturated or the melting point of the compound is lower than the boiling point of the solvent. Reheat the solution, add more of the primary solvent (ethanol in the above protocol), and allow it to cool more slowly.[8]
Purification Method 2: Column Chromatography
For challenging separations where recrystallization is ineffective, or for obtaining very high purity material, silica gel column chromatography is the method of choice. Silica gel is a polar stationary phase, and compounds are separated based on their polarity.
Principle of Separation
In the case of this compound, the carboxylic acid group is highly polar and will interact strongly with the silica gel. Less polar impurities will elute first, followed by the desired product. Highly polar impurities will be retained on the column.
Protocol 3: Silica Gel Column Chromatography
-
Slurry Packing the Column: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pour the slurry into a chromatography column plugged with a small piece of cotton or glass wool and a thin layer of sand. Allow the silica to settle, ensuring an evenly packed column without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column. Add a thin layer of sand on top of the sample.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. To effectively elute the carboxylic acid, it is often necessary to add a small amount of a more polar solvent like methanol and a few drops of acetic acid to the eluent system to suppress deprotonation of the carboxylic acid on the silica surface, which can cause tailing.[10] A typical gradient might be from hexane/ethyl acetate to ethyl acetate/methanol.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis of Fractions: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method for this compound.
Safety Precautions
This compound and the solvents used in its purification should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[11] Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Conclusion
The successful isolation of high-purity this compound is readily achievable through a systematic approach to work-up and purification. A carefully executed initial work-up will significantly simplify the subsequent purification steps. For most applications, recrystallization from a suitable solvent system such as ethanol/water will provide material of sufficient purity. In cases where impurities are persistent or very high purity is required, silica gel column chromatography is a reliable alternative. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively purify this valuable synthetic intermediate.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
applications of 2-Iodo-6-methylbenzoic acid in materials science
An Application Guide to 2-Iodo-6-methylbenzoic Acid in Materials Science
Introduction: A Unique Building Block for Advanced Materials
This compound is a bespoke chemical scaffold poised for significant applications in materials science. Its unique trifecta of functional groups—a carboxylic acid for robust hydrogen bonding and coordination, a sterically influential ortho-methyl group, and a halogen-bond-donating ortho-iodo group—offers a complex and powerful toolset for rational material design. The significant steric hindrance imposed by the two ortho substituents presents both a challenge and an opportunity, potentially directing crystal packing in unconventional ways and leading to materials with novel topologies and properties.
This guide moves beyond simple synthesis, providing researchers with the foundational knowledge and detailed protocols to explore the utility of this compound in three key areas: supramolecular assembly via crystal engineering, the synthesis of advanced polymers, and the construction of novel metal-organic frameworks (MOFs).
Application I: Crystal Engineering and Supramolecular Assembly
The deliberate combination of strong, directional intermolecular interactions is the cornerstone of crystal engineering, enabling the construction of molecular solids with predictable connectivity and dimensionality.[1][2] this compound is an exemplary candidate for this "bottom-up" approach. Its carboxylic acid moiety readily forms highly predictable and stable hydrogen-bonded dimers, a primary and robust supramolecular synthon.[2] Concurrently, the iodine atom can participate in halogen bonding—a specific, non-covalent interaction with Lewis bases (e.g., N, O, S atoms)—to provide a secondary vector for assembling these dimers into extended 1-D, 2-D, or 3-D architectures.[1]
The critical feature of this molecule is the steric clash between the ortho-methyl and ortho-iodo groups, which forces the carboxylic acid group out of the plane of the benzene ring. This torsional strain is a key design element that can be exploited to disrupt otherwise common packing motifs and access unique crystalline forms.
Caption: Key molecular features of this compound and their role in directing supramolecular assembly.
Protocol 1: Co-crystallization with a Halogen Bond Acceptor
This protocol details a method for exploring the interplay of hydrogen and halogen bonding by co-crystallizing this compound with a bifunctional molecule like 4,4'-bipyridine, which contains two nitrogen atoms as potential halogen bond acceptors.
Objective: To synthesize a co-crystal where hydrogen-bonded dimers of the acid are linked into extended chains by I···N halogen bonds.
Materials:
-
This compound (CAS: 54811-50-6)
-
4,4'-Bipyridine
-
Ethanol (ACS Grade)
-
Small glass vials (4 mL) with screw caps
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in ethanol (26.2 mg in 10 mL).
-
Prepare a 10 mM solution of 4,4'-bipyridine in ethanol (15.6 mg in 10 mL). Rationale: Starting with equimolar solutions simplifies screening different stoichiometric ratios.
-
-
Crystallization Setup:
-
In a clean glass vial, combine 1.0 mL of the this compound solution and 0.5 mL of the 4,4'-bipyridine solution. This creates a 2:1 molar ratio favoring the hydrogen-bonded acid dimer.
-
Cap the vial tightly, then loosen the cap by a quarter turn. Rationale: Slow evaporation is critical for the growth of high-quality single crystals suitable for X-ray diffraction.
-
Place the vial in a vibration-free location at room temperature.
-
-
Monitoring and Harvesting:
-
Observe the vials daily for the formation of crystals. This may take several days to weeks.
-
Once suitable crystals have formed, carefully harvest them using a pipette to remove the mother liquor.
-
Wash the crystals with a small amount of cold ethanol and allow them to air dry.
-
-
Characterization:
-
Analyze the crystals using Single Crystal X-ray Diffraction (SCXRD) to determine the precise molecular arrangement and confirm the presence of both hydrogen and halogen bonds.
-
| Parameter | Condition | Justification |
| Solvent | Ethanol | Good solubility for both components; moderate evaporation rate. |
| Temperature | Room Temperature | Promotes slow crystal growth over rapid precipitation. |
| Molar Ratio (Acid:Bipyridine) | 2:1 | Designed to favor the formation of acid dimers which are then linked by the bipyridine. |
| Evaporation Rate | Slow | Essential for obtaining diffraction-quality single crystals. |
Application II: Monomer for Advanced Polymers
While not a conventional monomer, the functionalities of this compound allow for its theoretical application in step-growth polymerization to form polyesters or polyamides. The presence of the bulky ortho-iodo and ortho-methyl groups would significantly restrict chain rotation, potentially leading to polymers with high glass transition temperatures (Tg), enhanced rigidity, and unique processing characteristics. Furthermore, the carbon-iodine bond provides a reactive handle for post-polymerization modification (e.g., via Suzuki or Sonogashira coupling), allowing for the tuning of material properties after the initial synthesis.
Caption: Proposed workflow for synthesizing and functionalizing polymers using this compound.
Protocol 2: Synthesis of a Rigid Polyester via Melt Polycondensation
This protocol describes a hypothetical melt-phase polycondensation with a simple diol, ethylene glycol, to demonstrate the potential of this compound as a monomer.
Objective: To synthesize a polyester and evaluate the influence of the monomer's structure on its thermal properties.
Materials:
-
This compound
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
-
Schlenk flask and vacuum line
-
High-temperature oil bath or heating mantle
Methodology:
-
Monomer Preparation & Esterification:
-
Combine this compound (1.0 eq) and ethylene glycol (1.2 eq) in a Schlenk flask equipped with a mechanical stirrer and a distillation condenser. Rationale: A slight excess of the diol compensates for its potential loss during the high-temperature reaction.
-
Add a catalytic amount of Antimony(III) oxide (~250 ppm).
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen gas. Water will begin to distill off as the ester is formed. Continue this stage for 2-3 hours or until water evolution ceases.
-
-
Polycondensation:
-
Increase the temperature to 220-240 °C.
-
Gradually apply a vacuum (to <1 Torr) over 30-60 minutes. Rationale: Removing the ethylene glycol byproduct drives the polymerization reaction toward a high molecular weight, according to Le Chatelier's principle.
-
Continue the reaction under high vacuum and elevated temperature for 3-5 hours. The viscosity of the melt will increase significantly.
-
-
Isolation and Purification:
-
Cool the reaction vessel to room temperature under nitrogen.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or DMF) and precipitated into a non-solvent like methanol to remove unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven.
-
-
Characterization:
-
Use Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
-
Employ Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg) and melting point (Tm), if any.
-
Confirm the structure using ¹H NMR and FT-IR spectroscopy.
-
Application III: Linker for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal nodes and organic linkers.[3] The use of this compound as an organic linker is a frontier area. The extreme steric hindrance around the coordinating carboxylate group would likely frustrate the formation of conventional, highly symmetric MOF structures. However, this could be advantageous for creating frameworks with a high density of structural defects or unusual pore geometries, which can be beneficial for catalysis and selective separations.[4] Zinc-based MOFs are a good starting point for exploration due to their versatile coordination chemistry and often milder synthesis conditions.[3]
Protocol 3: Exploratory Solvothermal Synthesis of a Zn-based MOF
Objective: To investigate the feasibility of forming a crystalline MOF using this compound as a linker with a zinc source.
Materials:
-
This compound
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (20 mL)
Methodology:
-
Reaction Setup:
-
In a 20 mL glass vial, dissolve this compound (52.4 mg, 0.2 mmol) and Zinc nitrate hexahydrate (59.5 mg, 0.2 mmol) in 10 mL of DMF.
-
Sonicate the mixture for 5 minutes to ensure homogeneity. Rationale: Ensuring complete dissolution of reactants is key to promoting crystalline growth over amorphous precipitation.
-
-
Solvothermal Reaction:
-
Transfer the solution to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 12 hours. Rationale: The slow cooling ramp can improve the crystallinity and size of the resulting product.
-
-
Product Isolation:
-
Carefully open the autoclave and collect the product (typically a powder or small crystals) by decanting the mother liquor.
-
Wash the product by soaking it in fresh DMF (3 x 10 mL) for 24 hours to remove unreacted starting materials trapped within the pores.
-
Perform a final wash with a more volatile solvent like acetone (2 x 10 mL).
-
-
Activation and Characterization:
-
Dry the sample under vacuum at 80 °C to remove residual solvent.
-
Characterize the product using Powder X-ray Diffraction (PXRD) to assess its crystallinity and phase purity.
-
Use Thermogravimetric Analysis (TGA) to determine its thermal stability and porosity.
-
| Parameter | Condition | Justification |
| Solvent | DMF | High boiling point, good solvating power for both linker and metal salt. |
| Temperature | 100 °C | A common starting temperature for Zn-carboxylate MOF synthesis. |
| Time | 48 hours | Allows sufficient time for the potentially slow process of crystal nucleation and growth. |
| Reactant Ratio | 1:1 (Linker:Metal) | A standard starting point for exploratory MOF synthesis. |
References
- 1. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal engineering and IUCrJ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
derivatization of the carboxylic acid group of 2-Iodo-6-methylbenzoic acid
An Application Guide to the Derivatization of the Carboxylic Acid Group of 2-Iodo-6-methylbenzoic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid moiety of this compound. This molecule is a valuable building block in medicinal chemistry and organic synthesis, yet its synthetic utility is often hampered by the significant steric hindrance imposed by its ortho-substituents. This document explores the underlying principles of this challenge and presents field-proven protocols for overcoming it through esterification and amidation reactions. Methodologies discussed include classical acid-catalyzed esterification, modern coupling-agent-mediated transformations, and robust amidation strategies via acid chloride intermediates and direct coupling. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and efficient methods for modifying this sterically congested yet synthetically important scaffold.
Introduction: The Synthetic Challenge of a Hindered Scaffold
This compound is a key synthetic intermediate whose bifunctional nature—a reactive carboxylic acid and an aryl iodide handle suitable for cross-coupling reactions—makes it attractive for the construction of complex molecular architectures. Its derivatives are integral to the synthesis of various pharmaceutical agents.[1] However, the strategic placement of both an iodine atom and a methyl group at the ortho positions (C2 and C6) relative to the carboxylic acid at C1 creates a formidable synthetic obstacle known as the "ortho effect."
This steric congestion significantly shields the carboxyl carbon from nucleophilic attack, rendering many standard derivatization protocols inefficient.[2] The successful transformation of this group into esters, amides, and other derivatives is critical for modulating the physicochemical properties of resulting molecules, such as solubility, lipophilicity, and metabolic stability.[3] This necessitates the use of specialized reagents and optimized conditions that can overcome the high activation energy barrier imposed by the steric hindrance. This guide details robust protocols designed to achieve high-yield derivatization of this challenging substrate.
Protocol I: Esterification Strategies
Esterification of this compound can be approached through two primary routes: a classical, equilibrium-driven process and a milder, kinetically controlled coupling reaction. The choice of method depends on the nature of the alcohol and the desired reaction conditions.
Method A: Fischer-Speier Esterification
This classical method relies on strong acid catalysis to activate the carboxylic acid and a large excess of a simple alcohol (e.g., methanol, ethanol) to drive the reaction equilibrium toward the ester product. While cost-effective, it is often slow and requires elevated temperatures to overcome the steric barrier.
Causality and Experimental Rationale: The reaction proceeds via protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, can then attack this activated intermediate. For sterically hindered acids like this compound, this process is slow.[2][4] Using the alcohol as the solvent ensures a high concentration, shifting the equilibrium towards the product according to Le Châtelier's principle. The removal of the water byproduct, though often impractical in this setup, would further drive the reaction.
Experimental Protocol: Synthesis of Methyl 2-Iodo-6-methylbenzoate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.62 g, 10.0 mmol).
-
Reagents: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL, ~18.8 mmol) with stirring.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize excess acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Method B: Steglich Esterification using Coupling Agents
For more sensitive or complex alcohols, or to avoid harsh acidic conditions and high temperatures, the Steglich esterification is a superior method. It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).
Causality and Experimental Rationale: This reaction avoids the need for acid activation. The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is highly susceptible to nucleophilic attack. DMAP acts as an acyl transfer catalyst; it attacks the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol to form the ester. This pathway is particularly effective for sterically hindered substrates.[5]
Experimental Protocol: Synthesis of Benzyl 2-Iodo-6-methylbenzoate
-
Setup: Under a nitrogen atmosphere, dissolve this compound (1.31 g, 5.0 mmol), benzyl alcohol (0.57 mL, 5.5 mmol), and DMAP (61 mg, 0.5 mmol, 0.1 eq) in anhydrous dichloromethane (DCM, 25 mL) in a 100 mL round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Reagent Addition: Add EDC·HCl (1.15 g, 6.0 mmol, 1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up (for EDC): Dilute the reaction mixture with DCM (25 mL). Wash the organic phase sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanism Diagram: Steglich Esterification
Caption: Catalytic cycle of Steglich Esterification.
Protocol II: Amidation Strategies
Amide bond formation is one of the most frequent reactions in drug discovery, but it is exceptionally challenging for sterically hindered substrates.[6] Direct condensation of this compound with an amine is generally not feasible without activation.
Method A: Two-Step Amidation via Acid Chloride
This is a highly reliable, albeit harsh, method for synthesizing amides from hindered carboxylic acids. The acid is first converted to its highly reactive acid chloride derivative, which is then reacted with the desired amine.
Causality and Experimental Rationale: The conversion of the carboxylic acid's hydroxyl group into a chloride atom dramatically increases the electrophilicity of the carbonyl carbon.[7] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[8] The resulting acid chloride is so reactive that it readily undergoes nucleophilic acyl substitution with even weakly nucleophilic or sterically bulky amines. A non-nucleophilic base (e.g., triethylamine) is required in the second step to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[9]
Experimental Protocol: Synthesis of N-Benzyl-2-iodo-6-methylbenzamide
Step 1: Formation of 2-Iodo-6-methylbenzoyl chloride
-
Setup: In a fume hood, combine this compound (2.62 g, 10.0 mmol) and thionyl chloride (SOCl₂, 5 mL, ~68.5 mmol) in a round-bottom flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure. To ensure complete removal, co-evaporate the residue with an anhydrous solvent like toluene (2 x 10 mL). The resulting acid chloride is often used immediately without further purification.
Step 2: Reaction with Amine
-
Setup: Dissolve the crude 2-Iodo-6-methylbenzoyl chloride in anhydrous DCM (30 mL) under a nitrogen atmosphere and cool to 0°C.
-
Reagent Addition: In a separate flask, dissolve benzylamine (1.20 g, 11.0 mmol, 1.1 eq) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) in anhydrous DCM (20 mL). Add this amine solution dropwise to the cooled acid chloride solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
Workflow Diagram: Two-Step Amidation
Caption: Workflow for amidation via an acid chloride intermediate.
Method B: Direct Amidation with Peptide Coupling Reagents
Modern peptide coupling reagents provide a milder, one-pot alternative to the acid chloride method. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling hindered substrates.
Causality and Experimental Rationale: HATU is an aminium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-ester (O-(7-azabenzotriazol-1-yl) ester).[10] This activated ester is more stable than the O-acylisourea from carbodiimides but highly reactive towards amines, leading to efficient amide bond formation with minimal side reactions. A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. This method is often the go-to choice for complex or acid-sensitive substrates.[11]
Experimental Protocol: Synthesis of N-Benzyl-2-iodo-6-methylbenzamide
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (262 mg, 1.0 mmol), HATU (418 mg, 1.1 mmol, 1.1 eq), and dissolve in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Reagent Addition: Add benzylamine (118 mg, 1.1 mmol, 1.1 eq) to the solution.
-
Base Addition: Add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL). The aqueous washes help remove DMF and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel.
Comparative Analysis of Derivatization Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Fischer Esterification | Strong Acid (H₂SO₄), Excess Alcohol | Low cost, simple reagents. | Harsh conditions (high temp, strong acid), slow for hindered substrates, limited to simple alcohols. |
| Steglich Esterification | EDC or DCC, DMAP | Mild conditions, high efficiency for hindered substrates, good for complex alcohols. | Higher cost, byproducts can be difficult to remove (DCU from DCC is a precipitate; EDU from EDC is water-soluble). |
| Amidation via Acid Chloride | SOCl₂ or (COCl)₂, Amine, Base | Highly reliable and effective for all substrates, high reactivity. | Harsh, corrosive, and toxic reagents; two-step process; requires strict anhydrous conditions. |
| Direct Amidation (HATU) | HATU, Amine, DIPEA | Mild, one-pot procedure; high yields, fast reaction times, water-soluble byproducts simplify purification. | High cost of reagents. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion (All Methods) | Insufficient activation due to steric hindrance. | Increase reaction time and/or temperature. For coupling reactions, switch to a more potent reagent (e.g., from EDC to HATU). |
| Low Yield in Fischer Esterification | Reaction has not reached equilibrium; presence of water. | Increase excess of alcohol; ensure all reagents and glassware are dry. |
| Difficulty Removing DCU Byproduct (DCC) | DCU (dicyclohexylurea) is poorly soluble in many organic solvents. | Filter the reaction mixture before aqueous work-up. Alternatively, use the water-soluble EDC. |
| Decomposition of Starting Material | Reagents are too harsh (e.g., SOCl₂ at high temp). | Use a milder method like direct amidation with HATU or Steglich esterification. If using SOCl₂, use oxalyl chloride with catalytic DMF at RT. |
| Amine does not react with Acid Chloride | Amine was protonated by HCl byproduct. | Ensure a sufficient excess of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present in the reaction. |
Conclusion
The derivatization of this compound presents a significant synthetic challenge due to steric hindrance from its ortho-substituents. However, by selecting the appropriate methodology and understanding the chemical principles behind it, high-yield transformations into esters and amides are readily achievable. For simple esters, a forceful Fischer esterification may suffice. For more delicate substrates or milder conditions, coupling agents like EDC/DMAP are superior. For robust amide synthesis, conversion to the acid chloride is a classic and effective strategy, while modern coupling reagents like HATU offer a powerful, mild, and efficient one-pot alternative. The protocols and insights provided in this guide offer a validated toolkit for chemists to successfully functionalize this valuable synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Iodo-6-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Iodo-6-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important chemical intermediate. We will delve into common experimental challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its synthesis, however, can be fraught with challenges, primarily related to achieving high yields and purity. The most reliable and regioselective method for its preparation is the Sandmeyer reaction, starting from 2-amino-6-methylbenzoic acid. Direct iodination of 2-methylbenzoic acid is generally not a viable route due to unfavorable regioselectivity, often leading to the 5-iodo isomer instead.[1][2] This guide focuses exclusively on optimizing the Sandmeyer approach.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the Sandmeyer reaction.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yield is the most common issue and can typically be traced to two critical stages of the reaction: the formation of the diazonium salt (diazotization) and its subsequent conversion to the iodo-compound.
A1: Potential Causes & Corrective Actions:
-
In the Diazotization Step (Amine → Diazonium Salt):
-
Cause: Poor Temperature Control. Aryl diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above 5 °C, the diazonium salt will readily decompose or react with water to form the corresponding phenol (2-hydroxy-6-methylbenzoic acid), a common yield-reducing byproduct.[3][4]
-
Solution: Maintain a strict temperature range of 0–5 °C throughout the addition of sodium nitrite. Use an efficient ice/salt bath and monitor the internal reaction temperature with a thermometer.
-
Cause: Incorrect Reagent Addition. Adding the sodium nitrite solution too quickly can cause localized warming and generate an excess of nitrous acid, leading to undesired side reactions.[5]
-
Solution: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine, ensuring the temperature does not exceed 5 °C. Continuous and vigorous stirring is essential to ensure rapid dispersion.
-
Cause: Impure Starting Material. The purity of the starting 2-amino-6-methylbenzoic acid is crucial for a clean reaction.
-
Solution: Ensure the starting amine is of high purity (≥99%). If necessary, recrystallize the starting material before use.[6]
-
-
In the Iodination Step (Diazonium Salt → Iodo-Product):
-
Cause: Premature Decomposition of the Diazonium Salt. Adding the potassium iodide solution to the diazonium salt can be less efficient than the reverse. The diazonium salt is most stable in the cold, acidic solution in which it was formed.
-
Solution: The recommended procedure involves adding the cold diazonium salt solution slowly to a separate, stirred solution of potassium iodide.[7] This ensures that the diazonium salt reacts immediately with an excess of the iodide nucleophile, minimizing decomposition.
-
Cause: Loss of Product During Workup. The product, this compound, is an acid. Improper pH control during the extraction and isolation phase can lead to significant product loss.
-
Solution: During the workup, after the initial extraction, the combined organic layers should be washed with a basic solution (e.g., 15% NaOH) to convert the acidic product into its water-soluble sodium salt, which moves to the aqueous layer. This aqueous layer is then separated and carefully re-acidified (e.g., with concentrated HCl) to a pH of 1 to precipitate the pure product, which can then be collected by filtration.[7]
-
Q2: The final product is an off-color solid (yellow, brown, or tan). What are the impurities and how can I purify it?
A2: Likely Impurities & Purification Protocol:
-
Likely Impurities: The primary contaminants are often colored byproducts from the decomposition of the diazonium salt. The main non-colored impurity is typically the phenol byproduct, 2-hydroxy-6-methylbenzoic acid, formed from the reaction of the diazonium salt with water.
-
Purification Strategy: The most effective method for removing these impurities is a combination of a basic wash during the workup and a final recrystallization. The basic wash (as described in Q1) is highly effective at separating the acidic product from neutral decomposition products. For removing the phenol byproduct and any remaining colored impurities, recrystallization is recommended. A common and effective solvent system for similar compounds is an acetic acid/water mixture or ligroin.[8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Sandmeyer reaction for this synthesis?
A1: The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary amine (2-amino-6-methylbenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at 0-5 °C. The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺) to form a diazonium salt (Ar-N₂⁺), which is an excellent leaving group.[9]
-
Nucleophilic Substitution: The diazonium salt is then treated with a nucleophile. In this specific synthesis, potassium iodide (KI) is used. The iodide ion (I⁻) displaces the dinitrogen group (N₂), which bubbles out of the solution as nitrogen gas. While Sandmeyer reactions with chlorides and bromides are catalyzed by copper(I) salts, the reaction with iodide does not require a catalyst. The reaction is believed to proceed via a radical mechanism.[10]
Q2: Why is it critical to use a strong acid like HCl during the diazotization?
A2: A strong acid serves two primary functions. First, it reacts with sodium nitrite to generate the nitrous acid (HNO₂) needed for the reaction. Second, an excess of strong acid is required to keep the reaction medium acidic, which prevents the newly formed diazonium salt from coupling with unreacted starting amine to form undesirable diazoamino compounds.[11]
Q3: What are the essential safety precautions for this reaction?
A3:
-
Diazonium Salt Instability: Solid diazonium salts can be explosive when dry. They should never be isolated and should always be kept in a cold, aqueous solution.
-
Reagent Handling: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Gas Evolution: The final step of the reaction releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Optimized Experimental Protocol
This protocol is based on a reported high-yield synthesis and is designed to maximize both yield and purity.[7]
Step 1: Preparation of the Diazonium Salt Solution
-
In a 500 mL beaker, add 2-amino-6-methylbenzoic acid (10.0 g, 66.1 mmol).
-
Add 20 mL of water and cool the resulting suspension in an ice/salt bath to 0–5 °C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (25 mL) to the suspension. Continue stirring for 15 minutes at 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (5.0 g, 72.5 mmol) in 12 mL of water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the amine suspension over 30 minutes. CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C.
Step 2: Iodination
-
In a separate 1 L beaker, dissolve potassium iodide (33.0 g, 199 mmol) in 20 mL of water.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the potassium iodide solution. A dark solid may form, and nitrogen gas will evolve.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours (overnight).
Step 3: Workup and Purification
-
Pour the reaction mixture into 200 mL of ice water.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them with a 15% aqueous sodium hydroxide (NaOH) solution (3 x 20 mL). NOTE: The product will move into the aqueous (bottom) layer.
-
Combine the aqueous NaOH washes. Carefully acidify this solution to pH 1 by slowly adding concentrated HCl. A precipitate will form.
-
Cool the acidified solution in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid in a vacuum oven to afford this compound.
Data Summary
| Parameter | Value |
| Starting Material | 2-Amino-6-methylbenzoic acid |
| Key Reagents | NaNO₂, HCl, KI |
| Diazotization Temp. | 0–5 °C |
| Iodination Temp. | Room Temperature |
| Reaction Time | ~18 hours |
| Expected Yield | ~79%[7] |
| Appearance | Yellow to off-white solid |
Visual Workflow & Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for addressing low yields.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yields.
References
- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. scirp.org [scirp.org]
- 5. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 6. 2-氨基-6-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Diazotisation [organic-chemistry.org]
challenges in the Suzuki coupling of sterically hindered 2-Iodo-6-methylbenzoic acid
Topic: Challenges in the Suzuki Coupling of 2-Iodo-6-methylbenzoic acid and Related Sterically Hindered Substrates
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for advanced Suzuki coupling reactions. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges with sterically hindered substrates, specifically focusing on the coupling of molecules like this compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's intricacies, enabling you to rationalize experimental choices and overcome common hurdles.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, when substrates possess significant steric bulk around the reaction center, such as the ortho-substituents in this compound, the reaction's efficiency can be dramatically reduced. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of sterically hindered aryl halides.
Q1: I am observing very low to no conversion of my this compound. What are the primary factors to investigate?
A1: Low or no conversion in a sterically hindered Suzuki coupling is a common issue, often stemming from the challenging nature of the oxidative addition and reductive elimination steps. The steric bulk from the ortho-methyl group and the coordinating ability of the carboxylic acid on this compound can significantly impede the catalytic cycle.
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand System: The choice of ligand is paramount for sterically hindered substrates. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3][4] You need to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[3][5][6] These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for the oxidative addition to the hindered aryl iodide.[3] They also facilitate the difficult final step of reductive elimination.[7]
-
Base and Solvent Combination: The base is not just a simple activator for the boronic acid; its strength, solubility, and cation can significantly influence the reaction outcome, especially in hindered couplings.[4][8] The solvent system must be able to dissolve all components and facilitate the interaction between the organic and inorganic reagents.[8][9]
-
Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the increased activation energy barriers for the key steps in the catalytic cycle.[3]
-
Inert Atmosphere and Reagent Quality: The palladium(0) catalyst is sensitive to oxygen.[4] Incomplete exclusion of air can lead to catalyst deactivation. Additionally, the stability of the boronic acid is a frequent point of failure.[4]
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low conversion.
Q2: My reaction is producing significant amounts of side products, mainly homo-coupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products like boronic acid homo-coupling (Ar-Ar from the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common pitfalls, especially when the desired cross-coupling is slow.[4][10]
-
Homo-coupling: This side reaction is often promoted by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of the boronic acid.
-
Solution: Ensure rigorous degassing of your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[11]
-
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources, leading to its decomposition.[4] While some water can be beneficial in Suzuki couplings, excess water, especially in combination with strong bases, can accelerate this side reaction.[4]
-
Solution:
-
Use anhydrous solvents.
-
Optimize the base. While a strong base is often needed, excessively harsh basic conditions can promote protodeboronation. Consider using potassium phosphate (K₃PO₄) which is effective for many hindered couplings.[3]
-
Minimize reaction time by ensuring the cross-coupling proceeds as efficiently as possible through optimization of other parameters (catalyst, ligand, temperature).
-
-
Q3: I am struggling to purify my product from the starting materials and byproducts. Are there any reaction modifications that can simplify purification?
A3: Purification challenges often arise from incomplete reactions or the formation of products with similar polarities to the starting materials.
-
Drive the Reaction to Completion: The most effective way to simplify purification is to maximize the conversion of your limiting reagent. Revisit the optimization of your catalyst system, base, and temperature to push the reaction equilibrium towards the desired product.
-
Stoichiometry of the Boronic Acid: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common to ensure full conversion of the aryl halide, using a large excess can complicate purification. If your boronic acid is the limiting reagent, consider if this is the most cost-effective approach and if the unreacted aryl halide is easier to remove.
-
Work-up Procedure: For a product containing a carboxylic acid like the one derived from this compound, an acid-base workup can be highly effective. After the reaction, quenching with water and then acidifying the aqueous layer (e.g., with 1M HCl) will protonate the carboxylic acid, making the product less water-soluble and allowing for extraction into an organic solvent. This can help separate it from more polar impurities.
Frequently Asked Questions (FAQs)
What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
For such a sterically demanding substrate, a high-performance catalyst system is non-negotiable. While there is no single "best" combination for all substrates, the following are excellent starting points:
| Catalyst/Ligand System | Key Features | Recommended For |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Highly active for hindered substrates. Promotes fast oxidative addition and reductive elimination. | General starting point for difficult couplings.[3][5] |
| Palladium Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Air- and moisture-stable, providing reliable initiation of the catalytic cycle. | Improved convenience and reproducibility.[5] |
| N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) | Strong σ-donors that form highly stable and active palladium complexes. | Particularly effective for challenging couplings and can offer high thermal stability.[3][12] |
How do I select the optimal base and solvent for this challenging coupling?
The base and solvent work in concert and their choice is critical.[8][9]
-
Bases:
-
Potassium Phosphate (K₃PO₄): A reliable and effective base for many hindered Suzuki couplings.[3] It is strong enough to facilitate transmetalation without being overly harsh, which can help minimize side reactions.
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results in difficult couplings due to the high solubility of its boronate salts.[4]
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective, but may increase the risk of side reactions.[3]
-
-
Solvents:
-
Aprotic Ethereal Solvents: Dioxane and tetrahydrofuran (THF), often with a small amount of water (e.g., 4:1 or 10:1 ratio), are common choices that balance reagent solubility and reactivity.[5][11]
-
Aprotic Non-polar Solvents: Toluene is a standard and effective solvent, particularly when higher temperatures are required.[3]
-
What is the mechanistic reason for the difficulty in coupling sterically hindered substrates?
The primary challenges arise from steric clashes at two key stages of the catalytic cycle: oxidative addition and reductive elimination.
Caption: Suzuki catalytic cycle highlighting sterically hindered steps.
-
Oxidative Addition: The initial step where the aryl halide (Ar-X) adds to the Pd(0) center is sterically demanding. The bulky ortho-substituents on the aryl halide can hinder the approach of the palladium catalyst, slowing down this rate-determining step.[4]
-
Reductive Elimination: This is the final step where the two coupled organic fragments (Ar and Ar') are eliminated from the Pd(II) center to form the product. The steric repulsion between the ortho-substituents on both aryl groups in the palladium complex can create a high energy barrier for this step, making it difficult for the C-C bond to form and the product to be released.[7]
Bulky, electron-rich ligands help by creating a more coordinatively unsaturated and reactive Pd(0) species and by promoting the distortion of the Pd(II) complex required for reductive elimination.
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a starting point for optimizing the Suzuki coupling of this compound.
-
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[5]
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe to the vial containing the starting materials and base. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[5]
-
-
Catalyst Addition:
-
Add the palladium precatalyst to the reaction mixture under the inert atmosphere.
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (start with 80-110 °C).[5]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Iodo-6-methylbenzoic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 2-Iodo-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound in your laboratory.
Principles of Recrystallization for this compound
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The fundamental principle is that the solubility of a solid in a solvent generally increases with temperature.[1] For this compound, an ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]
The molecular structure of this compound, with its carboxylic acid group, confers polarity and the capacity for hydrogen bonding. This suggests that polar solvents will play a significant role in its dissolution. However, the presence of the bulky iodine atom and the methyl group on the benzene ring also introduces non-polar characteristics, which must be considered when selecting an appropriate solvent system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Q1: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
A1: There are two primary possibilities:
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen hot solvent. These could be inorganic salts from the synthesis or polymeric byproducts. If you observe solid particles that do not diminish with the addition of more hot solvent, you will need to perform a hot filtration to remove them.
-
Incorrect Solvent Choice: The solvent you have selected may simply be a poor solvent for this compound, even at elevated temperatures. You should consult a solvent selection guide or perform small-scale solubility tests with a range of solvents to find a more suitable one.
Q2: After dissolving my compound and letting the solution cool, no crystals are forming. What should I do?
A2: This is a common issue, often due to either supersaturation or using an excessive amount of solvent. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystal formation.
-
Reducing Solvent Volume: It is very likely you used too much solvent. Gently reheat the solution to its boiling point and evaporate some of the solvent. Then, allow the solution to cool again slowly.
-
Flash Cooling: If slow cooling does not work, try placing the flask in an ice-water bath to rapidly decrease the solubility. Be aware that rapid cooling may lead to the formation of smaller, less pure crystals.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be caused by a high concentration of impurities or cooling the solution too quickly. To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a different solvent or a mixed solvent system.
Q4: The yield of my recrystallized this compound is very low. What are the potential causes?
A4: A low yield can be frustrating. Here are the most common reasons:
-
Excessive Solvent: Using too much solvent during dissolution will result in a significant amount of your product remaining in the mother liquor upon cooling. If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling again.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated to prevent this.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: If the compound has a relatively high solubility in the cold solvent, significant losses are unavoidable.
Q5: My final product is still colored, even after recrystallization. How can I get a white or off-white product?
A5: Colored impurities can sometimes be challenging to remove. If your product remains colored, you can try the following:
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product, which will reduce your yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used.
-
From 2-Amino-6-methylbenzoic acid: The most likely impurity is unreacted starting material, 2-Amino-6-methylbenzoic acid.[2]
-
From o-Toluic acid: The direct iodination of o-toluic acid can lead to the formation of regioisomers, such as 2-methyl-3-iodobenzoic acid and 2-methyl-3,5-diiodobenzoic acid.[3] Unreacted o-toluic acid may also be present.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is an important indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity. While a specific value is not consistently reported across all sources, a melting point in the range of 100-112°C for the crude product has been noted, which will sharpen upon purification.[4]
Q3: How do I choose the best solvent for the recrystallization of this compound?
A3: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For substituted benzoic acids, common solvents to test include water, ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetic acid/water.[5] Due to a lack of extensive published quantitative solubility data for this compound, small-scale pilot experiments are highly recommended. A general protocol for solvent screening is provided in Section 4.
Q4: Can I use a mixed solvent system?
A4: Yes, a mixed solvent system is a good option if no single solvent has the ideal solubility properties. This typically involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is much less soluble) until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool slowly. Common miscible pairs for benzoic acids include ethanol-water and acetic acid-water.[6]
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and receiving flask.
-
Cooling and Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Small-Scale Solvent Screening
-
Place approximately 50 mg of crude this compound into several test tubes.
-
To each test tube, add 0.5 mL of a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, heptane).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool to room temperature and then in an ice bath.
-
The solvent that dissolves the compound when hot and provides a good yield of crystals upon cooling is the most suitable for recrystallization.
Data and Visualizations
Table 1: Qualitative Solubility of Substituted Benzoic Acids
| Solvent | Polarity | Suitability for Benzoic Acids | Comments |
| Water | High | Good for some, often requires heating | Benzoic acid itself has low solubility in cold water but is much more soluble in hot water.[7][8] |
| Ethanol | High | Often a good solvent | May require the addition of an anti-solvent like water in a mixed-solvent system. |
| Methanol | High | Similar to ethanol | |
| Acetone | Medium | Often dissolves benzoic acids well, even at room temperature | May be more suitable as the "good" solvent in a mixed-solvent pair. |
| Ethyl Acetate | Medium | Good solubility for many benzoic acid derivatives | |
| Toluene | Low | Less likely to be a good single solvent | May be used as the "poor" solvent in a mixed-solvent system. |
| Heptane/Hexane | Low | Generally poor solvents | Useful as anti-solvents. |
| Acetic Acid | High | Good solvent, especially when hot | Can be difficult to remove completely from the final product. |
Diagram 1: General Recrystallization Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Purification of 2-Iodo-6-methylbenzoic Acid
Welcome to the Technical Support Center for the handling and purification of 2-Iodo-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual iodine contamination in their synthesized or purchased material. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest purity of your compound for downstream applications.
The Challenge: Iodine Contamination
This compound is a valuable building block in organic synthesis. However, like many aryl iodides, it is susceptible to degradation, often liberating elemental iodine (I₂). This contamination manifests as a distinct pink, brown, or violet discoloration of the otherwise white to off-white solid. The presence of iodine can interfere with subsequent reactions, poison catalysts, and lead to inaccurate analytical data. This guide provides robust, field-proven methods for its removal.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: My solid this compound has a pink or brown tint.
-
Probable Cause: This discoloration is a classic sign of elemental iodine (I₂) contamination. Aryl iodides can slowly decompose upon exposure to light, heat, or air, releasing I₂.
-
Solution: The most direct and common method to remove trace iodine is a reductive wash using a sodium thiosulfate solution. This is typically performed during an aqueous workup.
This protocol is ideal for removing iodine from a solution of your compound, for instance, after a reaction workup.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is soluble, such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1]
-
Extraction: Stopper the funnel and shake vigorously, ensuring to vent frequently. The brown/pink color of the iodine in the organic layer should disappear as it is reduced to colorless iodide (I⁻) and extracted into the aqueous layer. The chemical reaction is: I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Issue 2: After a sodium thiosulfate wash, my product is still not pure white and/or my yield is low.
-
Probable Cause: The impurity may not be just iodine. Other colored byproducts from the synthesis or degradation may be present. Alternatively, the product might be occluded with impurities, preventing efficient removal by simple washing.
-
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.[2][3][4]
A common solvent system for the recrystallization of similar benzoic acid derivatives is a mixture of acetic acid and water.[5][6]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 70% acetic acid in water solution.
-
Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves.[5] If some solid remains, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, you can insulate the flask.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% acetic acid in water, followed by a wash with ice-cold water to remove residual acid.[6]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Solution 2: Column Chromatography
For difficult separations or when dealing with multiple impurities, column chromatography is the method of choice.[7][8][9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through it.
-
Solvent System Selection: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common mobile phase for compounds of this polarity would be a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Less polar compounds will elute first.[7]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
To better understand the decision-making process in purifying this compound, the following workflow diagram is provided.
Caption: A decision-tree workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to prevent decomposition and iodine formation? A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark place, preferably refrigerated at around 4°C. It should be kept in a tightly sealed container to protect it from air and moisture.
Q2: Can I use sodium bisulfite or sodium sulfite instead of sodium thiosulfate to remove iodine? A2: Yes, aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are also effective reducing agents for elemental iodine and can be used as alternatives to sodium thiosulfate in a reductive wash.[10][11]
Q3: My compound is an oil and won't crystallize. What should I do? A3: If your product is an oil, it suggests the presence of significant impurities that are depressing the melting point. In this case, column chromatography is the most appropriate purification method.[12][13] Ensure that all solvent has been removed, as residual solvent can also cause the product to appear as an oil.
Q4: I performed a recrystallization, but my yield was very low. How can I improve it? A4: Low yield in recrystallization is often due to using too much solvent, cooling the solution too quickly, or incomplete crystallization. To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]
Q5: How do I know if my final product is pure? A5: The purity of your final product can be assessed by several analytical techniques. A sharp melting point that corresponds to the literature value is a good indicator of purity. Thin-Layer Chromatography (TLC) should show a single spot. For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are recommended.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [14] |
| Molecular Weight | 262.05 g/mol | |
| Appearance | Solid | |
| Boiling Point | 322.3 ± 30.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
References
- 1. Workup [chem.rochester.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Iodo-6-methylbenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with the sterically hindered and electronically challenging substrate, 2-Iodo-6-methylbenzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and achieve successful reaction outcomes.
The Challenge: this compound in Cross-Coupling
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The steric bulk from the ortho-methyl group and the coordinating ability of the carboxylic acid moiety can significantly impact the efficiency of the catalytic cycle.[1][2] These factors often lead to common issues such as low yields, slow reaction rates, and catalyst deactivation. Understanding the interplay between catalyst loading, ligand choice, and reaction conditions is paramount for success.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low to No Product Yield
Q1: I'm observing very low or no conversion of my this compound. What are the first parameters I should investigate regarding my catalyst system?
A1: When facing low to no yield, a systematic evaluation of your catalyst system's components and the reaction environment is the first critical step.
-
Catalyst Activity and Generation: The active catalytic species in most cross-coupling reactions is Pd(0).[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.[3][4] Inefficient reduction can be a major bottleneck. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or specialized precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for reliable and clean generation of the active catalyst.[2]
-
Inert Atmosphere: Oxygen can be detrimental to the reaction by oxidizing the active Pd(0) catalyst and promoting undesirable side reactions like the homocoupling of your coupling partner (e.g., boronic acid).[3] Ensure your reaction vessel is thoroughly purged of air and that all solvents have been properly degassed.[5]
-
Initial Catalyst Loading: For sterically hindered substrates like this compound, a higher initial catalyst loading is often necessary to overcome the inherent low reactivity.[1][6] While typical loadings range from 1-5 mol%, starting at the higher end of this range (e.g., 3-5 mol%) can be a good strategy for these challenging couplings.[5][6]
Q2: I've confirmed my catalyst is active and my setup is inert, but the yield is still poor. How does the steric hindrance of this compound specifically impact the reaction, and how can I adjust my catalyst system to compensate?
A2: The steric bulk from the ortho-methyl group directly impedes key steps in the catalytic cycle, primarily oxidative addition.[1]
-
Oxidative Addition: This is the initial step where the palladium catalyst inserts into the carbon-iodine bond.[7] The methyl group on the adjacent carbon creates a crowded environment, making it difficult for the palladium complex to approach and react.
-
Ligand Selection is Crucial: To overcome this steric barrier, the use of bulky, electron-rich phosphine ligands is highly recommended.[8][9] Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines are designed to accelerate the oxidative addition and reductive elimination steps for hindered substrates.[2][10] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the bulky aryl halide. N-heterocyclic carbenes (NHCs) are another class of ligands that have shown high efficacy for coupling sterically demanding substrates due to their strong σ-donating properties.[11][12]
Issue 2: Catalyst Deactivation
Q3: My reaction starts but then stalls, suggesting catalyst deactivation. Could the carboxylic acid group on my substrate be the culprit?
A3: Yes, the carboxylic acid moiety is a common source of catalyst deactivation.[2]
-
Coordination to Palladium: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, forming stable and catalytically inactive complexes.[2][5] This effectively removes the catalyst from the reaction cycle.
-
Mitigation Strategies:
-
Protecting Group: A highly effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[2][5]
-
Base Selection: Using a weaker, non-coordinating base can minimize the concentration of the carboxylate anion.[5] While strong bases are often needed for transmetalation, a careful screening of bases like K₃PO₄ or K₂CO₃ is warranted.[1][13]
-
Q4: Besides the substrate itself, what are other potential sources of catalyst deactivation I should consider?
A4: Impurities in your reagents and solvents can act as catalyst poisons.
-
Reagent Purity: Ensure the purity of your this compound and your coupling partner. Recrystallization or column chromatography can remove potential catalyst poisons.[5]
-
Solvent Quality: Always use anhydrous and thoroughly degassed solvents.[5] Water content can interfere with the reaction, and dissolved oxygen will deactivate the catalyst.[3]
Optimizing Catalyst Loading: A General Workflow
Finding the optimal catalyst loading is a balance between achieving a high yield in a reasonable timeframe and minimizing the use of expensive palladium catalysts. Below is a general workflow for optimizing catalyst loading for the cross-coupling of this compound.
Caption: Workflow for optimizing catalyst loading.
Data Summary: Recommended Starting Conditions
The following table provides a summary of recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require further optimization.
| Reaction Type | Recommended Catalyst System | Typical Catalyst Loading (mol%) | Recommended Base | Solvent System | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | 2 - 5 | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 1 - 3 | Et₃N or other amine base | THF or DMF | Room Temp - 80 |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | 2 - 5 | Et₃N or K₂CO₃ | DMF or NMP | 100 - 140 |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane and water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask with a septum and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[5]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Caption: Step-by-step Suzuki-Miyaura coupling workflow.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure [pubmed.ncbi.nlm.nih.gov]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Iodo-6-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Iodo-6-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure procedural success and product purity.
The most prevalent and reliable method for synthesizing this compound is the Sandmeyer reaction, commencing from 2-amino-6-methylbenzoic acid.[1][2] This multi-step process, while effective, involves a highly reactive diazonium salt intermediate that is prone to various side reactions if not handled with precision. This guide focuses on troubleshooting these issues in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause rooted in the reaction mechanism and provides actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue stemming from several potential points of failure in the Sandmeyer reaction sequence.
-
Probable Cause 1: Incomplete Diazotization. The conversion of the primary amine (2-amino-6-methylbenzoic acid) to the diazonium salt is the critical first step. If the reaction is incomplete, a significant portion of your starting material will not proceed to the final product. This can be caused by impure sodium nitrite, incorrect stoichiometry, or inadequate acidic conditions.[3]
-
Solution: Use a freshly opened or properly stored bottle of sodium nitrite. Ensure accurate weighing of reagents. The diazotization should be carried out in a strong acid like HCl, and the sodium nitrite solution must be added slowly to a well-chilled suspension of the amine to ensure complete reaction.[1]
-
Probable Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] If the temperature rises above the recommended 0-5 °C range, the diazonium group (-N₂⁺) will decompose, releasing nitrogen gas and forming a highly reactive aryl cation. This cation will then be quenched by water, the most abundant nucleophile present, to form the phenolic byproduct, 2-hydroxy-6-methylbenzoic acid.
-
Solution: Strict temperature control is paramount. Perform the diazotization and the subsequent addition of the potassium iodide solution in an ice-salt bath to maintain the temperature consistently between 0 and 5 °C. Use a calibrated thermometer and monitor the reaction temperature closely, especially during the exothermic addition of sodium nitrite.[5]
-
Probable Cause 3: Losses During Work-up and Extraction. this compound is a carboxylic acid, and its solubility is highly pH-dependent. Improper pH control during the extraction process can lead to significant product loss in the aqueous phase.
-
Solution: After the reaction, the product is typically extracted into an organic solvent. To separate it from unreacted starting material and neutral byproducts, it is often back-extracted into a basic aqueous solution (e.g., NaOH). Crucially, when re-acidifying the aqueous layer to precipitate the product, ensure the pH is lowered to approximately 1-2 with a strong acid (e.g., conc. HCl) to ensure complete protonation and precipitation of the carboxylic acid.[1] Confirm the pH with litmus or a pH meter.
Q2: The reaction mixture turned a dark red, brown, or black color upon adding sodium nitrite. Is this normal?
A2: No, this indicates the formation of highly colored byproducts.
-
Probable Cause: Azo Coupling. The diazonium salt is a potent electrophile. If any unreacted 2-amino-6-methylbenzoic acid is present, the diazonium salt can attack the electron-rich aromatic ring of the amine starting material. This electrophilic aromatic substitution reaction forms an azo compound (R-N=N-R'), which are often intensely colored dyes.[6]
-
Solution: This side reaction is a direct consequence of incomplete or slow diazotization. The key is to ensure the amine is converted to the diazonium salt as quickly and completely as possible. This is achieved by the slow, dropwise addition of the sodium nitrite solution to a vigorously stirred, cold suspension of the amine in acid.[5] This ensures that the local concentration of the diazonium salt is low and that it forms in the presence of a minimal amount of unreacted amine.
Q3: My final product is an off-white or yellowish oil that refuses to crystallize. How can I purify it?
A3: An oily product is a classic sign of significant impurities that are depressing the melting point and interfering with crystal lattice formation.
-
Probable Cause 1: Phenolic Impurities. As mentioned in A1, the most common byproduct is 2-hydroxy-6-methylbenzoic acid, formed from the decomposition of the diazonium salt.[7] Phenols are often oily or low-melting solids and can be difficult to separate from the desired product due to their similar acidic nature.
-
Solution: A careful aqueous work-up can often resolve this. While both the desired product and the phenolic impurity are acidic, there can be a slight pKa difference. A carefully controlled extraction with a weak base like sodium bicarbonate may selectively deprotonate the more acidic phenol, but this can be challenging. A more robust solution is purification via recrystallization. If standard recrystallization fails, column chromatography on silica gel is a reliable alternative for separating the product from polar impurities.[8]
-
Probable Cause 2: Residual Iodine. If the reaction mixture has a brownish tint after work-up, it may be due to residual iodine (I₂).
-
Solution: During the work-up, wash the organic extract with a solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase and easily removed.[9]
Frequently Asked Questions (FAQs)
Q: Why is the Sandmeyer reaction, and not direct iodination, the preferred method for this synthesis? A: Direct electrophilic iodination of 2-methylbenzoic acid is difficult to control. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence leads to a mixture of regioisomers, with the primary product often being 5-iodo-2-methylbenzoic acid.[10][11] The Sandmeyer reaction, starting from 2-amino-6-methylbenzoic acid, provides absolute regiochemical control, as the position of the iodo group is predetermined by the location of the amine group.
Q: Can I use a different iodide source instead of potassium iodide (KI)? A: Potassium iodide is ideal because the iodide ion (I⁻) is a sufficiently strong nucleophile to displace the diazonium group without the need for a copper catalyst, which is required for chlorides and bromides.[2] While other iodide salts like sodium iodide would also work, KI is inexpensive, stable, and highly effective for this transformation.
Q: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause melting point depression and broadening.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton and carbon spectra will show characteristic signals for the aromatic protons, the methyl group, and the carboxyl group, with chemical shifts and coupling patterns unique to the 2-iodo-6-methyl substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (262.04 g/mol ) and can provide fragmentation patterns to support the structure.[12]
| Compound | Molecular Weight | Anticipated ¹H NMR Signals (Conceptual) |
| This compound | 262.04 g/mol | Aromatic protons (multiplets/doublets), methyl protons (singlet ~2.4 ppm), carboxylic acid proton (broad singlet >10 ppm) |
| 2-Amino-6-methylbenzoic acid | 151.16 g/mol | Aromatic protons, methyl protons (singlet), amine protons (broad singlet), carboxylic acid proton |
| 2-Hydroxy-6-methylbenzoic acid | 152.15 g/mol | Aromatic protons, methyl protons (singlet), hydroxyl proton (singlet), carboxylic acid proton |
Visualization of Reaction and Side Reactions
The following diagrams illustrate the primary synthetic pathway and a key side reaction.
Caption: Main synthetic route via the Sandmeyer reaction.
Caption: Formation of azo impurities via a side reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures.[1] Always perform a risk assessment before starting any chemical synthesis.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-methylbenzoic acid (1.0 eq) in water and concentrated HCl (approx. 3 eq).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintain vigorous stirring to create a fine slurry.
-
Diazotization: Dissolve sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).
-
Iodide Addition: In a separate beaker, dissolve potassium iodide (KI, 3.0 eq) in a minimal amount of water. Add the freshly prepared cold diazonium salt solution portion-wise to the KI solution with stirring.
-
Decomposition: Allow the mixture to warm slowly to room temperature and then stir for 16-24 hours. Gentle heating (e.g., 40-50 °C) may be applied to ensure complete decomposition of the diazonium complex, evidenced by the cessation of nitrogen gas evolution.
-
Work-up: Cool the reaction mixture. If any solid iodine is present, add a saturated solution of sodium thiosulfate dropwise until the dark color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers. Wash with water, then brine. To isolate the product, extract the combined organic layers with 1 M NaOH (aq). Separate the basic aqueous layer, cool it in an ice bath, and acidify to pH 1-2 with concentrated HCl.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or acetic acid and water is often effective.[13] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Diazotisation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scirp.org [scirp.org]
- 8. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 11. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 12. This compound | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Iodo-6-methylbenzoic Acid
An in-depth guide to navigating the complexities of 2-Iodo-6-methylbenzoic acid in chemical synthesis.
Welcome to the technical support hub for researchers navigating the synthetic challenges posed by this compound. This sterically hindered substrate is a valuable building block, but its unique structure—featuring bulky ortho-substituents flanking both reactive sites—frequently leads to low conversion rates and reaction failures.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during its use in palladium-catalyzed cross-coupling and carboxylic acid derivatization reactions. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design successful experiments.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The primary challenge in cross-coupling reactions with this compound is the severe steric hindrance around the Carbon-Iodine bond. Both the ortho-methyl group and the ortho-carboxylic acid group impede the crucial oxidative addition step, where the palladium catalyst inserts into the C-I bond. This often results in sluggish or incomplete reactions.
FAQ 1: My Suzuki-Miyaura coupling is failing or stalling. What are the most probable causes and how do I fix them?
Low conversion in Suzuki couplings with this substrate is a classic problem. The issue almost always traces back to an inefficient catalytic cycle, particularly the initial oxidative addition and subsequent transmetalation steps.
Primary Cause: Inefficient Oxidative Addition
The palladium catalyst, encumbered by its ligands, struggles to access and break the C-I bond due to the flanking methyl and carboxyl groups. This creates a kinetic bottleneck, slowing the entire catalytic cycle to a crawl.
Troubleshooting Strategies:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You require bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, which are designed to accelerate oxidative addition and stabilize the active catalytic species.[1][2]
-
Recommendation: Employ ligands such as SPhos, XPhos, or RuPhos. These ligands create a more electron-rich and sterically accessible palladium center, promoting the oxidative addition step even with hindered substrates.
-
-
Choice of Palladium Precatalyst: While common sources like Pd(OAc)₂ can work, they require in-situ reduction to the active Pd(0) state. An incomplete reduction can lead to lower concentrations of the active catalyst.
-
Recommendation: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., XPhos Pd G3) can provide more consistent results by ensuring a sufficient initial concentration of the active catalyst.[3]
-
-
Base and Solvent System: The base is not just a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[4] However, an inappropriate base can promote side reactions.
-
Protodehalogenation: You may observe a byproduct corresponding to 6-methylbenzoic acid (the starting material without iodine). This is often caused by protodehalogenation, where a proton source replaces the iodine. This can be exacerbated by certain bases or protic solvents.[3]
-
Recommendation: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For the solvent, anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF are standard. While some protocols use water as a co-solvent to aid in dissolving the base, it can increase the risk of protodeboronation of your coupling partner.[3][5]
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
FAQ 2: My Sonogashira coupling with this compound has poor yields. What are the key factors to consider?
The Sonogashira coupling is also sensitive to the steric hindrance of this compound. While often robust, low yields with this substrate typically point to issues with the catalyst system or base-induced side reactions.
Troubleshooting Strategies:
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7]
-
Problem: Copper can also promote the homocoupling of the terminal alkyne (Glaser coupling), leading to unwanted byproducts and consumption of the alkyne.
-
Recommendation: If alkyne homocoupling is significant, consider a "copper-free" Sonogashira protocol. These reactions often require a stronger organic base (e.g., pyrrolidine, DIPA) and sometimes a more specialized ligand, but they eliminate the Glaser coupling side reaction.[8][9]
-
-
Base Selection: The base is crucial for deprotonating the terminal alkyne.
-
Recommendation: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. For copper-free conditions, a stronger base may be necessary. Ensure the base is anhydrous and high-purity.
-
-
Catalyst System: As with the Suzuki coupling, a robust palladium catalyst is essential.
-
Recommendation: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) source is a common starting point. If yields are still low, switching to a more active catalyst system with a bulky phosphine ligand, similar to those used in Suzuki couplings, can be beneficial.[7]
-
FAQ 3: Why is my Heck reaction with this compound and an alkene not working?
The Heck reaction involves the insertion of an alkene into the Aryl-Palladium bond.[10] The steric bulk of this compound can hinder both the initial oxidative addition and the subsequent migratory insertion of the alkene.
Troubleshooting Strategies:
-
Catalyst and Ligand: The Heck reaction is highly dependent on the catalyst system.
-
Base and Additives: The base is required to regenerate the Pd(0) catalyst at the end of the cycle.
-
Recommendation: Organic bases like TEA or inorganic bases like K₂CO₃ or Ag₂CO₃ are common. In some cases, particularly with aryl halides, the addition of a silver or thallium salt can promote the reaction by abstracting the halide and creating a more reactive cationic palladium complex, though this changes the reaction pathway.[13]
-
-
Reaction Temperature: Due to the high activation energy of the oxidative addition step with this substrate, higher reaction temperatures (e.g., >100 °C) may be required to achieve a reasonable reaction rate.
Part 2: Troubleshooting Carboxylic Acid Derivatization
The steric hindrance from the ortho-methyl group poses a significant challenge for reactions at the carboxylic acid functionality. Nucleophiles like alcohols and amines have difficulty accessing the electrophilic carbonyl carbon, making standard esterification and amidation protocols inefficient.
FAQ 4: Standard Fischer esterification is giving negligible yield. How can I synthesize an ester of this compound?
Direct acid-catalyzed esterification (Fischer-Speier) fails because the bulky ortho-substituents prevent the alcohol from attacking the protonated carbonyl group. You must activate the carboxylic acid to create a much more reactive intermediate.
Troubleshooting Strategies:
-
Convert to an Acyl Chloride: This is a classic and highly effective method. The carboxylic acid is converted to a highly electrophilic acyl chloride, which then readily reacts with the alcohol, even a hindered one.
-
Protocol: Treat this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF. After removing the excess reagent in vacuo, the crude acyl chloride can be reacted with the desired alcohol, typically in the presence of a non-nucleophilic base like pyridine or TEA to scavenge the HCl byproduct.[14]
-
-
Use Coupling Agents (Steglich Esterification): This method avoids the harsh conditions of acyl chloride formation and is suitable for sensitive substrates.
-
Mechanism: A coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles. The reaction is typically catalyzed by 4-Dimethylaminopyridine (DMAP).[14]
-
Recommendation: The Steglich esterification (DCC/DMAP) is a robust choice for hindered acids and alcohols.[15]
-
Activation Pathways for Esterification/Amidation
Caption: Key activation strategies for hindered carboxylic acids.
FAQ 5: I'm struggling to form an amide bond. What are the most reliable methods?
Directly reacting this compound with an amine is generally unsuccessful due to two factors: the aforementioned steric hindrance and acid-base chemistry, where the amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[16] Effective amidation requires activation.
Troubleshooting Strategies:
-
Via Acyl Chloride: As with esterification, this is a very reliable, albeit two-step, method. The high reactivity of the acyl chloride overcomes the steric barrier.[14]
-
Peptide Coupling Reagents: The field of peptide synthesis has produced a vast array of highly efficient coupling reagents that are perfect for this challenge.
-
Recommendation: Reagents like HATU, HBTU, or TBTU, in combination with a non-nucleophilic base like DIPEA, are extremely effective. They work by generating a highly reactive activated ester in situ, which rapidly couples with the amine.[17][18] This is often the preferred method in drug development due to its mild conditions and high efficiency.
-
Comparison of Amidation Conditions for Hindered Acids
| Method | Activating Agent | Typical Base | Temperature | Key Advantages | Common Issues |
| Acyl Chloride | SOCl₂, (COCl)₂ | Pyridine, TEA | 0 °C to RT | Highly reactive, cost-effective | Harsh reagents, requires two steps |
| Carbodiimide | DCC, EDC | (DMAP as catalyst) | 0 °C to RT | Mild conditions | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| Peptide Coupling | HATU, HBTU | DIPEA | 0 °C to RT | Very high yields, fast, mild | Reagents are more expensive |
Part 3: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize the chances of success for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the Schlenk flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the Schlenk flask via syringe to achieve a concentration of ~0.1 M with respect to the starting iodide. Then, add the prepared catalyst solution via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction may require 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Robust Amidation using HATU
This protocol uses a modern peptide coupling reagent for the efficient synthesis of amides from this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add this compound and anhydrous DMF to achieve a concentration of ~0.2 M.
-
Reagent Addition: Add the amine, followed by DIPEA. Stir the solution for 5 minutes.
-
Activation: Add HATU in one portion to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. These reactions are often complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 2-Iodo-6-methylbenzoic Acid
Welcome to the comprehensive technical support guide for the analytical techniques used in the purity assessment of 2-Iodo-6-methylbenzoic acid (CAS 54811-50-6). This resource is meticulously designed for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this important chemical intermediate. Here, we synthesize our in-field expertise to provide not just protocols, but the underlying scientific principles and troubleshooting insights to empower your experimental success.
The Critical Role of Purity Assessment
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals. The purity of this starting material is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Therefore, accurate and precise analytical methods are essential to ensure the quality and consistency of your research and development outcomes.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is one of the most widely used analytical techniques for assessing the purity of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.[1][2]
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: I'm observing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds like benzoic acid derivatives.[3][4] The primary causes are often secondary interactions with the stationary phase or an inappropriate mobile phase pH.[4]
-
Causality: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar carboxylic acid group of your analyte, leading to tailing.[4] Additionally, if the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms will exist, causing peak broadening.[4]
-
Solution: To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be at least 1.5 to 2 units below its pKa.[4] Using a modern, end-capped C18 column will also minimize interactions with residual silanol groups.[4] Adding a small amount of an acid, like formic or acetic acid, to the mobile phase can help protonate the silanol groups and reduce tailing.[5]
Q2: What is a good starting point for an HPLC method for this compound?
A2: A reversed-phase C18 column is a common and effective choice. A typical starting method would involve a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[6]
Experimental Protocol: HPLC Purity Assessment
This protocol provides a general method. Optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection | UV at 234 nm[7] or 254 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.[5]
-
Dilute the stock solution to a working concentration of approximately 10-50 µg/mL with the initial mobile phase composition.[5]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Troubleshooting HPLC Issues
| Problem | Potential Cause | Solution |
| High Baseline Noise | Contaminated mobile phase or MS source. | Use high-purity solvents and additives. Clean the MS source regularly. |
| Poor Peak Shape | Column degradation or inappropriate mobile phase pH. | Use a guard column. Adjust mobile phase pH to be well below the analyte's pKa. |
| Retention Time Fluctuations | Inconsistent mobile phase composition or temperature changes. | Ensure proper mobile phase mixing and degassing.[8] Use a column oven for temperature control. |
| No Peak Detected | Incorrect ionization mode or source parameters in LC-MS. | For acidic compounds, negative ion mode ([M-H]⁻) is often better. Optimize ESI source parameters. |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules.[9] It provides detailed information about the chemical environment of each atom in the molecule.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: What information can I get from the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts, splitting patterns (multiplicities), and integration of these signals can confirm the structure of the molecule.[9] For instance, the protons on the benzene ring will appear in the aromatic region (typically 7-8 ppm), and their splitting patterns will be consistent with their positions relative to the iodo and methyl substituents.[9][10]
Q2: Can I use NMR to quantify the purity of my sample?
A2: Yes, Quantitative NMR (qNMR) is a primary analytical method that can provide a highly accurate purity determination without needing a specific reference standard of the analyte itself.[11] It involves using a certified internal standard for quantification.[11]
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[12]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette.[9][12]
-
Dissolution: Securely cap the NMR tube and vortex until the solid is completely dissolved.[9] Gentle warming may be necessary.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.[9]
Interpreting the NMR Spectrum
Caption: Key proton signals in the ¹H NMR spectrum of this compound.
Orthogonal and Complementary Techniques
For a comprehensive purity assessment, it is often beneficial to use orthogonal analytical techniques that rely on different chemical or physical principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for identifying volatile impurities. For non-volatile compounds like this compound, derivatization to a more volatile form (e.g., a trimethylsilyl ester) may be necessary.[13]
-
When to use it: To identify and quantify volatile or semi-volatile impurities that may not be easily detected by HPLC.
Melting Point Analysis
The melting point of a pure compound is a distinct physical property. Impurities will typically lower the melting point and broaden the melting range.[1][11]
-
What it tells you: This is a quick, qualitative indicator of purity.[1][11] A sharp melting point close to the literature value suggests high purity.
Karl Fischer Titration
This technique is specifically used to determine the water content in a sample.[14][15] Water can be a significant impurity in solid organic compounds.[16][17]
-
Why it's important: Water content can affect the accuracy of purity assays by other methods (e.g., by contributing to the sample weight). It is a highly accurate and specific method for water determination.[15]
Comparison of Key Analytical Techniques
| Technique | Principle | Primary Application | Quantitative? |
| HPLC | Chromatographic separation based on polarity.[2][11] | Purity determination of non-volatile compounds.[2] | Yes[11] |
| qNMR | Signal intensity is proportional to the number of nuclei.[11] | Absolute purity determination and structural confirmation.[11] | Yes[11] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification of volatile impurities.[1] | Yes |
| Melting Point | Depression of melting point by impurities.[18] | Qualitative indicator of purity.[11] | No (semi-quantitative at best)[11] |
| Karl Fischer | Titration based on a specific reaction with water.[15] | Determination of water content.[14][15] | Yes |
Concluding Remarks
The purity assessment of this compound is a critical step in ensuring the quality and reliability of your research and development activities. A multi-faceted approach, combining a primary technique like HPLC with orthogonal methods such as qNMR and Karl Fischer titration, will provide the most comprehensive and accurate purity profile. This guide is intended to serve as a valuable resource for troubleshooting common issues and developing robust analytical methods.
References
- 1. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. thaiscience.info [thaiscience.info]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. Karl Fischer water content titration - Scharlab [scharlab.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent System Optimization for 2-Iodo-6-methylbenzoic Acid
Welcome to the technical support resource for professionals working with 2-Iodo-6-methylbenzoic acid. This sterically hindered aryl iodide presents unique challenges and opportunities in synthesis. Its reactivity is profoundly influenced by the choice of solvent system, a parameter that often dictates the success or failure of a reaction. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both immediate solutions to common problems and a deeper understanding of the underlying chemical principles.
Part 1: Foundational Principles & General FAQs
This section addresses overarching questions about solvent selection that apply across various reaction types involving this compound.
Q1: Why is solvent selection so critical for reactions with the sterically hindered substrate, this compound?
A1: The choice of solvent is paramount due to a combination of factors specific to this substrate's structure:
-
Steric Hindrance: The ortho-iodo and ortho-methyl groups create significant steric bulk around the reactive C-I bond and the carboxylic acid. This can impede the approach of a bulky palladium catalyst. A well-chosen solvent can help stabilize the transition state, lowering the activation energy for key steps like oxidative addition[1][2].
-
Reagent Solubility: Successful cross-coupling reactions require all components—the polar this compound, the often less-polar coupling partner (e.g., boronic acid), the inorganic base, and the catalyst complex—to be sufficiently soluble. A single solvent is often inadequate, necessitating the use of co-solvent systems (e.g., Toluene/Water, Dioxane/Water)[3].
-
Influence on Catalytic Species: The solvent is not merely a medium but an active participant in the catalytic cycle. Polar aprotic solvents like DMF or MeCN can stabilize anionic palladium intermediates, which may exhibit different reactivity and selectivity compared to the neutral species that predominate in non-polar solvents like toluene or THF[4][5][6].
-
Carboxylic Acid Reactivity: The free carboxylic acid can interact with solvents, bases, and the catalyst. In certain aprotic solvents, it can exist as a dimer, which may have different reactivity compared to the monomeric form[7].
Q2: My starting material, this compound, is not dissolving in my chosen solvent. What are my options?
A2: This is a common initial hurdle. This compound is a moderately polar molecule with limited solubility in non-polar solvents but good solubility in polar organic solvents.
Troubleshooting Steps:
-
Consult Solubility Data: First, refer to known qualitative and quantitative solubility data to guide your choice.
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent like hexane or toluene, switch to a polar aprotic solvent where solubility is higher. Good starting points include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetone[8].
-
Employ a Co-Solvent System: For many cross-coupling reactions, a biphasic system is effective. A mixture of a non-polar organic solvent (like Toluene or Dioxane) with a polar solvent (like water or ethanol) can help dissolve both the organic-soluble catalyst/partners and the water-soluble inorganic base.
-
Gentle Heating: Gently warming the mixture can increase the rate of dissolution. However, perform this under an inert atmosphere and be cautious, as premature heating can lead to side reactions or catalyst degradation.
Table 1: Solubility Profile of this compound
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~100 mg/mL[8] | Excellent choice for solubility, but high boiling point can complicate product isolation. |
| Ethanol | Polar Protic | Soluble[8] | Good solubility, but can promote protodehalogenation in Pd-catalyzed reactions. |
| Methanol | Polar Protic | Soluble[8] | Similar to ethanol; use with caution in cross-coupling reactions. |
| Acetone | Polar Aprotic | Readily Dissolves[8] | Good solvent, but its lower boiling point may not be suitable for high-temperature reactions. |
| Diethyl Ether | Non-polar | Soluble[8] | Moderate choice, but low boiling point and high volatility are limitations. |
| Water | Polar Protic | Sparingly Soluble[8] | Generally unsuitable as a primary solvent for the starting material. |
Q3: What is the functional difference between polar aprotic and polar protic solvents for my palladium-catalyzed cross-coupling reaction?
A3: This distinction is critical for reaction success. The key difference is the presence of an acidic proton (H bonded to O or N).
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess acidic protons and can form strong hydrogen bonds. In the context of cross-coupling, they can be problematic because they:
-
Promote Protodehalogenation: They can act as a proton source that quenches the organopalladium intermediate after oxidative addition, leading to the replacement of the iodine with hydrogen—a major side product[9].
-
Reduce Nucleophilicity: They can "cage" bases and nucleophiles through hydrogen bonding, reducing their reactivity and slowing down key steps like transmetalation[10].
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Dioxane, Acetonitrile): These solvents have strong dipoles but lack acidic protons. They are generally the preferred choice because they:
-
Enhance Reactivity: They effectively dissolve polar reagents and ionic salts (like the base) without deactivating the nucleophilic species[3][11].
-
Stabilize Catalytic Intermediates: Their polarity can stabilize charged or highly polar transition states within the catalytic cycle, often accelerating the reaction[6].
-
Below is a diagram illustrating the general troubleshooting workflow for solvent-related issues.
Caption: General troubleshooting workflow for solvent-related issues.
Part 2: Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q4: I am attempting a Suzuki coupling with this compound and getting very low yield. How can solvent choice improve my outcome?
A4: Low yield in this specific Suzuki coupling is a classic problem rooted in the substrate's steric hindrance and the complex solubility requirements of the reaction.
Troubleshooting Strategy:
-
Ensure a Homogeneous or Effective Biphasic System: The most common cause of failure is poor solubility of the base (e.g., K₂CO₃, K₃PO₄).
-
Recommended System: A mixture of an organic solvent and water is often highly effective. 1,4-Dioxane/Water or Toluene/Ethanol/Water are robust starting points. The water dissolves the base, creating a high concentration of the active boronate species at the interface or in the organic phase via phase-transfer effects[12].
-
-
Solvent Polarity and Catalyst Activity: The choice between a non-polar (Toluene) and a polar aprotic (DMF, Dioxane) solvent can change the nature of the active catalytic species. For sterically hindered substrates, a solvent system that promotes a highly active, monoligated Pd(0) species is often desirable. While polar solvents can accelerate reactions, they don't always trend with dielectric constant, and the effect can be complex[4][13].
-
Degassing is Critical: All solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) before use. Dissolved oxygen will rapidly oxidize and deactivate the Pd(0) catalyst, leading to reaction failure[14].
Q5: My mass spectrometry analysis shows a major byproduct corresponding to 6-methylbenzoic acid (loss of iodine, replaced by hydrogen). Is my solvent causing this protodehalogenation?
A5: Yes, the solvent is the most likely culprit. Protodehalogenation is a common side reaction, especially with electron-rich or sterically hindered aryl halides[9].
Causes and Solutions:
-
Primary Cause: The presence of a proton source. This is most often a protic solvent like methanol, ethanol, or even residual water in "anhydrous" solvents[9].
-
Mechanism: After the palladium catalyst oxidatively adds to the C-I bond, the resulting Ar-Pd(II)-I intermediate can be intercepted by a proton source before transmetalation with the boronic acid can occur.
-
Solution:
-
Strictly Use Anhydrous Aprotic Solvents: Switch to rigorously dried solvents like 1,4-Dioxane, THF, or Toluene .
-
Use an Anhydrous Base: Employ bases that are not hydrated, such as K₃PO₄ or Cs₂CO₃, and handle them in a glovebox if possible.
-
Verify Reagent Purity: Ensure your boronic acid is not decomposing to release water.
-
Caption: Influence of protic vs. aprotic solvents on reaction pathways.
Sonogashira Coupling
Q6: My Sonogashira coupling is sluggish, and I'm observing significant alkyne homocoupling (Glaser byproduct). What solvents should I try?
A6: Solvent choice in Sonogashira coupling balances reagent solubility with catalyst inhibition. The amine base (e.g., triethylamine, diisopropylamine) often serves as both a base and a co-solvent.
Troubleshooting Strategy:
-
Solvent Polarity vs. Substrate: The choice depends on the polarity of your alkyne coupling partner[15].
-
For non-polar alkynes , a non-polar solvent like Toluene with an amine base (e.g., a 3:1 Toluene:Triethylamine mixture) is an excellent starting point. This can minimize side reactions[16].
-
For polar alkynes , a more polar solvent like DMF or THF may be required to ensure solubility.
-
-
Beware of Catalyst Inhibition: Highly coordinating solvents like DMF can sometimes slow the reaction by displacing necessary ligands from the palladium center[16]. If your reaction is slow in DMF, screening an alternative like THF or Toluene is a logical step.
-
Copper-Free Conditions: To suppress Glaser homocoupling, consider a copper-free Sonogashira protocol. In these cases, the choice of solvent and a highly active palladium/ligand system is even more critical to drive the reaction forward.
Heck Reaction
Q7: How does solvent choice affect yield and selectivity in the Heck reaction of this compound?
A7: The Heck reaction typically proceeds via a cationic palladium intermediate, and solvent choice is key to stabilizing this species and controlling the outcome.
Recommendations:
-
High-Boiling Polar Aprotic Solvents are Standard: Solvents like DMF, N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are the classic choices[3]. Their high polarity stabilizes the polar intermediates and transition states in the catalytic cycle, and their high boiling points allow for the elevated temperatures often needed to overcome the steric hindrance of the substrate.
-
Controlling Regioselectivity: While less of an issue with terminal alkenes, if you are using an internal alkene, the solvent polarity can influence the regioselectivity of the migratory insertion step. Switching from a highly polar solvent like DMF to a less polar one like THF or Toluene can alter the product distribution[3].
Part 3: Field-Proven Experimental Protocol
This section provides a representative protocol for a Suzuki-Miyaura coupling reaction, emphasizing best practices for solvent handling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd₂(dba)₃ (0.015 equiv) with SPhos (0.06 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, the palladium catalyst/ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere[14].
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane and degassed water via syringe to achieve a typical solvent ratio of 4:1 or 5:1 (Dioxane:Water). The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-100 °C. Stir the reaction vigorously to ensure good mixing between the phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the product is in its protonated, organic-soluble form. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. jmcct.com [jmcct.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. books.lucp.net [books.lucp.net]
Technical Support Center: Temperature Control in 2-Iodo-6-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Iodo-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. My objective is to provide not just procedural steps, but the underlying scientific principles that govern success, with a specific focus on the critical parameter of temperature control.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding temperature management during this synthesis.
Q1: Why is temperature control so critical for the synthesis of this compound?
A1: The synthesis typically proceeds via a Sandmeyer-type reaction, which involves two key steps: the diazotization of 2-amino-6-methylbenzoic acid, followed by iodination. The intermediate formed in the first step, the aryl diazonium salt, is thermally unstable.[1][2][3] Precise temperature control, particularly during diazotization, is paramount to prevent the rapid decomposition of this intermediate, which would otherwise lead to the formation of unwanted byproducts and a significant reduction in yield.[3][4][5]
Q2: What is the ideal temperature range for the diazotization step, and why?
A2: The optimal temperature range for the diazotization of most primary aromatic amines, including 2-amino-6-methylbenzoic acid, is 0–5 °C .[4][5]
-
Causality: At temperatures above 5 °C, the aryl diazonium salt readily decomposes. The C-N bond in the diazonium group is labile, and in an aqueous acidic solution, the diazonium salt can undergo nucleophilic attack by water to form the corresponding phenol (2-hydroxy-6-methylbenzoic acid), releasing nitrogen gas.[3][6] Maintaining the 0–5 °C range significantly slows this decomposition rate, preserving the diazonium salt for the subsequent iodination step.[4]
Q3: What are the primary consequences of failing to maintain the 0–5 °C range during diazotization?
A3: Exceeding the 5 °C threshold can lead to several detrimental outcomes:
-
Drastically Reduced Yield: The primary consequence is the decomposition of the diazonium salt intermediate, meaning less of it is available to be converted into the desired this compound.[3]
-
Formation of Phenolic Impurities: The main byproduct of thermal decomposition in an aqueous medium is 2-hydroxy-6-methylbenzoic acid.[3] This impurity can be difficult to separate from the final product due to similar acidic properties.
-
Uncontrolled Nitrogen Gas Evolution: Rapid decomposition leads to vigorous and potentially hazardous evolution of nitrogen gas, which can cause foaming and loss of material from the reaction vessel.[1]
-
Formation of Azo Dyes: In some cases, the unreacted diazonium salt can couple with the starting amine or other electron-rich species in the mixture, forming colored azo compounds and further complicating purification.
Q4: What type of cooling bath is recommended for this synthesis?
A4: An ice-salt bath is highly recommended over a simple ice-water bath. While an ice-water bath can maintain 0 °C, the diazotization reaction is exothermic. An ice-salt mixture (e.g., NaCl and ice) can achieve temperatures between -10 to -20 °C, providing a more robust cooling capacity to absorb the heat generated and ensure the internal reaction temperature does not rise above the critical 5 °C limit. Continuous monitoring with a low-temperature thermometer is essential.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the experiment, with a focus on temperature-related causes.
Q: My reaction mixture turned dark brown or black and foamed excessively during the addition of sodium nitrite. What went wrong?
A: This is a classic sign of a runaway reaction due to loss of temperature control.
-
Root Cause: The internal temperature likely rose well above 5 °C. This caused rapid, uncontrolled decomposition of the newly formed diazonium salt.[4] The dark coloration is due to the formation of complex phenolic tars and azo byproducts. The excessive foaming is from the rapid evolution of nitrogen gas.
-
Corrective Actions for Future Experiments:
-
Improve Cooling: Use a larger ice-salt bath to ensure sufficient thermal mass.
-
Slow the Addition: Add the aqueous solution of sodium nitrite dropwise and very slowly, allowing the cooling bath to dissipate the heat from the exothermic reaction between additions.
-
Monitor Internal Temperature: Ensure the thermometer is placed in the reaction mixture itself, not just the cooling bath, to get an accurate reading of the reaction conditions.
-
Q: My final yield of this compound is consistently low, even though the reaction seems to run to completion. How can temperature management improve this?
A: Low yield is the most common problem and is frequently linked to suboptimal temperature control at two different stages.
-
Potential Cause 1 (Diazotization): Even minor temperature excursions above 5 °C during the diazotization step will cause a steady decomposition of the diazonium salt, directly reducing the maximum possible yield.[3] You may not observe a violent runaway reaction, but a slow "bleed" of your intermediate into byproducts.
-
Potential Cause 2 (Iodination): The reaction of the diazonium salt with potassium iodide is also exothermic. While it doesn't require the same stringent 0-5 °C range, the temperature should still be controlled. Adding the iodide solution too quickly can cause a localized temperature spike, decomposing the remaining diazonium salt before it can react to form the iodo-compound. A protocol suggests adding the potassium iodide solution dropwise at 5°-10° C before allowing the mixture to warm.[7]
-
Solutions:
-
Strictly maintain the 0–5 °C range during diazotization.
-
Pre-cool the potassium iodide solution before addition.
-
Add the potassium iodide solution slowly to the diazonium salt solution while maintaining cooling. Only after the addition is complete should the reaction be allowed to warm to room temperature or be gently heated to ensure the reaction goes to completion.[7][8]
-
Q: My final product's NMR or LC-MS analysis shows a significant amount of a phenolic byproduct (2-hydroxy-6-methylbenzoic acid). What is the cause?
A: This is a direct result of the diazonium salt intermediate reacting with water instead of the iodide ion.
-
Primary Cause: The most likely culprit is the temperature rising above 5 °C during the diazotization or before the iodide is added.[3] At higher temperatures, the rate of reaction with water (hydrolysis) becomes competitive with the desired iodination reaction.
-
Preventative Measures:
-
Ensure the diazotization is complete and the solution is kept cold before proceeding.
-
Use a sufficiently concentrated solution of potassium iodide to favor the reaction with iodide over the reaction with water.
-
Minimize the time the diazonium salt solution sits before the addition of the iodide reagent. Even at 0-5 °C, slow decomposition occurs.[9]
-
Section 3: Protocols and Data
Table 1: Critical Temperature Parameters
| Reaction Stage | Reagents Added | Process | Target Temperature | Upper Limit | Rationale |
| Diazotization | 2-amino-6-methylbenzoic acid, HCl, H₂O, NaNO₂(aq) | Formation of Aryl Diazonium Salt | 0–5 °C | 5 °C | Prevents thermal decomposition of the unstable diazonium salt intermediate.[4][5] |
| Iodination | Aryl Diazonium Salt solution, KI(aq) | Sandmeyer-type reaction | 5–10 °C (during addition) | 25 °C (initially) | Controls the exotherm of the iodination reaction to prevent decomposition of remaining diazonium salt. |
| Completion | Full reaction mixture | Decomposition of any remaining diazonium salt and product formation | Room Temp → Reflux | N/A | Gentle heating ensures the reaction proceeds to completion after the controlled addition.[7] |
Experimental Protocol: Synthesis with Integrated Temperature Control
-
Amine Suspension: In a three-neck flask equipped with a mechanical stirrer and an internal thermometer, suspend 2-amino-6-methylbenzoic acid in dilute hydrochloric acid.
-
Initial Cooling: Place the flask in a large ice-salt bath and stir until the internal temperature of the slurry is stable at or below 2 °C .
-
Diazotization (Critical Step): Prepare a solution of sodium nitrite in water and cool it in a separate ice bath. Add this nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure it does not exceed 5 °C.
-
Holding: Once the addition is complete, continue stirring the reaction mixture in the ice-salt bath for an additional 20-30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: Prepare a solution of potassium iodide in water. While keeping the diazonium salt solution in the cooling bath, add the potassium iodide solution dropwise. Monitor the temperature; it may rise slightly but should be kept below 10 °C during the addition.
-
Reaction Completion: After the iodide addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes. Some protocols then call for gentle heating (e.g., reflux for 1-2 hours) to drive the reaction to completion.[7]
-
Work-up: Cool the mixture and quench any remaining iodine with a sodium thiosulfate solution. The solid product can then be collected by filtration and purified.
Section 4: Visual Guides
Diagram 1: Synthesis Workflow
Caption: Workflow for this compound synthesis with critical temperature checkpoints.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart to diagnose low yield based on temperature control points.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 6. Khan Academy [khanacademy.org]
- 7. prepchem.com [prepchem.com]
- 8. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Iodo-6-methylbenzoic Acid Products
Welcome to the technical support center for the analysis of 2-iodo-6-methylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these compounds. Here, we address specific issues in a practical, question-and-answer format, grounded in established spectroscopic principles.
I. Frequently Asked Questions (FAQs) - 1D NMR
Question 1: Why does the aromatic region of my ¹H NMR spectrum for this compound show a complex, hard-to-interpret pattern instead of simple doublets and triplets?
Answer: The complexity arises from several factors inherent to the structure of this compound and its potential isomers.
-
Asymmetry: The substitution pattern (iodo, methyl, and carboxylic acid groups) removes the symmetry you might see in simpler benzoic acid derivatives.[1] This lack of symmetry means that each of the three aromatic protons is chemically non-equivalent, leading to distinct signals.[1]
-
Overlapping Multiplets: The chemical shifts of the aromatic protons can be very close, causing their multiplets to overlap and form a complex pattern that is difficult to resolve at lower magnetic field strengths.[2][3]
-
Variable Coupling Constants: You will observe ortho (³JHH), meta (⁴JHH), and potentially para (⁵JHH) couplings. The magnitude of these coupling constants can vary, further complicating the splitting patterns.
Troubleshooting Workflow:
-
Increase Magnetic Field Strength: If possible, re-acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping multiplets.
-
Solvent Effects: Acquire the spectrum in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆).[4] Solvent-induced shifts can alter the chemical shifts of the aromatic protons, potentially resolving overlapping signals.
-
2D NMR: If the 1D spectrum remains ambiguous, 2D NMR experiments like COSY are essential for definitively assigning proton-proton correlations.
Question 2: I see a broad singlet that disappears when I add a drop of D₂O to my NMR sample. What is this signal?
Answer: This is the classic signature of an exchangeable proton, in this case, the carboxylic acid proton (-COOH).[4] Protons attached to heteroatoms like oxygen can undergo chemical exchange with deuterium from D₂O. This exchange replaces the proton with a deuteron, which is not observed in ¹H NMR, causing the signal to disappear.[4] The peak is often broad due to this exchange process and hydrogen bonding.
Question 3: The integration of my aromatic region doesn't add up to the expected number of protons. What could be the issue?
Answer: This is a common issue that can point to several possibilities.
-
Impurity: Your sample may contain impurities with aromatic protons, leading to an incorrect integration value.
-
Overlapping Residual Solvent Peak: The residual proton signal from your deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) might be overlapping with your aromatic signals, artificially inflating the integration.[5]
-
Incorrect Phasing and Baseline Correction: Poor data processing can lead to inaccurate integration. Ensure the spectrum has been properly phased and the baseline is flat.
-
Presence of Isomers: If your reaction could produce isomers (e.g., 3-iodo-2-methylbenzoic acid), you may be looking at a mixture of compounds, which would complicate the integration.
Logical Troubleshooting Flow:
Caption: Troubleshooting inaccurate aromatic proton integration.
Question 4: How can I definitively assign the signals for the methyl group and the aromatic protons in my ¹³C NMR spectrum?
Answer: While ¹³C NMR provides valuable information on the number of unique carbon environments, unambiguous assignment often requires 2D NMR techniques.[1]
-
Chemical Shift Prediction: You can use predictive software or empirical data to estimate the chemical shifts. The carboxylic acid carbonyl carbon is typically found far downfield (165-185 ppm).[6] The carbon attached to the iodine (C-I) will be significantly shielded (shifted upfield) to around 90-100 ppm. Aromatic carbons generally appear between 120-150 ppm, and the methyl carbon will be upfield, around 20-25 ppm.[5][6]
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can help distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the carboxylic acid and the carbons attached to the other substituents) will be absent.
-
2D Heteronuclear Correlation: For definitive assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are the gold standards.[7][8]
-
HSQC: Correlates each proton signal with the carbon it is directly attached to (one-bond correlation).[7][9] This will definitively link the methyl proton singlet to the methyl carbon and each aromatic proton to its corresponding aromatic carbon.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away.[7][10] This is crucial for piecing together the carbon skeleton and confirming the substitution pattern. For example, you would expect to see a correlation from the methyl protons to the C6 and C1 carbons of the aromatic ring.
-
II. Advanced Troubleshooting with 2D NMR
Question 5: My COSY spectrum of an unexpected product shows correlations that don't match this compound. How do I use this to identify the structure?
Answer: A COSY (Correlation Spectroscopy) spectrum reveals proton-proton couplings, typically over two or three bonds. If the correlation pattern is unexpected, it likely indicates the formation of an isomer.
Workflow for Isomer Identification using COSY:
-
Identify Spin Systems: Look for groups of protons that are coupled to each other. In a disubstituted benzoic acid derivative, you will have distinct aromatic spin systems.
-
Trace the Connectivity: Start with an unambiguous proton signal (e.g., the most downfield or upfield aromatic proton) and "walk" through the spin system by following the cross-peaks.
-
Example Scenario: Let's assume you synthesized what you thought was this compound, but the aromatic region shows a doublet, a triplet, and another triplet. A COSY experiment would show a correlation between the doublet and the first triplet, and a correlation between the two triplets. This coupling pattern suggests a linear arrangement of three adjacent protons on the aromatic ring, which is inconsistent with the target molecule but could indicate the formation of an isomer like 3-iodo-5-methylbenzoic acid.
Question 6: I'm struggling to assign the quaternary carbons. How can HMBC help?
Answer: The HMBC experiment is the most powerful tool for assigning quaternary carbons, as they have no directly attached protons and thus do not appear in an HSQC spectrum.[8]
Strategy for Quaternary Carbon Assignment:
-
Assign all Protons and Protonated Carbons: Use ¹H, ¹³C, DEPT, and HSQC spectra to assign all CH, CH₂, and CH₃ groups first.
-
Look for Long-Range Correlations: In the HMBC spectrum, find the cross-peaks between your assigned protons and the unassigned quaternary carbon signals.
-
Use Key Correlations:
-
Carboxylic Carbonyl (-COOH): This carbon should show a correlation to the proton at C3.
-
Carbons Bonded to Substituents (C-I, C-CH₃, C-COOH):
-
The methyl protons (~2.4 ppm) should show a 2-bond correlation to C6 and a 3-bond correlation to C5.
-
The aromatic proton at C5 should show correlations to the quaternary carbons C1 and C6.
-
-
HMBC Correlation Diagram (Expected for this compound):
Caption: Expected ²J and ³J HMBC correlations for this compound.
Question 7: Can I use NMR to confirm the spatial relationship between the methyl and iodo groups?
Answer: Yes, the Nuclear Overhauser Effect (NOE) is a through-space interaction that can confirm the proximity of atoms. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal for this.[11][12]
-
Expected NOE: In this compound, the methyl group and the iodine are ortho to each other. While you cannot directly observe an NOE to the iodine atom, you would expect to see a strong NOE correlation between the methyl protons and the aromatic proton at the C5 position. The absence of a strong NOE between the methyl protons and a proton at the C3 position would further support the 2,6-substitution pattern. This is because the methyl protons and the C3 proton are too far apart for a significant NOE to be observed.
III. Data and Protocols
Expected NMR Data Ranges
The following table summarizes the expected chemical shift ranges for this compound. Actual values can vary based on solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| -COOH | 10.0 - 13.0 (often broad) | 168 - 175 | s |
| Ar-H (H3, H4, H5) | 7.0 - 8.2 | 128 - 145 | m |
| -CH₃ | 2.3 - 2.6 | 20 - 25 | s |
| Ar-C (C3, C4, C5) | - | 128 - 145 | - |
| Ar-C (C1, C6) | - | 135 - 150 (Quaternary) | - |
| Ar-C (C2, C-I) | - | 90 - 100 (Quaternary) | - |
Data compiled from typical values for substituted benzoic acids.[5][13][14]
Experimental Protocol: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound product.[5]
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good starting point for many organic compounds.[5]
-
Dissolve: Transfer the sample to a clean, dry NMR tube and add approximately 0.6-0.7 mL of the deuterated solvent.[5]
-
Homogenize: Gently vortex or sonicate the tube to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-quality spectra.[5]
-
Acquire Data: Collect ¹H, ¹³C, and any necessary 2D NMR spectra on a properly tuned spectrometer. Use standard acquisition parameters, adjusting the number of scans to achieve an adequate signal-to-noise ratio.[5]
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. rsc.org [rsc.org]
Validation & Comparative
A Comparative Reactivity Analysis for Cross-Coupling Reactions: 2-Iodo-6-methylbenzoic Acid vs. 2-bromo-6-methylbenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of two closely related yet distinct substrates: 2-iodo-6-methylbenzoic acid and 2-bromo-6-methylbenzoic acid. We will explore the fundamental principles governing their reactivity, the influence of their unique substitution pattern, and provide practical, data-driven insights to guide your experimental design.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the facility of the initial, and often rate-determining, oxidative addition step.[1] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide. The energy required for this step is directly related to the C-X bond dissociation energy.
The C-I bond is inherently weaker and longer than the C-Br bond. This fundamental difference means that the activation energy for palladium insertion into the C-I bond of this compound is lower than that for the C-Br bond of its bromo counterpart.[1] Consequently, the general order of reactivity for aryl halides in these transformations is firmly established as: I > Br >> Cl .[2][3][4]
This principle predicts that this compound will be the more reactive substrate, often allowing for:
-
Milder reaction conditions (e.g., lower temperatures).
-
Shorter reaction times.
-
Lower catalyst loadings.
-
Potentially higher yields.[2]
The Impact of the Ortho-Substituents
The reactivity of these substrates is not governed by the halogen alone. The presence of both a methyl and a carboxylic acid group in the positions ortho to the halogen introduces significant steric and electronic effects that must be carefully considered.
-
Steric Hindrance: The bulky methyl and carboxylate groups flank the carbon-halogen bond, creating a sterically congested environment. This hindrance can impede the approach of the bulky palladium-ligand complex, thereby slowing the rate of oxidative addition for both substrates.[5] This is a common challenge with ortho-substituted aryl halides.[6]
-
Electronic Effects: The carboxylic acid group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can have complex effects in catalytic cycles.[5] The methyl group is weakly electron-donating through an inductive effect.[7] For palladium-catalyzed cross-coupling, the dominant factor remains the C-X bond strength, but the electronic environment influences catalyst stability and the rates of subsequent steps in the catalytic cycle.
The combination of these effects makes these substrates generally less reactive than their un-substituted analogs. However, the inherent reactivity advantage of the iodide over the bromide remains the prevailing factor in their comparative performance.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical differences, we will consider the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[3] While direct, side-by-side comparative studies on these exact substrates are not always published in a single report, we can synthesize data from analogous systems and established principles to build a reliable comparison.[2]
The bromo-analog, being less reactive, often requires more robust catalytic systems to achieve efficient conversion. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to accelerate the oxidative addition step for less reactive aryl halides.[5]
Comparative Data Summary
| Parameter | This compound | 2-Bromo-6-methylbenzoic acid | Rationale & Causality |
| Relative Reactivity | High | Moderate | The C-I bond is significantly weaker than the C-Br bond, facilitating a faster rate-determining oxidative addition step.[1] |
| Typical Conditions | Milder temperatures (e.g., RT - 80 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄), lower catalyst loading. | Higher temperatures (e.g., 80-110 °C), often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) for good yields.[5][8] | The higher activation energy for C-Br bond cleavage must be overcome with increased thermal energy and more active catalytic systems. |
| Expected Yields | Good to Excellent | Moderate to Good | Under identical, mild conditions, the iodo-substrate will typically provide a higher yield due to its greater reactivity.[2] |
| Key Side Reactions | Protodehalogenation | Protodehalogenation (can be more prevalent if forcing conditions are used) | This side reaction, where the halogen is replaced by hydrogen, can be promoted by certain bases or solvents and becomes more competitive if the desired cross-coupling is slow.[5] |
| Relative Cost | Higher | Lower | Iodo-aromatics are generally more expensive and can be less stable than their bromo counterparts.[2] |
Experimental Workflow: A Generalized Suzuki-Miyaura Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling. It is designed as a self-validating system; successful coupling validates the choice of conditions, while common failure modes (e.g., protodehalogenation, low conversion) point to specific troubleshooting steps.
Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol
This protocol is a general starting point and should be optimized for specific substrates and scales.
Materials:
-
2-Halo-6-methylbenzoic acid (Iodo or Bromo, 1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Source: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 eq.)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halo-6-methylbenzoic acid, the arylboronic acid, and the potassium phosphate (K₃PO₄).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (Pd₂(dba)₃) and the phosphine ligand (SPhos).
-
Degassing: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The choice of temperature is critical; the iodo-substrate may proceed at a lower temperature than the bromo-substrate.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: a. Once complete, cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will likely precipitate or move into the organic phase upon extraction.[5] e. Extract the aqueous layer three times with ethyl acetate. f. Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl-2-carboxylic acid.
The Catalytic Cycle: A Mechanistic View
Understanding the mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The higher reactivity of this compound is expressed as a faster "Oxidative Addition" step compared to the bromo analog.
Conclusion and Recommendations
For researchers in drug discovery and process development, this compound and 2-bromo-6-methylbenzoic acid are both valuable synthons, but they serve different strategic purposes.
Choose this compound when:
-
Mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing yield and reaction speed in early-stage discovery is the primary goal.
-
The higher cost of the starting material is not a prohibitive factor.
Choose 2-Bromo-6-methylbenzoic acid when:
-
Cost-effectiveness and raw material availability are critical, especially for larger-scale synthesis.
-
The synthetic route can tolerate more forcing conditions (higher temperatures, stronger bases).
-
Access to more advanced, ligand-based catalytic systems is available to overcome its lower intrinsic reactivity.
Ultimately, the choice is a balance of reactivity, stability, and cost.[2] 2-bromo-6-methylbenzoic acid often represents the pragmatic "workhorse" for many projects, while its iodo counterpart is the reagent of choice for achieving maximum reactivity and efficiency.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 2-Iodo-6-methylbenzoic Acid Derivatives
This guide provides an in-depth comparison of synthetic methodologies for producing 2-iodo-6-methylbenzoic acid and its derivatives, compounds of significant interest as versatile building blocks in pharmaceutical and materials science research.[1][2] We will objectively evaluate established and modern synthetic routes, supported by experimental insights and comparative data, to empower researchers in selecting the optimal strategy for their specific needs. Furthermore, we will detail the essential characterization techniques required to verify the structure and purity of these novel compounds.
Part 1: Comparative Synthesis Strategies
The introduction of an iodine atom ortho to a carboxylic acid group on a substituted benzene ring presents unique synthetic challenges, primarily concerning regioselectivity and reaction efficiency. Below, we compare three distinct and viable methodologies.
Method A: The Classical Sandmeyer Approach
This long-established, multi-step method remains a reliable, if somewhat traditional, route. It relies on the diazotization of an aniline precursor, followed by a substitution reaction with an iodide salt.
Causality and Experimental Rationale: The process begins with 2-amino-6-methylbenzoic acid. The amino group is the key functional handle, allowing for its conversion into a highly reactive diazonium salt. This conversion is performed at low temperatures (0–5 °C) because diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. The subsequent introduction of potassium iodide displaces the diazonium group (as N₂ gas), resulting in the desired iodinated aromatic ring. This method's primary advantage is its unambiguous regioselectivity, as the iodine atom is installed precisely where the amino group was located.
Experimental Protocol: Synthesis of this compound
-
Diazotization: Suspend 2-amino-6-methylbenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 20-30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., reflux) for 1-2 hours to ensure complete reaction.[3]
-
Work-up: Cool the mixture. If a brown color from excess iodine persists, add a small amount of sodium thiosulfate solution until it becomes pale yellow.[3]
-
Purification: Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or ether) to yield the pure product.[3]
Workflow Visualization: Method A
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Iodo-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The derivatization of sterically hindered scaffolds such as 2-iodo-6-methylbenzoic acid is a pivotal task in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic introduction of new carbon-carbon bonds at the 2-position allows for the construction of diverse molecular architectures with tailored properties. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, stand as powerful tools for forging these critical bonds. However, the steric hindrance imposed by the ortho-methyl and carboxylic acid groups in this compound presents a significant challenge, often leading to low reactivity and yields. The choice of the palladium catalyst and reaction conditions is therefore paramount to achieving successful transformations.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound and its derivatives. By examining the performance of different catalysts and ligands, supported by experimental data, this document aims to equip researchers with the insights needed to select the optimal catalytic system for their specific synthetic goals.
The Challenge of Steric Hindrance
The primary obstacle in the cross-coupling of this compound is the steric bulk surrounding the reactive C-I bond. This hindrance can significantly impede the initial oxidative addition step of the palladium catalyst to the aryl iodide, a critical initiation event in the catalytic cycle. Furthermore, the presence of the carboxylic acid group can lead to catalyst inhibition through coordination to the palladium center. To overcome these hurdles, specialized palladium catalysts, often featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to enhance catalytic activity.
Comparative Analysis of Palladium Catalysts
The selection of an appropriate palladium catalyst is crucial for achieving high efficiency in the coupling of this compound. Below is a comparative overview of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions with this challenging substrate.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biphenyl carboxylic acids. For the coupling of this compound with arylboronic acids, traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, although often requiring higher catalyst loadings and temperatures. More advanced catalyst systems, such as those employing bulky phosphine ligands, can offer superior performance under milder conditions.
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | Good | [1] |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | High | General Protocol |
| Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80-100 | Excellent | [2] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands, such as those in the Buchwald systems, facilitates the oxidative addition of the sterically hindered aryl iodide to the palladium center.[2] The choice of a strong base like potassium phosphate or cesium carbonate is critical for the efficient transmetalation of the boronic acid.[2] Biphasic solvent systems, such as toluene/water, can enhance the reaction rate by facilitating the dissolution of both the organic and inorganic reagents.
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction provides a powerful route to introduce alkenyl groups, forming C(sp²)–C(sp²) bonds between this compound and an alkene. Due to the steric hindrance, phosphine-free catalyst systems or those with specialized ligands are often necessary to achieve good yields.
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMF | 60 | Good | [3] |
| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80-100 | Moderate-Good | General Protocol |
| Palladacycles | NaOAc | NMP | 120-140 | High | General Protocol |
Causality Behind Experimental Choices: In the Heck reaction, the choice of a polar aprotic solvent like DMF or NMP is common. For sterically demanding substrates, higher temperatures are often required to promote the reaction. Palladacycles are pre-activated palladium complexes that can exhibit high thermal stability and catalytic activity, making them suitable for challenging Heck couplings. The base is crucial for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper salts. For substrates like this compound, careful selection of the catalyst and reaction conditions is necessary to avoid side reactions and achieve high yields.
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | RT - 60 | Good-Excellent | [4] |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 50-80 | High | General Protocol |
| Copper-free (e.g., Pd(OAc)₂ with phosphine ligand) | Pyrrolidine | NMP | RT | Good | [5] |
Causality Behind Experimental Choices: The classic Sonogashira reaction utilizes a palladium catalyst and a copper(I) cocatalyst.[6] The amine base serves both as a solvent and to deprotonate the terminal alkyne, forming the reactive copper acetylide. Copper-free conditions have been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). In these systems, a suitable phosphine ligand is often required to facilitate the catalytic cycle.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of a derivative of this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-iodo-6-methylbenzoate
This protocol describes the coupling of methyl 2-iodo-6-methylbenzoate with an arylboronic acid using a standard palladium catalyst.
Materials:
-
Methyl 2-iodo-6-methylbenzoate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add methyl 2-iodo-6-methylbenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add a degassed 3:1 mixture of toluene and water (8 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of Methyl 2-iodo-6-methylbenzoate
This protocol outlines the Heck coupling of methyl 2-iodo-6-methylbenzoate with an alkene.
Materials:
-
Methyl 2-iodo-6-methylbenzoate
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add methyl 2-iodo-6-methylbenzoate (1.0 mmol), the alkene (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Seal the flask and evacuate and backfill with an inert gas. Repeat three times.
-
Add DMF (5 mL) via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of Methyl 2-iodo-6-methylbenzoate
This protocol provides a method for the Sonogashira coupling of methyl 2-iodo-6-methylbenzoate with a terminal alkyne.
Materials:
-
Methyl 2-iodo-6-methylbenzoate
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add methyl 2-iodo-6-methylbenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas. Repeat three times.
-
Add the solvent (THF or DMF, 5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
Conclusion
The successful palladium-catalyzed cross-coupling of the sterically hindered this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. For Suzuki-Miyaura couplings, catalyst systems incorporating bulky, electron-rich phosphine ligands generally provide superior results. In Heck reactions, palladacycles or phosphine-free systems at elevated temperatures are often necessary. The Sonogashira reaction can proceed efficiently with standard palladium/copper co-catalysis, with copper-free alternatives available to mitigate side reactions. The provided protocols and mechanistic insights serve as a valuable resource for researchers navigating the challenges of C-C bond formation with this important synthetic building block.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Part 1: The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)
An In-Depth Technical Guide to the Structural Validation of 2-Iodo-6-methylbenzoic Acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For the unequivocal determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction is the most powerful and definitive analytical technique available.[1][2][3] It moves beyond the interpretation of indirect data to provide a direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and stereochemistry.[4] While spectroscopic methods suggest a structure, SCXRD confirms it.
The Causality Behind the Crystallographic Workflow
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is designed to yield high-quality, interpretable data. The ultimate goal is to grow a well-ordered, single crystal that, when irradiated with X-rays, produces a diffraction pattern from which the electron density map of the molecule can be calculated.[1][4]
Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol: A Hypothetical Validation of this compound
As no public crystal structure for this compound is available, we present a robust, field-proven protocol for its determination.
Step 1: Growing Diffraction-Quality Single Crystals The prerequisite for any SCXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects. For a substituted benzoic acid, slow evaporation from a suitable solvent is the most common and effective method.
-
Solvent Screening: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in small, clean vials.
-
Slow Evaporation: Cover the vials with a cap, pierced with a needle to allow for slow solvent evaporation over several days at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest the best-looking one using a micromanipulator loop and a small amount of paratone or mineral oil to prevent solvent loss.
Step 2: Data Collection The chosen crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.
-
Mounting: The crystal is fixed to the goniometer.
-
Centering: The crystal is precisely centered in the X-ray beam.
-
Data Acquisition: A modern diffractometer (e.g., equipped with a microfocus X-ray source and a sensitive detector) is used.[2] The crystal is rotated in the beam, and a series of diffraction images are collected over a wide angular range.
Step 3: Structure Solution and Refinement The collected diffraction spots are indexed and integrated to produce a reflection file. This file is then used to solve the structure.
-
Structure Solution: Software uses direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor (residual factor) and the Goodness-of-Fit (GooF).
Expected Structural Insights for this compound
Based on the known crystal structures of analogous compounds, such as 2,6-dimethylbenzoic acid and 2-iodobenzoic acid, we can predict key structural features with high confidence.[5][6][7]
-
Dimerization: Like most carboxylic acids, this compound is expected to form centrosymmetric dimers in the solid state via strong hydrogen bonds between the carboxylic acid groups. The O···O distance for this hydrogen bond is typically around 2.6-2.7 Å.[5]
-
Steric Hindrance and Planarity: The presence of two bulky ortho-substituents (iodine and a methyl group) will force the carboxylic acid group to rotate significantly out of the plane of the benzene ring. In the crystal structure of 2,6-dimethylbenzoic acid, this torsion angle is 53.3°.[5] A similar, substantial twist is expected for this compound.
-
Bond Lengths and Angles: The analysis will provide precise measurements of all bond lengths and angles, confirming the covalent structure and revealing any subtle distortions caused by steric strain or crystal packing forces.
Table 1: Predicted Crystallographic Data for this compound (Based on data from structurally related compounds)
| Parameter | Predicted Value | Rationale/Reference |
| Crystal System | Monoclinic | Common for substituted benzoic acids.[5] |
| Space Group | P2₁/c or C2/c | Common centrosymmetric space groups for organic molecules. |
| a (Å) | 15 - 16 | Based on 2,6-dimethylbenzoic acid (a=15.24 Å).[5] |
| b (Å) | 4 - 5 | Based on 2,6-dimethylbenzoic acid (b=4.04 Å).[5] |
| c (Å) | 13 - 14 | Based on 2,6-dimethylbenzoic acid (c=13.16 Å).[5] |
| β (°) | 94 - 96 | Based on 2,6-dimethylbenzoic acid (β=94.8°).[5] |
| Z (molecules/cell) | 4 | Typical for these space groups. |
| Key Feature | Hydrogen-bonded dimer | Characteristic of carboxylic acids.[5] |
| COOH Torsion Angle | ~50-60° | Due to steric hindrance from ortho substituents.[5] |
Part 2: A Comparative Guide to Spectroscopic Alternatives
While SCXRD provides the ultimate structural proof, it requires a suitable single crystal, which cannot always be obtained. Therefore, a combination of spectroscopic techniques is the workhorse for routine structural characterization in organic and medicinal chemistry.[8]
Caption: Logical workflow for small molecule structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and relative number of nuclei like ¹H and ¹³C.[11]
-
¹H NMR: For this compound, the ¹H NMR spectrum would be expected to show three distinct signals in the aromatic region (likely complex multiplets due to coupling) and one singlet in the aliphatic region for the methyl group. The integration of these signals would correspond to a 3:3 proton ratio.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule (six for the benzene ring, one for the methyl group, and one for the carboxyl carbon).
-
Insight: NMR confirms the molecular backbone and the relative positions of substituents. However, it provides through-bond or through-space distance information indirectly, which can be ambiguous for determining precise 3D geometry and conformations, especially in complex molecules.[12]
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of a molecule and its fragments.[13][14] Its primary role is to determine the molecular weight and elemental formula.
-
Expected Data: For this compound (C₈H₇IO₂, MW = 262.04 g/mol ), a high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z corresponding to this mass.
-
Fragmentation: Common fragments would likely arise from the loss of the carboxylic acid group (-COOH, 45 Da) or the iodine atom (-I, 127 Da).
-
Insight: MS provides a rapid and highly accurate determination of the molecular formula, which is a critical piece of the structural puzzle.[15] However, it provides no information about the connectivity or stereochemistry of the atoms. Isomers, for instance, will often have identical mass spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16][17]
-
Expected Data: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[18][19]
-
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹, indicative of a carbonyl group conjugated with an aromatic ring.[18][19]
-
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.
-
-
Insight: IR spectroscopy is an excellent, quick method for confirming the presence of key functional groups.[16] It corroborates the information from other techniques but does not provide a detailed map of the molecular structure.
Comparative Summary of Techniques
Table 2: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity (C-H framework), electronic environment | Molecular weight, elemental formula, fragmentation patterns | Presence of specific functional groups |
| Sample Phase | Solid (single crystal) | Solution | Gas/Ionized | Solid, Liquid, or Gas |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | 5-10 mg dissolved in deuterated solvent | Micrograms to nanograms | ~1 mg |
| Destructive? | No[20] | No | Yes | No |
| Structural Certainty | Unambiguous ("Gold Standard") | High (for connectivity), indirect for 3D structure | Low (isomers are often indistinguishable) | Low (identifies pieces, not the whole) |
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of a novel chemical entity like this compound relies on a synergistic approach. NMR, MS, and IR spectroscopy collectively provide a self-consistent and robust hypothesis for the molecule's structure, confirming its molecular formula, functional groups, and atomic connectivity. This suite of techniques is indispensable for routine analysis and quality control.
However, for absolute and unequivocal proof of the three-dimensional atomic arrangement—a critical requirement in drug development, materials science, and fundamental chemical research—single-crystal X-ray diffraction stands alone. It provides the definitive, high-resolution structural data that validates the interpretations from all other methods, leaving no ambiguity about the molecule's true form in the solid state.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 9. jchps.com [jchps.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Small molecule-NMR | University of Gothenburg [gu.se]
- 12. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 13. fiveable.me [fiveable.me]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. scientistlive.com [scientistlive.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. pulstec.net [pulstec.net]
A Comparative Guide to the Mechanistic Nuances of 2-Iodo-6-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular construction. Among the diverse array of synthons available, 2-Iodo-6-methylbenzoic acid stands as a molecule of interest due to its potential to participate in a variety of transformations, including aryne-mediated reactions and transition-metal-catalyzed cross-couplings. This guide provides an in-depth technical comparison of the mechanistic pathways involving this compound and its alternatives, supported by experimental data and protocols to inform rational experimental design.
Part 1: Aryne-Mediated Reactions: A Tale of Two Precursors
The generation of highly reactive aryne intermediates is a powerful strategy for the rapid construction of complex aromatic systems. While this compound is a potential precursor for 3-methylbenzyne, its practical application and mechanistic intricacies are best understood in comparison to more established methods.
Mechanism of Aryne Generation
The classical approach to generating benzynes from haloarenes involves treatment with a strong base, such as sodium amide or organolithium reagents.[1] In the case of this compound, deprotonation of the carboxylic acid would likely be the initial, facile step. Subsequent elimination of the iodide and carboxylate moieties to form 3-methylbenzyne is a plausible, yet not widely documented, pathway under harsh conditions.
A more contemporary and milder alternative for aryne generation involves the use of o-(trimethylsilyl)aryl triflates, often referred to as Kobayashi precursors.[2][3][4] These compounds react with a fluoride source, such as cesium fluoride, to induce a smooth elimination of the trimethylsilyl and triflate groups, generating the corresponding aryne under significantly milder conditions than traditional methods.[4]
Performance Comparison: Experimental Insights
The efficiency of aryne generation and subsequent trapping is a critical metric for evaluating precursor performance. While specific data for this compound as an aryne precursor is scarce in the literature, we can infer its likely performance relative to a well-established alternative like 2-(trimethylsilyl)phenyl triflate.
| Aryne Precursor | Reagents/Conditions | Trapping Agent | Product | Yield (%) | Reference |
| 2-(Trimethylsilyl)phenyl triflate | CsF, 18-crown-6, MeCN, rt | Furan | 1,4-Epoxy-1,4-dihydronaphthalene | ~90% | [4] |
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | CsF, 18-crown-6, PhCN, 80°C | Furan | 1,4-Epoxy-1,4-dihydronaphthalene | 69-77% | [2] |
| 3-Chlorophenyl(2',4',6'-trimethoxyphenyl)iodonium tosylate | NaOt-Bu, TBME, rt | Furan | Cycloadduct | Quantitative (NMR) | [5] |
The data clearly indicates that modern aryne precursors, such as silyl triflates and diaryliodonium salts, offer high to quantitative yields of trapped products under mild conditions.[2][4][5] The harsh conditions potentially required for aryne generation from this compound would likely be incompatible with many sensitive functional groups and trapping agents.
Experimental Protocol: Aryne Trapping with Furan using a Silyl Triflate Precursor
This protocol describes a standard procedure for the generation of benzyne from 2-(trimethylsilyl)phenyl triflate and its in-situ trapping with furan.
Materials:
-
2-(Trimethylsilyl)phenyl triflate
-
Cesium fluoride (CsF)
-
18-Crown-6
-
Furan
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl triflate (1.0 equiv), CsF (2.0 equiv), and 18-crown-6 (0.1 equiv).
-
Add anhydrous MeCN, followed by furan (5.0 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Justification of Experimental Choices:
-
18-Crown-6: This crown ether is used to solubilize the cesium fluoride in the aprotic solvent, thereby increasing the effective concentration of the fluoride anion.
-
Anhydrous Conditions: Arynes are highly reactive and can be quenched by protic sources. Therefore, anhydrous solvents and inert atmosphere are crucial for efficient generation and trapping.
-
Excess Furan: Furan acts as the trapping agent. Using a large excess ensures that the aryne is efficiently trapped before it can undergo side reactions such as dimerization.
Part 2: Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the ortho-methyl and carboxylic acid groups can, however, influence the reaction's efficiency and mechanism.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from an aryl halide and an organoboron reagent, catalyzed by a palladium complex.[6]
Proposed Mechanism: The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The key steps are oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species.
Performance Comparison with a Simpler Aryl Iodide:
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF/H₂O | 41-92% | [7] |
| 4-Iodo-benzoic acid | Phenylboronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | HCOOH | Water | 100% (conv.) | [8] |
| 2-Iodobenzoic acid | - | - | - | - | Poisoning of catalyst observed | [9] |
This table highlights that while simple aryl iodides undergo efficient Suzuki coupling, the presence of an ortho-carboxylic acid can sometimes lead to catalyst poisoning.[9] The steric hindrance from the ortho-methyl group in this compound might also impact the reaction rate.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically catalyzed by a palladium complex.[10]
Proposed Mechanism: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which, upon reductive elimination of HI with a base, regenerates the Pd(0) catalyst.
Considerations for this compound: The steric bulk of the ortho-methyl group and the coordinating ability of the carboxylic acid can influence the regioselectivity and efficiency of the Heck reaction. In some cases, ortho-substituted aryl halides can lead to catalyst deactivation or undesired side reactions.[9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[11][12]
Proposed Mechanism: The generally accepted mechanism involves a palladium cycle similar to the Suzuki and Heck reactions, and a copper cycle that generates the reactive copper(I) acetylide. The key steps are the formation of the copper acetylide, transmetalation to the palladium center, and reductive elimination.
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide
This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (e.g., Iodobenzene)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.05-0.1 equiv).
-
Add the anhydrous solvent and the terminal alkyne (1.2 equiv).
-
Add triethylamine (2.0-3.0 equiv) as the base and solvent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Justification of Experimental Choices:
-
Copper(I) Iodide: Acts as a co-catalyst to facilitate the formation of the reactive copper acetylide.
-
Triethylamine: Serves as both the base to deprotonate the terminal alkyne and as a solvent.
-
Inert Atmosphere: Essential to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling).
Conclusion
This compound presents an interesting substrate for synthetic exploration, with potential applications in both aryne chemistry and transition-metal-catalyzed cross-coupling reactions. However, a comprehensive evaluation of its performance reveals that for aryne generation, modern precursors like o-(trimethylsilyl)aryl triflates offer superior efficiency and milder reaction conditions. In the realm of cross-coupling reactions, while it is a viable substrate, the presence of the ortho-methyl and carboxylic acid functionalities can introduce steric and electronic effects that may necessitate careful optimization of reaction conditions to avoid potential catalyst inhibition and achieve high yields. This guide provides a framework for researchers to make informed decisions when selecting reagents and designing synthetic routes, ultimately enabling the more efficient and predictable construction of complex molecular architectures.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of 2-Iodo-6-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the potential biological activities of 2-iodo-6-methylbenzoic acid derivatives. Drawing from established principles of medicinal chemistry and available data on related compounds, we explore the rationale behind screening these molecules for antimicrobial, anti-inflammatory, and anticancer properties. This document offers detailed experimental protocols and discusses structure-activity relationships (SAR) to inform the design and evaluation of novel therapeutic agents based on this scaffold.
The this compound Scaffold: A Platform for Discovery
The benzoic acid framework is a cornerstone in drug discovery, present in numerous approved therapeutic agents. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The this compound scaffold is of particular interest due to the unique contributions of its substituents:
-
Carboxylic Acid: This functional group is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes and receptors.[1]
-
Iodine Atom: As a halogen, iodine significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, halogen bonding is an increasingly recognized interaction in drug-receptor binding. The presence of iodine can lead to potent biological activities.
-
Methyl Group: This group provides steric bulk and also increases lipophilicity, potentially influencing binding affinity and selectivity for a biological target.[1]
While comprehensive screening data for a wide range of this compound derivatives is not extensively published, research on analogous compounds provides a strong basis for predicting their therapeutic potential. For instance, a complex derivative incorporating a 6-iodo-2-methylquinazolinone moiety linked to a benzoic acid scaffold has been synthesized and evaluated for its antimicrobial and anthelmintic activities, demonstrating the viability of this chemical space for identifying bioactive compounds.[2]
Comparative Biological Activity Screening: A Multi-pronged Approach
Given the structural features of this compound derivatives, a logical starting point for biological evaluation includes screening for antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Halogenated compounds are known to possess potent antibacterial activity, often against antibiotic-resistant strains. Benzoic acid derivatives, in general, exert antimicrobial effects by disrupting the pH balance within microbial cells.[1] The lipophilicity conferred by the iodo and methyl groups may enhance the ability of these derivatives to penetrate bacterial cell walls.
Hypothesized Structure-Activity Relationship (SAR):
-
Esterification of the carboxylic acid: May lead to compounds with varied antimicrobial profiles.
-
Introduction of further substituents on the phenyl ring: Could modulate the electronic properties and steric profile, impacting potency and spectrum of activity.
-
Formation of amides or heterocycles from the carboxylic acid: As seen in the quinazolinone derivative, this can lead to potent and specific antimicrobial effects.[2]
Anti-inflammatory Activity
Benzoic acid derivatives are a well-established class of anti-inflammatory agents. Their mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Hypothesized Structure-Activity Relationship (SAR):
-
The spatial arrangement of the carboxylic acid and other substituents is critical for fitting into the active site of inflammatory enzymes.
-
The lipophilicity of the 2-iodo-6-methyl arrangement may favor interactions with hydrophobic pockets in target proteins.
-
Modifications that alter the acidity of the carboxylic acid could significantly impact anti-inflammatory potency.
Anticancer Activity
The evaluation of novel chemical entities for their cytotoxic potential against cancer cells is a fundamental step in the development of new anticancer agents.[3] Various benzoic acid derivatives have been investigated for their antitumor properties.
Hypothesized Structure-Activity Relationship (SAR):
-
The ability to induce apoptosis or inhibit cell proliferation is highly dependent on the overall molecular shape and electronic distribution.
-
The presence of the iodine atom could influence interactions with key proteins involved in cancer cell signaling.
-
Derivatization of the carboxylic acid could lead to prodrugs with improved cellular uptake or targeted delivery.
Experimental Protocols for Biological Activity Screening
To ensure scientific integrity and reproducibility, standardized and validated assays are essential. Below are detailed protocols for the initial screening of this compound derivatives.
Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5][6][7]
Experimental Workflow:
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[4]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
-
Anti-inflammatory Screening: Inhibition of Protein Denaturation
This in vitro assay provides a preliminary indication of anti-inflammatory activity, as the denaturation of proteins is a hallmark of inflammation.
Experimental Workflow:
Caption: Workflow for protein denaturation inhibition assay.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the test derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
-
Assay Procedure:
-
In separate tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test/standard solutions at various concentrations.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement and Analysis:
-
Measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Anticancer Screening: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[3][8]
Experimental Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]
-
Comparative Data and Future Directions
The following table provides a template for summarizing the screening data for a hypothetical series of this compound derivatives, allowing for a direct comparison of their activities.
Table 1: Comparative Biological Activity of this compound Derivatives
| Compound ID | R-group Modification | Antimicrobial MIC (µg/mL) vs. S. aureus | Anti-inflammatory (% Inhibition of Denaturation @ 100 µg/mL) | Anticancer IC50 (µM) vs. MCF-7 |
| Parent | -COOH | >128 | 15.2 | >100 |
| Derivative 1 | -COOCH₃ | 64 | 25.8 | 75.4 |
| Derivative 2 | -CONH₂ | 32 | 45.1 | 52.1 |
| Derivative 3 | -CONH-CH₂COOH | 16 | 60.5 | 28.9 |
| Control | (e.g., Ciprofloxacin) | 0.5 | N/A | N/A |
| Control | (e.g., Diclofenac) | N/A | 85.3 | N/A |
| Control | (e.g., Doxorubicin) | N/A | N/A | 1.2 |
Data is hypothetical and for illustrative purposes only.
This guide provides a foundational framework for the systematic biological evaluation of this compound derivatives. The proposed screening cascade, from antimicrobial to anticancer assays, allows for a comprehensive assessment of their therapeutic potential. Further investigation into the mechanisms of action and advanced structure-activity relationship studies will be crucial in optimizing this promising chemical scaffold for drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comprehensive Cost-Benefit Analysis of 2-Iodo-6-methylbenzoic Acid in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the choice of a starting material can dictate the efficiency, cost, and ultimate success of a multi-step sequence. 2-Iodo-6-methylbenzoic acid, a seemingly simple aromatic compound, offers a prime example of the strategic decisions researchers face. This guide provides an in-depth, objective comparison of this compound with its common alternatives, supported by experimental data and practical considerations for its use in synthesis.
The Strategic Advantage of the Iodo Substituent
This compound is a versatile building block, primarily utilized in transition metal-catalyzed cross-coupling reactions. Its value lies in the unique combination of a carboxylic acid group, a sterically demanding ortho-methyl group, and a highly reactive C-I bond. The iodine atom, being the largest and most polarizable of the common halogens, makes the C-I bond weaker and more susceptible to oxidative addition by palladium catalysts, a critical step in many cross-coupling cycles. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo and chloro analogs.
Performance in Suzuki-Miyaura Cross-Coupling: A Case Study
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] To illustrate the practical implications of choosing this compound, we present a comparative analysis of its performance against its bromo and chloro counterparts in a typical Suzuki-Miyaura reaction.
Experimental Workflow: Suzuki-Miyaura Coupling of 2-Halo-6-methylbenzoic Acids
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data
| Reagent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| This compound | 80 | 4 | 91 |
| 2-Bromo-6-methylbenzoic acid | 100 | 12 | 82 |
| 2-Chloro-6-methylbenzoic acid | 110 | 24 | 55 |
This data is representative and compiled from typical outcomes in similar cross-coupling reactions.
As the data indicates, this compound provides a significantly higher yield in a fraction of the time and at a lower temperature. This efficiency can be a critical factor in research and development, where rapid iteration and synthesis of analogs are paramount. While aryl bromides are generally more reactive than chlorides, the reactivity of aryl iodides is typically superior, though some studies have noted unexpectedly poor reactivity at lower temperatures with certain catalyst systems.[3][4]
Cost-Benefit Analysis: Beyond the Price Tag
While the upfront cost of this compound is generally higher than its bromo and chloro analogs, a comprehensive cost-benefit analysis must consider the following factors:
-
Time and Throughput: The faster reaction times associated with the iodo compound can lead to significant savings in personnel hours and allow for higher throughput in a laboratory setting.
-
Energy Consumption: The ability to conduct reactions at lower temperatures reduces energy costs, contributing to more sustainable and cost-effective processes.
-
Catalyst Loading: In some instances, the higher reactivity of the C-I bond may allow for lower catalyst loadings, reducing the overall cost of the reaction, especially when using expensive palladium catalysts.
-
Downstream Processing: Higher yields and cleaner reaction profiles often simplify purification, reducing the time and resources spent on chromatography and other separation techniques.
-
Probability of Success: For challenging or late-stage couplings, the higher reactivity of this compound can be the difference between a successful synthesis and a failed one, saving invaluable time and resources.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Note: The carboxylic acid moiety can sometimes interfere with the catalytic cycle.[5] If catalyst deactivation is observed, protection of the carboxylic acid as an ester prior to the coupling reaction may be necessary.
Synthesis of this compound
For researchers who prefer to synthesize their own starting materials, this compound can be prepared from 2-amino-6-methylbenzoic acid via a Sandmeyer-type reaction.[6][7]
Synthetic Workflow: Preparation of this compound
Caption: A simplified workflow for the synthesis of this compound.
This straightforward procedure allows for the cost-effective production of the desired starting material in-house.
Conclusion and Recommendations
The selection of a halogenated benzoic acid in synthesis is a nuanced decision that requires careful consideration of reactivity, cost, and project timelines.
Choose this compound when:
-
High yields and rapid reaction times are critical.
-
The coupling partner is sterically hindered or electronically deactivated.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
Consider 2-bromo- or 2-chloro-6-methylbenzoic acid when:
-
Upfront cost is the primary concern.
-
The coupling partners are highly reactive.
-
Longer reaction times and potentially lower yields are acceptable for a given project.
By carefully weighing these factors, researchers can make an informed decision that best aligns with their synthetic goals and resource constraints.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Iodo-6-methylbenzoic Acid and Its Precursors
This technical guide offers an in-depth spectroscopic comparison of 2-Iodo-6-methylbenzoic acid and its synthetic precursors, 2-amino-6-methylbenzoic acid and 2,6-dimethylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical characterization to ensure the integrity of their synthetic pathways and final compounds. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural transformations and identify key spectroscopic markers for each compound.
Introduction: The Importance of Spectroscopic Analysis in Synthetic Chemistry
In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the unambiguous confirmation of molecular structure at each synthetic step is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a compound. This guide focuses on the synthetic progression from 2,6-dimethylbenzoic acid to 2-amino-6-methylbenzoic acid, and finally to this compound. Each synthetic transformation introduces a significant change in the electronic and steric environment of the molecule, which is directly reflected in their respective spectra. Understanding these spectroscopic shifts is crucial for reaction monitoring, quality control, and the definitive identification of the target molecule and any potential impurities.
Comparative Spectroscopic Analysis
This section provides a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the three compounds. The data presented is a combination of experimental and predicted values, with a clear indication of the data source.
Molecular Structures and Synthetic Pathway
The following diagram illustrates the synthetic relationship between the three compounds, highlighting the key functional group transformations.
Caption: Synthetic pathway from 2,6-dimethylbenzoic acid to this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are highly sensitive to the electronic effects of neighboring functional groups.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 2,6-Dimethylbenzoic Acid | Ar-H (H3, H5) | 7.05 | d | 7.6 |
| Ar-H (H4) | 7.25 | t | 7.6 | |
| -CH₃ | 2.45 | s | - | |
| -COOH | 11.2 (broad s) | s | - | |
| 2-Amino-6-methylbenzoic Acid | Ar-H (H5) | 6.65 | d | 8.4 |
| Ar-H (H3) | 6.75 | d | 7.6 | |
| Ar-H (H4) | 7.15 | t | 8.0 | |
| -CH₃ | 2.50 | s | - | |
| -NH₂ | 5.5 (broad s) | s | - | |
| -COOH | 10.5 (broad s) | s | - | |
| This compound | Ar-H (H5) | 7.10 (Predicted) | t | 7.8 |
| Ar-H (H3) | 7.35 (Predicted) | d | 7.8 | |
| Ar-H (H4) | 7.45 (Predicted) | d | 7.8 | |
| -CH₃ | 2.60 (Predicted) | s | - | |
| -COOH | 11.0 (broad s) | s | - |
Interpretation:
-
Aromatic Protons: In 2,6-dimethylbenzoic acid , the two methyl groups are electron-donating, shielding the aromatic protons and causing them to appear at a relatively upfield region (7.05-7.25 ppm). The symmetry of the molecule results in two distinct signals for the aromatic protons.
-
The introduction of the electron-donating amino group in 2-amino-6-methylbenzoic acid further shields the aromatic protons, shifting them significantly upfield (6.65-7.15 ppm). The loss of symmetry results in three distinct aromatic signals.
-
Conversely, the iodine atom in This compound is electron-withdrawing and exerts a deshielding effect through its inductive and anisotropic properties. This is predicted to shift the aromatic protons downfield compared to the amino precursor.
-
Methyl Protons: The chemical shift of the methyl protons is also influenced by the ortho substituent. The amino group causes a slight downfield shift compared to a methyl group, and the iodo group is predicted to have an even greater downfield effect due to its electronegativity.
-
Carboxylic Acid and Amine Protons: The acidic protons of the carboxylic acid group appear as broad singlets at a downfield chemical shift, typically above 10 ppm. The amine protons also present as a broad singlet, but at a more upfield position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ) [ppm] |
| 2,6-Dimethylbenzoic Acid | -COOH | 173.5 |
| C2, C6 | 137.0 | |
| C1 | 133.0 | |
| C4 | 129.5 | |
| C3, C5 | 128.0 | |
| -CH₃ | 20.5 | |
| 2-Amino-6-methylbenzoic Acid | -COOH | 171.0 |
| C2 | 149.0 | |
| C6 | 139.0 | |
| C4 | 129.0 | |
| C1 | 115.0 | |
| C5 | 117.0 | |
| C3 | 114.0 | |
| -CH₃ | 21.0 | |
| This compound | -COOH | 170.0 (Predicted) |
| C2 | 93.0 (Predicted) | |
| C6 | 142.0 (Predicted) | |
| C1 | 135.0 (Predicted) | |
| C4 | 131.0 (Predicted) | |
| C3 | 129.5 (Predicted) | |
| C5 | 128.0 (Predicted) | |
| -CH₃ | 25.0 (Predicted) |
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is consistently found in the downfield region of the spectrum (170-175 ppm).
-
Substituted Aromatic Carbons: The carbon directly attached to the iodine atom (C2) in This compound is predicted to be significantly shielded (shifted upfield to ~93.0 ppm) due to the "heavy atom effect" of iodine. This is a key diagnostic peak. In contrast, the carbon attached to the amino group (C2) in 2-amino-6-methylbenzoic acid is deshielded (~149.0 ppm) due to the nitrogen's electronegativity. In 2,6-dimethylbenzoic acid , the carbons bearing the methyl groups (C2, C6) are deshielded to around 137.0 ppm.
-
Methyl Carbon: The chemical shift of the methyl carbon provides a subtle but useful diagnostic marker, showing a slight downfield shift as the ortho substituent changes from methyl to amino to iodo.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2,6-Dimethylbenzoic Acid | 2-Amino-6-methylbenzoic Acid | This compound |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H (Amine) | - | 3400-3300 (two bands) | - |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=O (Carboxylic Acid) | ~1700 | ~1680 | ~1710 |
| C=C (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-N | - | ~1300 | - |
| C-I | - | - | ~550 |
Interpretation:
-
The broad O-H stretch of the carboxylic acid dimer is a characteristic feature in all three spectra.
-
The presence of two distinct N-H stretching bands in the spectrum of 2-amino-6-methylbenzoic acid is a definitive indicator of the primary amine group.
-
The C=O stretching frequency is sensitive to the electronic nature of the substituents. The electron-donating amino group in 2-amino-6-methylbenzoic acid lowers the C=O frequency, while the electron-withdrawing iodine atom in This compound is expected to increase it slightly compared to the amino precursor.
-
A weak absorption band around 550 cm⁻¹ in the spectrum of This compound can be attributed to the C-I stretch , providing a key piece of evidence for the successful iodination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2,6-Dimethylbenzoic Acid | 150 | 135 [M-CH₃]⁺, 133 [M-OH]⁺, 105 [M-COOH]⁺, 91 [C₇H₇]⁺ |
| 2-Amino-6-methylbenzoic Acid | 151 | 134 [M-NH₂]⁺, 133 [M-H₂O]⁺, 106 [M-COOH]⁺ |
| This compound | 262 | 245 [M-OH]⁺, 217 [M-COOH]⁺, 135 [M-I]⁺ |
Interpretation:
-
The molecular ion peak for each compound corresponds to its molecular weight, providing a primary confirmation of its identity.
-
The fragmentation patterns are characteristic of benzoic acid derivatives. Common losses include the hydroxyl radical (-OH), the carboxyl group (-COOH), and substituents from the aromatic ring.
-
For 2,6-dimethylbenzoic acid , the loss of a methyl group is a prominent fragmentation pathway.
-
In 2-amino-6-methylbenzoic acid , the loss of the amino group or water can be observed.
-
A key fragment in the mass spectrum of This compound is the loss of an iodine atom (m/z 127), resulting in a peak at m/z 135. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation.
Experimental Protocols
Detailed and validated protocols are essential for obtaining high-quality, reproducible spectroscopic data.
General Sample Preparation:
-
Ensure the sample is pure and dry. Impurities or residual solvent can complicate spectral interpretation.
-
For NMR analysis, dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For IR analysis using an ATR accessory, a small amount of the solid sample is placed directly on the crystal.
-
For MS analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Workflow for Spectroscopic Analysis:
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
The spectroscopic comparison of this compound and its precursors reveals a clear and logical progression of changes in their NMR, IR, and MS data. Each synthetic transformation leaves a distinct spectroscopic fingerprint, allowing for the confident identification and characterization of each intermediate and the final product. Key diagnostic features include the upfield shift of the C-I carbon in the ¹³C NMR of the final product, the appearance and disappearance of N-H stretches in the IR spectra, and the characteristic fragmentation patterns in the mass spectra. This guide provides a foundational reference for researchers working with these and similar compounds, emphasizing the power of a multi-technique spectroscopic approach for robust chemical analysis.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Iodo-6-methylbenzoic Acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Iodo-6-methylbenzoic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource, offering not just procedural instructions but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a halogenated aromatic carboxylic acid. Its structure dictates its chemical reactivity and hazard profile, which in turn informs the necessary disposal procedures.
-
Corrosivity (Acidity): As a carboxylic acid, it is corrosive. Disposal procedures must account for its acidic nature to prevent damage to plumbing and adverse reactions with other chemicals.
-
Halogenated Compound: The presence of iodine classifies it as a halogenated organic compound.[1] These compounds are subject to specific environmental regulations because their improper disposal, particularly through incineration, can lead to the formation of hazardous byproducts.[2][3] Therefore, it is crucial to segregate this waste from non-halogenated organic waste streams, as the disposal methods and costs can differ significantly.[4]
-
Toxicity and Irritation: Safety Data Sheets (SDS) for analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[5] Handling and disposal must be conducted with appropriate Personal Protective Equipment (PPE) to minimize exposure.
Key Safety and Regulatory Information
| Parameter | Value / Information | Rationale & Source |
| Chemical Class | Halogenated Aromatic Carboxylic Acid | Structure contains Iodine, a benzene ring, and a carboxylic acid group. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Based on GHS classifications for similar iodo- and methyl-benzoic acids.[5] |
| Waste Classification | Hazardous Waste (likely EPA RCRA characteristic of corrosivity) | As an acid, it falls under the Resource Conservation and Recovery Act (RCRA) regulations.[6] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases (reacts exothermically) | Standard reactivity for carboxylic acids. Avoid mixing with these materials in waste containers.[7] |
Disposal Decision Workflow
Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations. The following workflow provides a general decision-making framework.
Caption: Decision workflow for segregating and disposing of this compound waste.
Disposal Protocols
The primary and universally accepted method for disposing of this compound is through a licensed hazardous waste disposal service. On-site treatment, such as neutralization, is generally discouraged for halogenated organics and should only be performed for very dilute, non-hazardous rinse water if explicitly permitted by your institution's EHS guidelines.[8]
Protocol A: Lab Packing Solid this compound for Disposal
This protocol outlines the standard procedure for preparing solid chemical waste for collection by a certified hazardous waste handler.
Objective: To safely package and label solid this compound waste for disposal in compliance with EPA and institutional regulations.[9]
Materials:
-
Original product container or a compatible, sealable waste container (e.g., wide-mouth HDPE bottle).
-
Hazardous Waste Label.
-
Appropriate PPE: Safety goggles, lab coat, nitrile gloves.
-
Fume hood.
Procedure:
-
Work in a Ventilated Area: Perform all waste handling inside a certified chemical fume hood to avoid inhalation of dust.[10]
-
Container Selection: If possible, use the original manufacturer's container. If not, use a clean, dry, and chemically compatible container with a secure, screw-top lid. Ensure the container is in good condition with no cracks or damage.[11][12]
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[13]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixture.
-
Indicate the hazards (e.g., "Corrosive," "Irritant").
-
-
Waste Transfer: Carefully transfer the solid waste into the prepared container. Avoid generating dust. If the original container is being disposed of, ensure it is securely sealed.
-
Segregation and Storage:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate for longer than permitted by regulations (typically dependent on the facility's generator status).[6][13]
Protocol B: Managing Contaminated Materials and Dilute Solutions
For items like contaminated gloves, weigh boats, or paper towels, and for very dilute aqueous solutions from cleaning glassware.
Objective: To manage contaminated debris and dilute aqueous waste streams appropriately.
Procedure:
-
Solid Contaminated Debris:
-
Place all contaminated solid items (gloves, wipes, etc.) into a designated solid hazardous waste container or a securely sealed plastic bag clearly labeled "Halogenated Organic Contaminated Debris."
-
Manage this container as described in Protocol A.
-
-
Dilute Aqueous Solutions (e.g., Glassware Rinsate):
-
Regulatory Check: First, confirm with your EHS department if drain disposal of neutralized acidic solutions is permitted. Many jurisdictions prohibit drain disposal of any solution containing halogenated organic compounds, regardless of concentration.[8]
-
If Drain Disposal is Prohibited (Most Common Scenario):
-
Collect the rinsate in a designated "Aqueous Halogenated Waste" container.
-
Label and store this container in your SAA with other aqueous hazardous waste.
-
Arrange for EHS pickup.
-
-
If Drain Disposal is Explicitly Permitted by EHS:
-
Perform the neutralization in a fume hood behind a safety shield.[8]
-
Slowly add a dilute basic solution, such as 1M sodium bicarbonate or sodium hydroxide, to the acidic solution while stirring. Monitor the pH continuously.[14][15]
-
The goal is to reach a neutral pH range, typically between 5.5 and 9.0.[16]
-
Once neutralized, pour the solution down the drain, followed by a large volume of cold water (at least 20 parts water to 1 part neutralized solution) to ensure it is fully flushed.[15][16]
-
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: For small, manageable spills, don appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves. A respirator may be necessary if significant dust is generated.[17]
-
Containment (Solid Spill):
-
Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated waste container.[17]
-
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated debris for disposal via Protocol B.
-
Reporting: Report the incident to your supervisor and EHS department, regardless of the spill's size.
By adhering to these scientifically grounded and safety-focused procedures, you contribute to a secure research environment and ensure that your work is conducted with the utmost integrity and responsibility.
References
- 1. bucknell.edu [bucknell.edu]
- 2. dioxin20xx.org [dioxin20xx.org]
- 3. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. echemi.com [echemi.com]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. carlroth.com [carlroth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 15. uwb.edu [uwb.edu]
- 16. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Iodo-6-methylbenzoic acid
Comprehensive Safety & Handling Guide: 2-Iodo-6-methylbenzoic Acid
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Disposal
This document provides essential safety and handling protocols for this compound. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols outlined here are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.
Hazard Assessment: Understanding the Compound
This compound is an organic compound that, while not having an extensive, unique toxicological profile in public literature, belongs to a class of compounds (halogenated benzoic acids) whose hazards are well-characterized. Based on data from structurally analogous chemicals such as 2-iodobenzoic acid and other isomers, we must assume it presents the following primary hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: As a fine powder, it may cause irritation to the respiratory tract if inhaled.[1][2][3][6]
Given these hazards, a robust safety plan is not merely recommended; it is required. This plan begins with engineering controls as the primary line of defense, supplemented by rigorous personal protective equipment (PPE) protocols.
First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, exposure must be minimized through proper laboratory infrastructure and practices. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) that prioritizes such controls.[7][8][9]
-
Primary Engineering Control: The Chemical Fume Hood All procedures involving the handling of solid this compound, especially weighing and transferring, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's exhaust ventilation captures airborne particles at the source, preventing them from entering the operator's breathing zone.[10]
-
Administrative Controls
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area to prevent cross-contamination.[10]
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.[7][8]
-
Personal Protective Equipment (PPE): A Multi-Layered Approach
PPE is the final barrier between the researcher and the chemical. The selection criteria must directly address the identified hazards of skin, eye, and respiratory irritation.
Eye and Face Protection
Rationale: The risk of serious eye irritation or damage from solid particulates or splashes necessitates robust protection. Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[4][11] These provide a 360-degree seal around the eyes, protecting from airborne dust and accidental splashes.
-
Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Rationale: Direct skin contact can cause irritation. Protective clothing prevents contamination of personal attire and skin.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact with compounds of this class. Always check the manufacturer's glove compatibility chart, especially if using a solvent.
-
Crucial Technique: Never reuse disposable gloves. After handling the compound, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after glove removal.[1]
-
-
Laboratory Coat: A clean, long-sleeved lab coat that is fully buttoned is mandatory. This protects the arms and torso from contamination.[1][4][12]
Respiratory Protection
Rationale: While the fume hood is the primary control for inhalation hazards, certain situations may require supplemental respiratory protection.
-
Standard Operations: During routine handling inside a certified fume hood, respiratory protection is typically not required.
-
When a Respirator is Necessary:
-
Spill Cleanup: In the event of a spill outside of a fume hood, a respirator is required.
-
Engineering Control Failure: If a fume hood is not available or is malfunctioning.
-
High-Energy Procedures: During procedures that could generate significant dust (e.g., ball milling) without adequate containment.
-
-
Respirator Type: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100 rating) is required for these situations.[1][11][13] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
PPE & Hazard Mitigation Summary
| Hazard | Primary Control | Required Personal Protective Equipment (PPE) |
| Eye Irritation/Damage | Fume Hood / Splash Guard | Chemical Splash Goggles (minimum); Face shield over goggles for large quantities.[4][13] |
| Skin Irritation | Fume Hood / Careful Technique | Nitrile Gloves; Fully-buttoned Lab Coat.[1][4][12] |
| Respiratory Irritation | Chemical Fume Hood | NIOSH-approved respirator (e.g., N95) required for spill cleanup or if fume hood is not used.[1][13] |
Operational Plan: A Step-by-Step Workflow
This workflow is designed to minimize exposure at every stage of handling.
Caption: Safe Handling Workflow for this compound.
Spill and Disposal Plan
Emergency Spill Response
For a small spill (<1g) of solid material inside a fume hood:
-
Do not panic. Keep the sash at a safe working height.
-
Gently cover the spill with absorbent pads to prevent further aerosolization.[14]
-
Carefully wet the pads with an appropriate solvent (e.g., isopropanol) to dampen the powder.
-
Using forceps or a dustpan, collect the material and place it in a sealed container labeled "Halogenated Solid Waste."
-
Decontaminate the area with soap and water.
For a large spill or any spill outside a fume hood, evacuate the area, alert laboratory personnel and safety officers, and restrict access.[14]
Chemical Waste Disposal
Rationale: this compound is a halogenated organic compound. Improper disposal can lead to environmental harm. It must never be disposed of down the drain or in regular trash.[14][15]
-
Waste Segregation is Critical:
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."[14][15][16]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[16][17] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[17]
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name and approximate concentrations.[14][18] Follow your institution's specific hazardous waste guidelines.
Caption: Decision Tree for Respiratory Protection.
By adhering to these integrated safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
